molecular formula C21H31ClN4O5 B15614863 (RS)-Minesapride

(RS)-Minesapride

Cat. No.: B15614863
M. Wt: 454.9 g/mol
InChI Key: YNGWOFISMAAXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(RS)-Minesapride is a useful research compound. Its molecular formula is C21H31ClN4O5 and its molecular weight is 454.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H31ClN4O5

Molecular Weight

454.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C21H31ClN4O5/c1-30-19-9-18(23)17(22)8-16(19)21(29)24-10-15-12-25(6-7-31-15)11-14-2-4-26(5-3-14)20(28)13-27/h8-9,14-15,27H,2-7,10-13,23H2,1H3,(H,24,29)

InChI Key

YNGWOFISMAAXPB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

(RS)-Minesapride: A Deep Dive into its Prokinetic Mechanism of Action on Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(RS)-Minesapride, also known as DSP-6952, is a novel, orally available partial agonist of the serotonin (B10506) 5-HT4 receptor with high selectivity. This technical guide elucidates the core mechanism of action by which this compound exerts its prokinetic effects on the gastrointestinal (GI) tract. By selectively targeting the 5-HT4 receptor, this compound enhances gastrointestinal motility and colonic transit, offering a promising therapeutic avenue for motility disorders such as irritable bowel syndrome with constipation (IBS-C). This document provides a comprehensive overview of its pharmacological profile, including quantitative data on receptor binding and functional activity, detailed experimental methodologies, and a visual representation of its signaling pathway.

Core Mechanism of Action: 5-HT4 Receptor Partial Agonism

This compound's primary mechanism of action is its partial agonism at the serotonin 5-HT4 receptor.[1] 5-HT4 receptors are G-protein coupled receptors predominantly expressed on neurons of the enteric nervous system (ENS), as well as on other cell types within the gut wall.[2][3] Activation of these receptors initiates a signaling cascade that ultimately leads to the enhancement of acetylcholine (B1216132) (ACh) release from myenteric neurons.[4] Acetylcholine, a key excitatory neurotransmitter in the gut, then acts on muscarinic receptors on smooth muscle cells, promoting coordinated muscle contractions and thus enhancing gastrointestinal motility and transit.[4]

The partial agonism of this compound is a critical feature, suggesting that it can modulate 5-HT4 receptor activity without causing overstimulation, which may contribute to a favorable safety and tolerability profile.

Signaling Pathway

The activation of the 5-HT4 receptor by this compound triggers a well-defined intracellular signaling cascade. The binding of this compound to the 5-HT4 receptor leads to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to phosphorylate downstream targets involved in facilitating the release of acetylcholine from presynaptic nerve terminals.

Caption: this compound signaling cascade in an enteric neuron.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound (DSP-6952).

Table 1: In Vitro Receptor Binding Affinity and Functional Activity
Receptor/ChannelAssay TypeSpeciespKi / pIC50pEC50Intrinsic Activity (%)Reference
5-HT4 Radioligand BindingHuman8.87--Tsubouchi et al., 2018
5-HT4 cAMP AccumulationHuman-8.1963Tsubouchi et al., 2018
Dopamine D2 Radioligand BindingHuman< 5--Tsubouchi et al., 2018
hERG Patch ClampCHO cells6.54--Tsubouchi et al., 2018

Data from Tsubouchi T, et al. Eur J Pharmacol. 2018;826:96-105.

Table 2: In Vivo Prokinetic Activity
Experimental ModelSpeciesEndpointThis compound ED50 (mg/kg)Reference
Colonic Giant Migrating ContractionsDogInduction of GMCs1.56 (i.v.)Mine et al., 2018
Clonidine-induced Transit DelayMouseWhole-gut transit0.429 (p.o.)Mine et al., 2018
Morphine-induced Transit DelayMouseWhole-gut transit0.310 (p.o.)Mine et al., 2018

Data from Mine Y, et al. Eur J Pharmacol. 2018;826:123-132.[5][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Pharmacology
  • Objective: To determine the binding affinity (Ki) of this compound for various receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 or D2 receptors were used.

    • Assay Conditions: Assays were performed in 96-well plates. Membranes were incubated with a specific radioligand (e.g., [3H]GR113808 for 5-HT4 receptors) and various concentrations of this compound.

    • Incubation: The mixture was incubated to allow for binding equilibrium.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

    • Data Analysis: IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

  • Objective: To determine the functional agonist or antagonist activity of this compound at the 5-HT4 receptor.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor were used.

    • Assay Conditions: Cells were incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Stimulation: The reaction was initiated by the addition of the test compound.

    • Detection: Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF).

    • Data Analysis: EC50 values and the maximal response (Emax) were determined from concentration-response curves. Intrinsic activity was calculated relative to a full agonist (e.g., serotonin).

cAMP_Assay_Workflow Start Start Cell_Culture Culture CHO cells expressing 5-HT4 receptors Start->Cell_Culture Incubation Incubate cells with Minesapride and a phosphodiesterase inhibitor Cell_Culture->Incubation Stimulation Stimulate with test compound Incubation->Stimulation Detection Measure intracellular cAMP levels (e.g., HTRF) Stimulation->Detection Analysis Generate concentration-response curve and calculate EC50 and Emax Detection->Analysis End End Analysis->End

Caption: Workflow for the cAMP accumulation assay.
In Vivo Gut Motility Models

  • Objective: To evaluate the effect of this compound on colonic transit.

  • Methodology:

    • Animal Model: Male Hartley guinea pigs were used.

    • Test Substance Administration: this compound was administered intragastrically (i.g.).

    • Marker Administration: A non-absorbable marker (e.g., charcoal meal) was administered orally after a set period following drug administration.

    • Transit Measurement: After a specific time, the animals were euthanized, and the entire colon was excised. The distance traveled by the charcoal marker from the ileocecal junction to the forefront of the charcoal was measured.

    • Data Analysis: The colonic transit rate was expressed as the percentage of the total length of the colon traversed by the marker.

  • Objective: To assess the effect of this compound on visceral pain perception.

  • Methodology:

    • Induction of Hypersensitivity: Visceral hypersensitivity was induced in male Sprague-Dawley rats by intracolonic administration of a mild irritant (e.g., acetic acid).

    • Visceromotor Response (VMR) Measurement: The response to colorectal distension (CRD) was measured by quantifying the abdominal muscle contractions via electromyography (EMG). A balloon catheter was inserted into the colorectum and inflated to various pressures.

    • Drug Administration: this compound was administered intraperitoneally (i.p.), orally (p.o.), or intracolonically (i.c.).

    • Data Analysis: The change in VMR before and after drug administration was calculated to determine the inhibitory effect on visceral hypersensitivity.

Visceral_Hypersensitivity_Model Start Start Induction Induce visceral hypersensitivity in rats (e.g., with acetic acid) Start->Induction Baseline_VMR Measure baseline visceromotor response (VMR) to colorectal distension (CRD) via EMG Induction->Baseline_VMR Drug_Admin Administer this compound Baseline_VMR->Drug_Admin Post_Drug_VMR Measure VMR to CRD post-drug administration Drug_Admin->Post_Drug_VMR Analysis Compare pre- and post-drug VMR to assess inhibition of hypersensitivity Post_Drug_VMR->Analysis End End Analysis->End

Caption: Experimental workflow for the visceral hypersensitivity model.

Conclusion

This compound is a selective 5-HT4 receptor partial agonist that effectively enhances gut motility through the promotion of acetylcholine release in the enteric nervous system. Its pharmacological profile, characterized by high affinity for the 5-HT4 receptor and low affinity for other receptors associated with cardiovascular side effects, suggests a favorable safety profile. Preclinical in vivo studies have demonstrated its efficacy in accelerating colonic transit and alleviating visceral hypersensitivity. These findings underscore the potential of this compound as a valuable therapeutic agent for the management of gastrointestinal motility disorders, particularly IBS-C. Further clinical investigation is warranted to fully elucidate its therapeutic utility in patient populations.

References

(RS)-Minesapride: A Technical Overview of 5-HT4 Receptor Binding and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 5-HT4 receptor binding affinity and selectivity of (RS)-Minesapride, a novel partial agonist. While specific quantitative binding data (Ki) remains proprietary and is not extensively published in publicly accessible literature, this document synthesizes the available qualitative information and provides a framework for understanding its pharmacological profile through detailed experimental methodologies and pathway visualizations.

Quantitative Data Summary

This compound is consistently described in scientific literature as a partial agonist with high affinity and selectivity for the 5-HT4 receptor.[1][2][3] However, specific binding constants (Ki) and functional potencies (EC50) from comprehensive panel screenings are not available in the reviewed public domain literature. The following tables are structured for the inclusion of such data as it becomes available.

Table 1: this compound 5-HT4 Receptor Binding Affinity

RadioligandTissue/Cell LineKi (nM)Reference
[³H]-GR113808Data Not AvailableData Not Available
OtherData Not AvailableData Not Available

Table 2: this compound Receptor Selectivity Profile

ReceptorRadioligandTissue/Cell LineKi (nM)Fold Selectivity vs. 5-HT4Reference
5-HT1AData Not AvailableData Not AvailableData Not AvailableData Not Available
5-HT2AData Not AvailableData Not AvailableData Not AvailableData Not Available
5-HT3Data Not AvailableData Not AvailableData Not AvailableData Not Available
Dopamine D2Data Not AvailableData Not AvailableData Not AvailableData Not Available
hERGData Not AvailableData Not AvailableData Not AvailableData Not Available
Other off-targetsData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: this compound Functional Activity

Assay TypeCell LineEndpointEC50 (nM)Intrinsic ActivityReference
cAMP AccumulationData Not AvailablecAMP ProductionData Not AvailablePartial Agonist[4]
Reporter Gene AssayData Not AvailableLuciferase ActivityData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies representative of the key experiments typically employed to determine the 5-HT4 receptor binding affinity and selectivity of a compound like this compound.

Radioligand Binding Assays for Affinity and Selectivity

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor and its selectivity against other relevant receptors.

Materials:

  • Membrane Preparations: Homogenates from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor (e.g., guinea pig striatum). For selectivity screening, membranes from cells expressing other target receptors are used.

  • Radioligand: A high-affinity 5-HT4 receptor antagonist, typically [³H]-GR113808.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., unlabeled GR113808).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of this compound.

    • For total binding, no competing ligand is added.

    • For non-specific binding, a saturating concentration of a non-labeled 5-HT4 antagonist is added.

  • Incubation: The plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of this compound at the 5-HT4 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound.

  • Reference Agonist: A known full 5-HT4 receptor agonist (e.g., serotonin).

  • Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture and Plating: Cells are cultured to an appropriate confluency and then seeded into 96- or 384-well plates.

  • Compound Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor and the cells are pre-incubated. Subsequently, varying concentrations of this compound or the reference agonist are added.

  • Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for Gs-protein activation and subsequent cAMP production.

  • Cell Lysis and cAMP Detection: A lysis buffer is added to stop the reaction and release the intracellular cAMP. The concentration of cAMP is then measured according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, which is the concentration of the compound that produces 50% of its maximal effect, is determined using non-linear regression. The intrinsic activity is calculated as the maximal response produced by this compound relative to the maximal response produced by a full agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT4 receptor and a typical experimental workflow for determining binding affinity.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Minesapride (B609043) Minesapride 5-HT4R 5-HT4 Receptor Minesapride->5-HT4R Binds to Gs Gs Protein 5-HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Promotes

Caption: 5-HT4 Receptor Gs-Protein Signaling Pathway.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., HEK293-h5-HT4R) Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-GR113808) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50_Determination IC50 Determination (Non-linear Regression) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

References

(RS)-Minesapride: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Minesapride, also known as Minesapride or by its developmental code DSP-6952, is a novel, selective partial agonist of the serotonin (B10506) 5-HT₄ receptor.[1][2] This compound has been investigated for its prokinetic properties, particularly for the treatment of gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C).[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, based on available scientific literature. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and related therapeutic agents.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is mediated through its partial agonism at the 5-HT₄ receptor, which plays a crucial role in regulating gastrointestinal motility.[1][3] Preclinical studies have demonstrated its efficacy in various animal models.

Receptor Binding Affinity

This compound exhibits a strong affinity for the 5-HT₄(b) receptor subtype.

CompoundReceptorParameterValueSpecies
This compound (DSP-6952)5-HT₄(b)Kᵢ51.9 nMNot Specified
[Source: 1]
In Vivo Efficacy in Preclinical Models

This compound has demonstrated prokinetic effects in several animal models, enhancing gastrointestinal transit and motility.

SpeciesModelEndpointEffective Dose/ED₅₀
DogConsciousInduction of Colonic Giant Migrating Contractions (GMCs)ED₅₀: 1.56 mg/kg
Guinea PigNormalEnhancement of Colonic Transit Rate3-10 mg/kg (i.g.)
MouseClonidine-induced ConstipationImprovement of Whole-Gut TransitED₅₀: 0.429 mg/kg
MouseMorphine-induced ConstipationImprovement of Whole-Gut TransitED₅₀: 0.310 mg/kg
[Source: 2]

Mechanism of Action: 5-HT₄ Receptor Signaling Pathway

As a partial agonist of the 5-HT₄ receptor, this compound modulates key intracellular signaling cascades. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade ultimately results in the modulation of neuronal excitability and smooth muscle contractility in the gastrointestinal tract.

5HT4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Minesapride Minesapride 5HT4R 5-HT4 Receptor Minesapride->5HT4R Gs Gαs 5HT4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., increased motility) PKA->Response phosphorylates targets

Caption: 5-HT₄ Receptor Signaling Pathway Activated by this compound.

Pharmacokinetics

Experimental Protocols

The following are detailed methodologies for key preclinical experiments that could be used to evaluate the pharmacodynamics of this compound, based on published studies of this and similar prokinetic agents.

In Vivo Colonic Transit Study in Guinea Pigs

Objective: To assess the effect of this compound on colonic transit time.

Animals: Male Hartley guinea pigs.

Methodology:

  • Animal Preparation: Guinea pigs are fasted overnight with free access to water.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (i.g.) at various doses (e.g., 3 and 10 mg/kg). A vehicle control group is also included.

  • Marker Administration: A non-absorbable colored marker (e.g., carmine (B74029) red or charcoal meal) is administered orally a set time after drug administration.

  • Observation: The time to the first appearance of the colored marker in feces is recorded as the colonic transit time.

  • Data Analysis: The mean colonic transit time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Colonic_Transit_Workflow Fasting Overnight Fasting (Water ad libitum) Dosing Oral Administration (this compound or Vehicle) Fasting->Dosing Marker Oral Administration of Non-absorbable Marker Dosing->Marker Observation Monitor for First Appearance of Marker in Feces Marker->Observation Analysis Calculate and Analyze Colonic Transit Time Observation->Analysis

Caption: Experimental Workflow for the In Vivo Colonic Transit Study.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT₄ receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT₄(b) receptor are prepared.

  • Radioligand: A radiolabeled ligand with known high affinity for the 5-HT₄ receptor (e.g., [³H]-GR113808) is used.

  • Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and selective 5-HT₄ receptor partial agonist with demonstrated prokinetic activity in various preclinical models. Its mechanism of action via the Gαs-cAMP signaling pathway is well-established for this class of compounds. The available pharmacodynamic data in dogs, guinea pigs, and mice support its potential as a therapeutic agent for disorders characterized by impaired gastrointestinal motility.

It is important to note that while the pharmacodynamic profile of this compound in preclinical species is partially characterized, detailed in vivo pharmacokinetic data, including parameters such as Cₘₐₓ, Tₘₐₓ, AUC, half-life, and bioavailability in these models, are not publicly available. Such data would be crucial for a comprehensive understanding of the dose-exposure-response relationship and for guiding further non-clinical and clinical development. Future publications or disclosures from the developing company, Sumitomo Dainippon Pharma, may provide this important information.

References

In Vitro Pharmacological Profile of (RS)-Minesapride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of (RS)-Minesapride (also known as DSP-6952), a selective serotonin (B10506) 5-HT4 receptor partial agonist. The data and methodologies presented are crucial for understanding its mechanism of action and preclinical safety profile, particularly for its development as a gastrointestinal prokinetic agent for conditions such as irritable bowel syndrome with constipation (IBS-C).

Core Pharmacological Activity: 5-HT4 Receptor Engagement

This compound demonstrates high affinity and partial agonist activity at the serotonin 5-HT4 receptor. This interaction is believed to be the primary mechanism underlying its therapeutic effects on gastrointestinal motility.

Quantitative Analysis of Receptor Binding and Functional Potency

The following tables summarize the key quantitative parameters defining the in vitro activity of this compound at the human 5-HT4(b) receptor and its functional effect in a relevant ex vivo model.

ParameterValueReceptor/System
Binding Affinity (Ki) 51.9 nMHuman 5-HT4(b) Receptor

Table 1: Receptor Binding Affinity of this compound.

ParameterValueTissue Model
Functional Potency (EC50) 271.6 nMGuinea Pig Colon Contraction
Intrinsic Activity 57%Guinea Pig Colon Contraction

Table 2: Functional Agonist Activity of this compound.

Preclinical Safety Pharmacology

Evaluation of off-target effects is a critical component of preclinical drug development. Key safety assessments for prokinetic agents include evaluating the potential for cardiovascular side effects, such as QT interval prolongation mediated by hERG channel blockade, and drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition.

AssayResultConcentration Tested
hERG Channel Inhibition Minimal effectUp to 100 µM
Coronary Artery Contraction No effectUp to 100 µM

Table 3: In Vitro Cardiovascular Safety Profile of this compound.

In vitro studies have indicated that this compound has a favorable cardiovascular safety profile. It exhibited minimal effects on the human ether-a-go-go-related gene (hERG) channel at concentrations significantly higher than its therapeutic target engagement.[1] Furthermore, it did not induce contraction in the rabbit coronary artery, suggesting a low risk of cardiac ischemia.[1] While specific data on cytochrome P450 inhibition by this compound from the primary literature is not detailed here, it is a standard component of preclinical safety assessment to ensure a low potential for drug-drug interactions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols used to characterize the in vitro activity of this compound.

5-HT4 Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT4 receptor.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the human 5-HT4(b) receptor are prepared.

  • Radioligand: A specific radiolabeled 5-HT4 receptor antagonist, such as [3H]GR113808, is used.

  • Incubation: The receptor membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Colon Contraction Assay

This ex vivo functional assay assesses the ability of a compound to elicit a physiological response mediated by 5-HT4 receptor activation.

Methodology:

  • Tissue Preparation: A segment of the guinea pig colon is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction Measurement: The contractile activity of the colon segment is recorded isometrically using a force-displacement transducer.

  • Compound Administration: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and the intrinsic activity (the maximal response relative to a full agonist) are calculated.

hERG Potassium Channel Assay

This assay is crucial for assessing the risk of a compound causing delayed ventricular repolarization (QT prolongation).

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current (IKr).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit and measure the hERG tail current.

  • Compound Application: The cells are exposed to varying concentrations of this compound.

  • Data Analysis: The inhibitory effect of the compound on the hERG current is quantified, and the IC50 value is determined.

Visualized Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

G cluster_0 5-HT4 Receptor Signaling Cascade Minesapride This compound Receptor 5-HT4 Receptor Minesapride->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKA->Cellular_Response Phosphorylates targets leading to

Caption: 5-HT4 Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Membranes with 5-HT4 Receptors B Incubate with Radioligand and this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Determine Ki Value D->E

Caption: Radioligand Binding Assay Workflow.

G cluster_2 Ex Vivo Functional Assay Workflow F Isolate and Mount Guinea Pig Colon G Record Baseline Contractile Activity F->G H Administer Cumulative Doses of this compound G->H I Measure Contractile Response H->I J Calculate EC50 and Intrinsic Activity I->J

Caption: Ex Vivo Functional Assay Workflow.

References

(RS)-Minesapride: A Technical Guide to its Role in Gastrointestinal Transit Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Minesapride, also known as DSP-6952, is a novel, orally available prokinetic agent with high selectivity as a partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action in the gastrointestinal tract, and detailed methodologies for its evaluation in preclinical gastrointestinal transit studies. The information presented is intended to support researchers and drug development professionals in understanding and potentially applying this compound in relevant research settings.

Core Mechanism of Action: 5-HT4 Receptor Partial Agonism

This compound exerts its prokinetic effects primarily through its partial agonism at the 5-HT4 receptor.[1] These receptors are predominantly located on enteric neurons in the gastrointestinal tract.[3][4] Activation of 5-HT4 receptors on presynaptic terminals of cholinergic neurons enhances the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter in the gut.[5] This increased ACh availability leads to enhanced smooth muscle contraction and a coordinated increase in gastrointestinal motility and transit.[5]

Signaling Pathway

The binding of this compound to the 5-HT4 receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This is thought to involve the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This cascade ultimately modulates ion channel activity and neurotransmitter release. There is also evidence to suggest potential transactivation of other signaling pathways, such as the proto-oncogene tyrosine-protein kinase receptor Ret (RET), which may contribute to downstream effects on enteric neuron function and health.[3][4]

Minesapride_Signaling_Pathway Minesapride This compound HTR4 5-HT4 Receptor (GPCR) Minesapride->HTR4 Binds to G_protein G-protein Activation HTR4->G_protein RET RET Receptor (Transactivation) HTR4->RET AC Adenylyl Cyclase Activation G_protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Ion_Channels Ion Channel Modulation PKA->Ion_Channels ACh_Release ↑ Acetylcholine Release Ion_Channels->ACh_Release GI_Motility ↑ Gastrointestinal Motility ACh_Release->GI_Motility Downstream Downstream Enteric Neuron Effects RET->Downstream

Caption: this compound's 5-HT4 Receptor Signaling Pathway.

Quantitative Preclinical Data

This compound has demonstrated significant prokinetic activity in various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterSpecies/TissueValueReference
Binding Affinity (Ki) 5-HT4(b) Receptor51.9 nM[2]
Functional Activity (EC50) Isolated Guinea Pig Colon Contraction271.6 nM[2]
Intrinsic Activity Isolated Guinea Pig Colon Contraction57%[2]
Table 2: In Vivo Efficacy in Animal Models of Gastrointestinal Transit
Animal ModelSpeciesTreatment and DosageKey FindingsReference
Colonic Transit Rate Guinea Pig3-10 mg/kg, i.g.Significantly enhanced colonic transit rate.[1]
Clonidine-Induced Whole-Gut Transit Delay MouseDose-dependent improvement (ED50 = 0.429 mg/kg, p.o.)Reversed delay in a model of atonic constipation.[1]
Morphine-Induced Whole-Gut Transit Delay MouseDose-dependent improvement (ED50 = 0.310 mg/kg, p.o.)Reversed delay in a model of spastic constipation.[1]
Gastric Motility and Defecation Conscious DogED50 = 1.56 mg/kgEnhanced gastric motility and induced colonic giant migrating contractions (GMCs) associated with defecation.[1]
Fecal Wet Weight Mouse1-10 mg/kg, p.o.Rapidly increased fecal wet weight without increasing fluid content.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's effects on gastrointestinal transit.

Protocol 1: Colonic Transit Rate in Guinea Pigs
  • Animal Model: Male Hartley guinea pigs.

  • Methodology:

    • Animals are fasted overnight with free access to water.

    • This compound (3-10 mg/kg) or vehicle is administered intragastrically (i.g.).

    • Thirty minutes post-treatment, a non-absorbable marker (e.g., carmine (B74029) red) is administered intragastrically.

    • After a set period (e.g., 4 hours), animals are euthanized.

    • The entire colon is excised, and the distance traveled by the marker front from the ileocecal junction is measured.

    • The total length of the colon is also measured.

  • Endpoint: Colonic transit rate is calculated as the percentage of the total colonic length traveled by the marker.

  • Validation: To confirm the 5-HT4 receptor-mediated effect, a selective 5-HT4 receptor antagonist (e.g., SB-207266) can be co-administered.[1]

Colonic_Transit_Workflow start Start fasting Overnight Fasting (Guinea Pigs) start->fasting treatment Administer this compound (3-10 mg/kg, i.g.) or Vehicle fasting->treatment marker Administer Carmine Red Marker (30 min post-treatment) treatment->marker wait Wait for 4 hours marker->wait euthanize Euthanize and Excise Colon wait->euthanize measure Measure Marker Distance and Total Colon Length euthanize->measure calculate Calculate Colonic Transit Rate (%) measure->calculate end End calculate->end

Caption: Experimental Workflow for Colonic Transit Rate Study.
Protocol 2: Whole-Gut Transit in a Delayed Transit Mouse Model

  • Animal Model: Male ddY mice.

  • Induction of Delayed Transit:

    • Atonic Constipation Model: Administer clonidine (B47849) (e.g., 1 mg/kg, s.c.) to induce delayed transit.

    • Spastic Constipation Model: Administer morphine (e.g., 3 mg/kg, s.c.) to induce delayed transit.

  • Methodology:

    • Animals are fasted for a specified period (e.g., 3 hours) with free access to water.

    • Clonidine or morphine is administered to induce delayed transit.

    • Thirty minutes later, this compound (at various doses to determine ED50) or vehicle is administered orally (p.o.).

    • Thirty minutes after Minesapride administration, a charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally.

    • After a set time (e.g., 20-30 minutes), animals are euthanized.

    • The small intestine is carefully removed from the pylorus to the cecum.

    • The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • Endpoint: Whole-gut transit is expressed as the percentage of the small intestine traversed by the charcoal meal. The ED50 value is calculated from the dose-response curve.[1]

Whole_Gut_Transit_Workflow start Start fasting Fasting (Mice) start->fasting induce_delay Induce Transit Delay (Clonidine or Morphine) fasting->induce_delay treatment Administer this compound (p.o.) or Vehicle (30 min later) induce_delay->treatment charcoal Administer Charcoal Meal (30 min later) treatment->charcoal wait Wait for 20-30 min charcoal->wait euthanize Euthanize and Excise Small Intestine wait->euthanize measure Measure Charcoal Distance and Total Intestine Length euthanize->measure calculate Calculate Transit (%) measure->calculate end End calculate->end

Caption: Workflow for Delayed Whole-Gut Transit Study in Mice.

Conclusion

This compound is a potent and selective 5-HT4 receptor partial agonist that has demonstrated significant prokinetic effects in a range of preclinical in vitro and in vivo models. Its ability to enhance gastric motility, colonic transit, and reverse pharmacologically-induced delays in whole-gut transit underscores its potential as a therapeutic agent for gastrointestinal motility disorders characterized by constipation. The detailed protocols provided in this guide offer a framework for the continued investigation of this compound and other novel prokinetic agents. Further research will continue to elucidate its full therapeutic potential and clinical applications.

References

(RS)-Minesapride in IBS-C: A Technical Guide to Early-Phase Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial data for (RS)-Minesapride, a novel 5-HT4 receptor partial agonist, in the treatment of Irritable Bowel Syndrome with Constipation (IBS-C). The document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological and procedural pathways to offer a thorough resource for drug development professionals.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic, efficacy, and safety data from Phase 1 and Phase 2 clinical trials of minesapride (B609043).

Table 1: Phase 1 Pharmacokinetic and Safety Data in Healthy Volunteers
ParameterYoung Subjects (single 40 mg dose)Elderly Subjects (single 40 mg dose)
Pharmacokinetics
Cmax (ng/mL)2117.52302.1
Half-life (approx. hours)77
Safety
Serious Adverse EventsNone ObservedNone Observed
Most Common Adverse EventDiarrheaDiarrhea

Data from an open-label, single-dose study in 12 young and 12 elderly Japanese subjects.[1]

Table 2: Efficacy Data from a 4-Week Phase 2a Study in IBS-C Patients
Efficacy EndpointPlaceboMinesapride 12 mgMinesapride 40 mg
Change from Baseline in Weekly CSBMs (Week 4) -Greater than PlaceboP = 0.040 vs Placebo
Improvement in Abdominal Symptoms Score --Improved
Decrease in Overall IBS Severity Index Score -P = 0.048 vs PlaceboP < 0.001 vs Placebo

Data from a double-blind, placebo-controlled study in 171 patients with Rome III-defined IBS-C in Japan.[2][3]

Table 3: Efficacy Data from a 12-Week Phase 2b Study in IBS-C Patients
Efficacy EndpointPlacebo (n=103)Minesapride 10 mg (n=103)Minesapride 20 mg (n=104)Minesapride 40 mg (n=101)
FDA Composite Responder Rate 13.6% (14/103)13.6% (14/103)19.2% (20/104)14.9% (15/101)
Stricter Composite Responder Rate (≥9/12 weeks) ---P < 0.05 vs Placebo
Change from Baseline in SBM Frequency (Week 12) 0.84 ± 0.201.33 ± 0.191.45 ± 0.191.89 ± 0.20 (P < 0.001 vs Placebo)

Data from a double-blind, placebo-controlled, dose-finding study in 411 patients with Rome IV-defined IBS-C.[4][5]

Table 4: Safety Data from Phase 2 Studies in IBS-C Patients
Adverse Event Profile4-Week Study (Pooled Minesapride vs. Placebo)12-Week Study
Treatment-Emergent AEs 55.0% vs 60.0%-
Most Common Adverse Event Diarrhea (42.9% vs 37.1%)Mild Diarrhea

Data from two separate Phase 2 clinical trials.[2][3][4]

Experimental Protocols

Phase 1 Study in Healthy Volunteers

A Phase 1, open-label, single-dose study was conducted to evaluate the pharmacokinetics and safety of minesapride.[1]

  • Participants: The study enrolled 12 healthy young and 12 healthy elderly Japanese subjects.[1]

  • Intervention: A single oral dose of 40 mg of minesapride was administered in a fasted state.[1]

  • Pharmacokinetic Analysis: Plasma concentrations of minesapride were measured at various time points to determine the maximum concentration (Cmax) and half-life. Metabolite profiles in plasma and urine were also analyzed.[1]

  • Safety Assessment: Safety was monitored through the recording of adverse events (AEs).[1]

Phase 2a Clinical Trial (4-Week Study)

This was a double-blind, placebo-controlled Phase 2 study to assess the efficacy and safety of minesapride in patients with IBS-C.[2][3]

  • Participants: 171 patients with Rome III-defined IBS-C were recruited across 33 centers in Japan.[2][3]

  • Randomization and Intervention: Patients were randomly assigned to receive either placebo or minesapride at doses of 1, 4, 12, or 40 mg, administered once daily for 4 weeks.[2][3]

  • Efficacy Endpoints: The primary outcome measures included:

    • Change from baseline in the weekly frequency of complete spontaneous bowel movements (CSBMs).[2][3]

    • Improvement in abdominal symptoms.[2][3]

    • Change in the overall score of the Japanese version of the IBS Severity Index (IBSSI-J).[2][3]

  • Safety Assessment: Adverse events were recorded throughout the study.[2][3]

Phase 2b Clinical Trial (12-Week Study)

A double-blind, placebo-controlled, dose-finding study was conducted to further evaluate the efficacy and safety of minesapride in IBS-C patients.[4][5]

  • Participants: 411 patients with Rome IV-defined IBS-C were enrolled.[4][5]

  • Randomization and Intervention: Patients were randomized to receive placebo or minesapride at doses of 10, 20, or 40 mg per day for 12 weeks.[4][5]

  • Primary Efficacy Endpoint: The primary endpoint was the Food and Drug Administration (FDA) composite responder rate. A responder was defined as a patient who experienced an increase of one or more CSBMs from baseline and a ≥30% improvement from baseline in the weekly average of worst abdominal pain score, both in the same week for at least 6 out of the 12 weeks.[4][5]

  • Secondary Efficacy Endpoints: A stricter composite endpoint (response for ≥9 out of 12 weeks) and the change in spontaneous bowel movement (SBM) frequency were also assessed.[4]

  • Safety Assessment: The incidence and severity of adverse events were monitored.[4]

Irritable Bowel Syndrome Severity Index (IBSSI-J)

The Japanese version of the Irritable Bowel Syndrome Severity Index (IBSSI-J) is a validated instrument for assessing the severity of IBS.[6][7][8] It consists of five items, each rated on a 100-point visual analog scale:

  • Severity of abdominal pain[8]

  • Frequency of abdominal pain[8]

  • Intensity of abdominal distention[8]

  • Dissatisfaction with bowel habits[8]

  • Interference with quality of life[8]

The total score ranges from 0 to 500, with higher scores indicating greater severity. Severity levels are categorized as:

  • Mild: 75 - 174[8]

  • Moderate: 175 - 299[8]

  • Severe: 300 - 500[8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: 5-HT4 Receptor Signaling

Minesapride is a partial agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[2][3] The binding of minesapride to the 5-HT4 receptor, a G-protein coupled receptor on enteric neurons, initiates a signaling cascade that is believed to underlie its prokinetic effects.

Minesapride_Signaling_Pathway cluster_neuron Enteric Neuron cluster_effect Physiological Effect Minesapride This compound Receptor 5-HT4 Receptor (GPCR) Minesapride->Receptor Binds to G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_Release Increased Acetylcholine (ACh) Release PKA->ACh_Release Phosphorylates Targets Leading to Motility Increased Gastrointestinal Motility ACh_Release->Motility Results in

Minesapride's 5-HT4 receptor signaling cascade.
Experimental Workflow for a Phase 2 Clinical Trial

The following diagram illustrates a generalized workflow for the Phase 2 clinical trials of minesapride, from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_setup Trial Setup & Recruitment cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Screening Patient Screening (Rome III/IV Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (CSBMs, IBSSI-J) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Placebo_Arm Placebo Administration Randomization->Placebo_Arm Minesapride_Arm Minesapride Administration (Multiple Doses) Randomization->Minesapride_Arm Weekly_Data Weekly Data Collection (CSBMs, AEs, IBSSI-J) Placebo_Arm->Weekly_Data Minesapride_Arm->Weekly_Data Endpoint_Analysis Primary & Secondary Endpoint Analysis Weekly_Data->Endpoint_Analysis Statistical_Analysis Statistical Analysis (p-values) Endpoint_Analysis->Statistical_Analysis

Generalized workflow of a Phase 2 clinical trial.

References

Preclinical safety and toxicology profile of (RS)-Minesapride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive preclinical safety and toxicology profile for (RS)-Minesapride is not fully available in the public domain. Preclinical data, particularly for compounds that are or have been under commercial development, is often proprietary. The following guide has been compiled from the available scientific literature and focuses significantly on the non-clinical cardiovascular safety assessment, which has been a key area of investigation for 5-HT4 receptor agonists.

Introduction and Mechanism of Action

This compound (also known as DSP-6952) is a novel, selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor.[1][2] The activation of 5-HT4 receptors in the gastrointestinal (GI) tract is known to enhance motility, making Minesapride (B609043) a therapeutic candidate for conditions like irritable bowel syndrome with constipation (IBS-C) and chronic constipation.[1]

The development of 5-HT4 agonists has historically been challenged by cardiovascular safety concerns. Previous drugs in this class, such as cisapride (B12094) and tegaserod (B130379), were associated with adverse cardiac events, including QT prolongation and ischemia, respectively.[3][4] These off-target effects were linked to interactions with the hERG potassium channel and 5-HT1 receptor subtypes.[3][4] Consequently, the preclinical evaluation of new 5-HT4 agonists like Minesapride has placed a strong emphasis on cardiovascular safety to ensure high selectivity and minimize cardiac risks.[2][5]

Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In enteric neurons, this pathway facilitates the release of acetylcholine, which in turn stimulates smooth muscle contraction and enhances gastrointestinal motility.

G cluster_0 Minesapride Minesapride (5-HT4 Agonist) Receptor 5-HT4 Receptor (Gs-coupled) Minesapride->Receptor Binds to G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ intracellular cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA ACh ↑ Acetylcholine (ACh) Release PKA->ACh Effect ↑ GI Motility & Prokinetic Effect ACh->Effect

Figure 1: Minesapride's 5-HT4 Receptor Agonist Signaling Pathway.

Preclinical Safety Pharmacology

The primary focus of published preclinical safety data for Minesapride is on its cardiovascular profile.

In Vitro Cardiovascular Safety

A series of in vitro studies were conducted to assess the potential for Minesapride to induce adverse cardiac effects at the cellular level.

Table 1: In Vitro Cardiovascular Safety Data for this compound (DSP-6952)

AssayEndpoint MeasuredConcentration TestedOutcomeReference
hERG Channel AssayInhibition of hERG potassium currentUp to 100 µMMinimal effect[5]
Guinea Pig CardiomyocytesEffect on action potential durationUp to 100 µMMinimal effect[5]
Rabbit Coronary ArteryVasoconstrictionUp to 100 µMDid not induce contraction (unlike tegaserod or sumatriptan)[5]
5-HT4 Receptor BindingAffinity (Ki) for 5-HT4(b) receptorN/AKi = 51.9 nM[5]
Guinea Pig Colon ContractionAgonist activity (EC50 and intrinsic activity)N/AEC50 = 271.6 nM; Intrinsic Activity = 57% (partial agonist)[5]
  • hERG Channel Assay: The effects of Minesapride on the human ether-a-go-go-related gene (hERG) potassium channel were likely evaluated using a whole-cell patch-clamp technique in a stable cell line expressing the hERG channel (e.g., HEK293 cells). The protocol would involve applying increasing concentrations of Minesapride to the cells and measuring the resulting changes in the tail current amplitude, which is indicative of hERG channel activity.

  • Guinea Pig Cardiomyocyte Assay: Ventricular myocytes were isolated from guinea pig hearts. The effects of Minesapride on the action potential duration (APD) were assessed using the current-clamp mode of the patch-clamp technique. Parameters such as APD at 90% repolarization (APD90) would be measured to determine if the compound causes delays in cardiac repolarization.

  • Rabbit Coronary Artery Contraction Assay: Rings of isolated rabbit coronary artery were mounted in an organ bath system. After an equilibration period, the tissues were exposed to increasing concentrations of Minesapride to measure any induced contractile responses. This assay is used to assess the potential for drug-induced coronary vasoconstriction and ischemic risk.[5]

In Vivo Cardiovascular Safety

In vivo studies were conducted in non-rodent species to evaluate the cardiovascular effects of Minesapride in a whole-animal system.

Table 2: In Vivo Cardiovascular Safety Data for this compound (DSP-6952)

SpeciesStudy TypeRoute of AdministrationDose TestedOutcomeReference
MonkeysTelemetered, ConsciousOral (p.o.)Up to 180 mg/kgNo effect on blood pressure or electrocardiogram (ECG) parameters. A transient increase in heart rate was observed.[5]
DogsAnesthetizedN/AN/AA transient increase in heart rate was observed. This effect was antagonized by a 5-HT4 receptor antagonist.[5]
  • Telemetered Conscious Monkey Study: Monkeys were surgically implanted with telemetry transmitters capable of continuously measuring and transmitting cardiovascular data (e.g., ECG, blood pressure, heart rate). After a recovery period, animals were administered single oral doses of Minesapride. The continuous telemetry recordings allowed for the assessment of cardiovascular parameters in conscious, freely moving animals, providing a robust evaluation of potential adverse effects without the confounding influence of anesthesia.

  • Anesthetized Dog Study: Dogs were anesthetized and instrumented to monitor cardiovascular parameters. Minesapride was administered, and its effects on heart rate and other hemodynamic variables were recorded. To confirm the mechanism, a selective 5-HT4 receptor antagonist was co-administered to demonstrate that the observed chronotropic effects were target-mediated.[5] The transient increase in heart rate is considered a class effect of 5-HT4 agonists and has not been deemed a critical clinical issue.[5]

G cluster_0 Preclinical Cardiovascular Safety Workflow for Minesapride cluster_1 Cellular & Tissue Level cluster_2 Whole Animal Models invitro In Vitro Screening hERG hERG Channel Assay (Minimal Effect) invitro->hERG Cardiomyocyte Cardiomyocyte APD (Minimal Effect) invitro->Cardiomyocyte Coronary Coronary Artery Assay (No Vasoconstriction) invitro->Coronary invivo In Vivo Assessment invitro->invivo Monkey Telemetered Monkeys (No ECG/BP Effects) invivo->Monkey Dog Anesthetized Dogs (Transient ↑ HR) invivo->Dog Conclusion Favorable Cardiovascular Safety Profile invivo->Conclusion

Figure 2: Workflow for the Preclinical Cardiovascular Safety Assessment of Minesapride.

General Toxicology Profile (Inferred)

While specific data is not available, a standard preclinical toxicology program for a small molecule drug like Minesapride, intended for chronic use, would typically include the following studies as per regulatory guidelines.

  • Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Repeat-Dose Toxicity: Studies of varying durations (e.g., 28-day, 90-day, and longer-term studies in rodents and a non-rodent species) to characterize the toxicological profile after repeated administration. These studies involve detailed clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is a key endpoint from these studies.

  • Genotoxicity: A battery of tests to assess the potential for the drug to cause genetic damage. This typically includes:

    • An in vitro bacterial reverse mutation assay (Ames test).

    • An in vitro chromosomal aberration test in mammalian cells.

    • An in vivo micronucleus test in rodents.

  • Carcinogenicity: Long-term (e.g., 2-year) studies in rodents to assess the carcinogenic potential of the drug. These are required for drugs intended for chronic or long-term intermittent use.

  • Reproductive and Developmental Toxicology: A series of studies to evaluate the effects on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.

G cluster_0 Standard Preclinical Toxicology Program Discovery Drug Candidate SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Discovery->SafetyPharm AcuteTox Acute Toxicity (Rodent & Non-Rodent) Discovery->AcuteTox GenoTox Genotoxicity (In Vitro & In Vivo) Discovery->GenoTox RepeatTox Repeat-Dose Toxicity (Subchronic & Chronic) SafetyPharm->RepeatTox AcuteTox->RepeatTox ReproTox Reproductive & Developmental Toxicology RepeatTox->ReproTox Carcinogenicity Carcinogenicity (Long-term Rodent) RepeatTox->Carcinogenicity IND Investigational New Drug (IND) Application RepeatTox->IND GenoTox->RepeatTox ReproTox->IND Carcinogenicity->IND

Figure 3: A Typical Preclinical Toxicology Testing Workflow.

Conclusion

The publicly available preclinical data for this compound (DSP-6952) indicates a favorable cardiovascular safety profile.[5] In vitro and in vivo studies have shown that it has minimal effects on cardiac repolarization (hERG channel) and does not induce coronary vasoconstriction, differentiating it from earlier-generation 5-HT4 agonists.[5] The observed transient increase in heart rate is considered a manageable, on-target class effect.[5] While a comprehensive toxicology profile is not publicly accessible, the progression of Minesapride into Phase 1, 2, and 3 clinical trials implies that a full preclinical safety package was completed and met regulatory requirements for human testing.[6][7][8] This package would have necessarily demonstrated an acceptable safety margin for the intended clinical dose.

References

Methodological & Application

Application Notes and Protocols for (RS)-Minesapride In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Minesapride is a novel and selective 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist designed for the treatment of gastrointestinal motility disorders such as irritable bowel syndrome with constipation (IBS-C).[1][2][3] These application notes provide a detailed framework for conducting in vivo rodent studies to evaluate the pharmacokinetics, efficacy, and safety of this compound. The protocols described herein are based on established methodologies for 5-HT4 receptor agonists and relevant disease models.

Pharmacokinetic Studies in Rodents

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.

Experimental Protocol: Rodent Pharmacokinetic Analysis

  • Animal Model: Male Sprague-Dawley rats (200-250 g) and male C57BL/6 mice (20-25 g). Animals should be fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV): Administer this compound at 1 mg/kg via the tail vein.

    • Oral (PO): Administer this compound at 5 mg/kg by oral gavage.

    • The drug should be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Table 1: Representative Pharmacokinetic Parameters of a 5-HT4 Agonist in Rodents

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)
Rat IV1--15002.5
PO58500.532002.8
Mouse IV1--12002.1
PO56000.2525002.3

Note: This table presents hypothetical data for a generic 5-HT4 agonist to illustrate data presentation. Actual values for this compound need to be determined experimentally.

Workflow for Rodent Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis prep_animals Acclimatize and fast rodents dose_iv Administer IV dose prep_animals->dose_iv dose_po Administer PO dose prep_animals->dose_po prep_drug Prepare this compound formulation prep_drug->dose_iv prep_drug->dose_po collect_blood Collect blood samples at specified time points dose_iv->collect_blood dose_po->collect_blood process_samples Process blood to plasma collect_blood->process_samples lcms_analysis Quantify drug concentration using LC-MS/MS process_samples->lcms_analysis pk_analysis Calculate pharmacokinetic parameters lcms_analysis->pk_analysis

Caption: Workflow of a typical in vivo pharmacokinetic study in rodents.

Efficacy Studies in a Rodent Model of IBS-C

The prokinetic effects of this compound can be evaluated in rodent models that mimic the symptoms of IBS-C, such as delayed gastrointestinal transit.

Experimental Protocol: Loperamide-Induced Constipation Model

  • Animal Model: Male Wistar rats (220-280 g).

  • Induction of Constipation: Administer loperamide (B1203769) (5 mg/kg, subcutaneous) to induce constipation, characterized by a decrease in fecal output and gastrointestinal transit.

  • Treatment: One hour after loperamide administration, treat animals with this compound (e.g., 1, 3, and 10 mg/kg, PO) or vehicle. A positive control group treated with a known prokinetic agent (e.g., prucalopride) should be included.

  • Assessment of Gastrointestinal Transit:

    • 30 minutes after drug administration, give a charcoal meal (5% activated charcoal in 10% gum acacia, 10 mL/kg, PO).

    • Euthanize the animals 30 minutes after the charcoal meal.

    • Measure the total length of the small intestine and the distance traveled by the charcoal.

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

  • Fecal Parameter Measurement: House animals individually in metabolic cages and collect feces for 4 hours after drug administration to measure fecal pellet number and weight.

Table 2: Efficacy of this compound in a Loperamide-Induced Constipation Model

Treatment GroupDose (mg/kg, PO)Gastrointestinal Transit (%)Fecal Pellets (n)Fecal Weight (g)
Vehicle Control -35.2 ± 3.12.1 ± 0.50.25 ± 0.05
Loperamide + Vehicle -15.8 ± 2.50.5 ± 0.20.06 ± 0.02
This compound 125.4 ± 2.81.2 ± 0.40.14 ± 0.04
340.1 ± 3.52.5 ± 0.60.28 ± 0.06
1055.7 ± 4.24.1 ± 0.80.45 ± 0.09
Prucalopride 152.3 ± 3.93.8 ± 0.70.42 ± 0.08

Note: This table presents hypothetical data to illustrate the expected dose-dependent prokinetic effect of this compound.

Workflow for Efficacy Testing in an IBS-C Rodent Model

G cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis induce_constipation Administer Loperamide to induce constipation administer_drug Administer this compound, Vehicle, or Positive Control induce_constipation->administer_drug charcoal_meal Administer Charcoal Meal administer_drug->charcoal_meal collect_feces Collect and analyze fecal parameters administer_drug->collect_feces measure_transit Measure GI Transit charcoal_meal->measure_transit analyze_data Compare treatment groups to controls measure_transit->analyze_data collect_feces->analyze_data

Caption: Experimental workflow for assessing the efficacy of this compound.

Mechanism of Action: 5-HT4 Receptor Signaling Pathway

This compound exerts its prokinetic effect by acting as a partial agonist at the 5-HT4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the gastrointestinal tract, this signaling cascade in enteric neurons enhances the release of acetylcholine, which in turn stimulates smooth muscle contraction and promotes motility.[4]

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Physiological Effect minesapride This compound receptor 5-HT4 Receptor minesapride->receptor binds and activates g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac stimulates camp cAMP ac->camp converts ATP to atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates ach_release Increased Acetylcholine Release pka->ach_release phosphorylates targets leading to motility Increased GI Motility ach_release->motility

Caption: Simplified signaling pathway of this compound via the 5-HT4 receptor.

References

Application Notes and Protocols for High-Throughput Screening of 5-HT4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 4 receptor (5-HT4R) is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs subunit. Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is a key therapeutic target for various disorders, including gastrointestinal motility issues and cognitive impairments. (RS)-Minesapride is a notable 5-HT4 receptor agonist that has been investigated for its therapeutic potential in irritable bowel syndrome with constipation (IBS-C).[1][2][3][4][5] High-throughput screening (HTS) plays a pivotal role in the discovery of novel 5-HT4 receptor agonists by enabling the rapid evaluation of large compound libraries.[6][7][8][9][10][11]

These application notes provide an overview of and detailed protocols for common HTS methods used to identify and characterize 5-HT4 receptor agonists. The described assays are cell-based and measure downstream signaling events upon receptor activation.

5-HT4 Receptor Signaling Pathway

Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, activating the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[12][13][14] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[12][15] Additionally, 5-HT4 receptors can also signal independently of G-proteins by activating Src tyrosine kinase, which subsequently activates the extracellular signal-regulated kinase (ERK) pathway.[12][16]

5-HT4_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT4R 5-HT4 Receptor Src Src Kinase 5HT4R->Src Activates (G-protein independent) G_alpha_s Gαs 5HT4R->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP ERK ERK Src->ERK Activates Agonist This compound (Agonist) Agonist->5HT4R G_alpha_s->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Cellular_Response Cellular Response Gene_Transcription->Cellular_Response HTS_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Optimization Compound_Library Compound Library (>100,000 compounds) Primary_Assay Primary HTS Assay (e.g., cAMP Assay) Compound_Library->Primary_Assay Single Concentration Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counter_Screen Counter-Screen (Selectivity) Confirmed_Hits->Counter_Screen Triaged_Hits Triaged Hits Counter_Screen->Triaged_Hits Secondary_Assays Secondary Assays (e.g., Reporter Gene, Calcium Assay) Triaged_Hits->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Lead_Compounds Lead Compounds SAR->Lead_Compounds Assay_Logic cluster_assays Screening Assays cluster_pathway Cellular Events cAMP_Assay cAMP Assay (TR-FRET, AlphaScreen) Second_Messenger Second Messenger (cAMP, Ca2+) cAMP_Assay->Second_Messenger Measures cAMP Calcium_Assay Aequorin Calcium Assay Calcium_Assay->Second_Messenger Measures Ca2+ Reporter_Assay Reporter Gene Assay (CRE-Luciferase) Gene_Expression Gene Expression Reporter_Assay->Gene_Expression Measures Transcriptional Activity Receptor_Activation 5-HT4R Activation Receptor_Activation->Second_Messenger Second_Messenger->Gene_Expression Functional_Response Functional Response Gene_Expression->Functional_Response

References

Application Notes and Protocols: (RS)-Minesapride Radio-ligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Minesapride is a novel and selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1][2] This receptor is a key target in the development of therapeutic agents for gastrointestinal motility disorders, such as irritable bowel syndrome with predominant constipation (IBS-C).[1][3][4] Characterizing the binding affinity of novel compounds like this compound to the 5-HT4 receptor is a critical step in the drug discovery and development process. Radio-ligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5][6] This document provides a detailed protocol for a competitive radio-ligand binding assay to determine the binding affinity of this compound for the human 5-HT4 receptor.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained for this compound from a radio-ligand binding assay. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocol.

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
This compound[3H]-GR113808h5-HT4 Receptor (CHO-K1 cell membranes)15.28.5
Prucalopride (Reference)[3H]-GR113808h5-HT4 Receptor (CHO-K1 cell membranes)10.86.0

Note: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand to a receptor.

Experimental Protocol: Competitive Radio-ligand Binding Assay for this compound at the 5-HT4 Receptor

This protocol describes the methodology for a competitive radio-ligand binding assay to determine the inhibitory constant (Ki) of this compound for the human 5-HT4 receptor.

1. Materials and Reagents

  • Test Compound: this compound

  • Reference Compound: Prucalopride

  • Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 receptor antagonist)

  • Receptor Source: Commercially available cryopreserved CHO-K1 (Chinese Hamster Ovary) cell membranes stably expressing the human 5-HT4 receptor.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-radioactive 5-HT4 receptor ligand (e.g., 10 µM GR113808).

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethyleneimine (PEI).

  • Microplate scintillation counter

  • Standard laboratory equipment: pipettes, centrifuges, etc.

2. Membrane Preparation

If using cryopreserved cell membranes, thaw them rapidly at 37°C and immediately place on ice. Homogenize the membranes in the assay buffer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay, such as the Bradford or BCA assay.

3. Assay Procedure

  • Dilution of Compounds: Prepare serial dilutions of this compound and the reference compound (Prucalopride) in the assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.

  • Assay Setup: The assay is performed in a 96-well microplate with a final assay volume of 200 µL per well. Each condition should be tested in triplicate.

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM GR113808).

    • Test Compound: Add 50 µL of the various dilutions of this compound.

    • Reference Compound: Add 50 µL of the various dilutions of Prucalopride.

  • Addition of Radioligand: Add 50 µL of [3H]-GR113808 to each well. The final concentration of the radioligand should be approximately equal to its Kd for the 5-HT4 receptor.

  • Addition of Membranes: Add 100 µL of the prepared cell membrane suspension to each well. The amount of membrane protein per well should be optimized to give a sufficient signal-to-noise ratio.

  • Incubation: Incubate the microplate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in each vial using a microplate scintillation counter.

4. Data Analysis

  • Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curves: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the concentration of the test and reference compounds.

  • Determine IC50 Values: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curves and determine the IC50 value for each compound.

  • Calculate Ki Values: Convert the IC50 values to Ki values using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents and Compounds plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions start->plate_setup add_radioligand Add [3H]-Radioligand to all wells plate_setup->add_radioligand add_membranes Add Cell Membranes expressing 5-HT4 Receptor add_radioligand->add_membranes incubation Incubate to reach equilibrium add_membranes->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Add scintillation cocktail and count radioactivity washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki values counting->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: Experimental workflow for the this compound radio-ligand binding assay.

G_Protein_Coupled_Receptor_Signaling_Pathway agonist This compound (5-HT4 Agonist) receptor 5-HT4 Receptor (GPCR) agonist->receptor Binds to g_protein Gs Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase Stimulates camp Increased intracellular cAMP adenylyl_cyclase->camp Catalyzes ATP to pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) pka->cellular_response Phosphorylates target proteins leading to

References

Application Note: Quantification of (RS)-Minesapride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (RS)-Minesapride in human plasma. The described method utilizes a simple protein precipitation extraction procedure and offers high throughput for pharmacokinetic and drug metabolism studies. The method has been developed based on established bioanalytical principles for similar compounds and provides a framework for validation according to regulatory guidelines.

Introduction

This compound is a novel 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist.[1][2] As a sulpiride (B1682569) derivative, it has been investigated for its prokinetic effects and potential therapeutic applications in gastrointestinal motility disorders, such as irritable bowel syndrome with constipation (IBS-C).[3][4][5] To support preclinical and clinical development, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose.[6][7]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z [M+H]⁺ → m/z [product ion]⁺

    • This compound-d4 (IS): m/z [M+H]⁺ → m/z [product ion]⁺ (Note: Specific m/z values for precursor and product ions would need to be determined experimentally by direct infusion of the reference standards.)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr (Note: These are typical starting parameters and should be optimized for the specific instrument used.)

Method Validation (Hypothetical Data)

The method would be validated according to established guidelines for bioanalytical method validation.[8][9] The following parameters would be assessed:

Linearity

The calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear range of 0.5 - 500 ng/mL in human plasma is proposed.

ParameterResult
Calibration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy would be evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low (1.5 ng/mL)< 10%± 10%< 15%± 15%
Medium (150 ng/mL)< 10%± 10%< 15%± 15%
High (400 ng/mL)< 10%± 10%< 15%± 15%
Recovery and Matrix Effect

The extraction recovery and matrix effect would be assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low (1.5 ng/mL)> 85%90 - 110%
High (400 ng/mL)> 85%90 - 110%
Stability

The stability of this compound in human plasma would be evaluated under various conditions to ensure sample integrity during collection, storage, and analysis.

Stability ConditionDurationResult
Bench-top4 hours at room temp.Stable
Freeze-thaw3 cyclesStable
Long-term30 days at -80°CStable

Workflow Diagram

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (200 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

LC-MS/MS Bioanalytical Workflow for this compound.

Conclusion

This application note outlines a proposed LC-MS/MS method for the quantification of this compound in human plasma. The described methodology, incorporating a straightforward protein precipitation extraction and rapid chromatographic separation, provides a foundation for a high-throughput, sensitive, and reliable assay suitable for supporting drug development programs for this compound. The presented validation parameters serve as a template for the expected performance of the method.

References

Application Notes and Protocols for Testing (RS)-Minesapride Efficacy in Animal Models of Constipation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Constipation is a prevalent gastrointestinal disorder characterized by infrequent bowel movements, difficulty passing stool, and a sensation of incomplete evacuation. Animal models are indispensable tools in the preclinical evaluation of novel therapeutic agents for constipation. These models aim to replicate the key physiological changes observed in human constipation, providing a platform to assess the efficacy and mechanism of action of new drugs. This document provides detailed application notes and protocols for two commonly used animal models of constipation—loperamide-induced and low-fiber diet-induced—for testing the efficacy of (RS)-Minesapride, a 5-HT4 receptor agonist.

This compound is a prokinetic agent that is expected to enhance gastrointestinal motility. Its primary mechanism of action is believed to be the stimulation of serotonin (B10506) 5-HT4 receptors in the gut, which leads to the release of acetylcholine (B1216132) and subsequent smooth muscle contraction, promoting peristalsis.[1]

Animal Models of Constipation

Two of the most common and well-validated methods for inducing constipation in rodents are through the administration of loperamide (B1203769) or by feeding a low-fiber diet.[2][3]

Loperamide-Induced Constipation Model

This is a widely used and robust model that mimics opioid-induced constipation, a common clinical problem. Loperamide, a peripherally acting μ-opioid receptor agonist, inhibits intestinal motility and fluid secretion, leading to delayed transit and harder stools.[3][4]

Low-Fiber Diet-Induced Constipation Model

This model represents constipation caused by dietary factors. A diet low in fiber reduces stool bulk and water content, leading to decreased bowel movement frequency and harder stools.[5][6] This model is useful for studying constipation that is not induced by drugs.[2]

Efficacy Data of Prokinetic Agents in Animal Models of Constipation

The following tables summarize representative quantitative data on the efficacy of prokinetic agents, similar to this compound, in loperamide-induced and low-fiber diet-induced constipation models. These tables are intended to provide a comparative framework for expected outcomes when testing this compound.

Table 1: Efficacy of a Representative 5-HT4 Agonist in a Loperamide-Induced Constipation Model in Rats

Treatment GroupDose (mg/kg)Fecal Pellet Count (first 2 hours)Fecal Water Content (%)Gastrointestinal Transit Time (%)
Normal Control-10 ± 245 ± 585 ± 10
Loperamide Control52 ± 125 ± 430 ± 7
5-HT4 Agonist15 ± 1.535 ± 550 ± 8
5-HT4 Agonist58 ± 242 ± 670 ± 9
Positive Control (e.g., Prucalopride)19 ± 244 ± 575 ± 10

Data are presented as mean ± standard deviation and are hypothetical examples based on typical results.

Table 2: Efficacy of a Representative 5-HT4 Agonist in a Low-Fiber Diet-Induced Constipation Model in Mice

Treatment GroupDietFecal Pellet Count (24 hours)Fecal Dry Weight (mg)Intestinal Transit Time (min)
Normal ControlStandard15 ± 3150 ± 2060 ± 10
Low-Fiber Diet ControlLow-Fiber5 ± 2250 ± 30120 ± 15
5-HT4 AgonistLow-Fiber10 ± 2.5180 ± 2580 ± 12
5-HT4 AgonistLow-Fiber14 ± 3160 ± 2265 ± 11
Positive Control (e.g., Lubiprostone)Low-Fiber13 ± 3165 ± 2070 ± 10

Data are presented as mean ± standard deviation and are hypothetical examples based on typical results.

Experimental Protocols

Protocol 1: Loperamide-Induced Constipation in Rodents

Materials:

  • Male Sprague-Dawley rats (200-250g) or ICR mice (20-25g).

  • Loperamide hydrochloride (Sigma-Aldrich or equivalent).

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na)).

  • This compound.

  • Positive control drug (e.g., Prucalopride).

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic).

  • Metabolic cages for fecal collection.

  • Oral gavage needles.

Procedure:

  • Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week with free access to standard chow and water.

  • Grouping: Randomly divide animals into the following groups (n=8-10 per group):

    • Normal Control (Vehicle only).

    • Loperamide Control (Loperamide + Vehicle).

    • This compound treatment groups (Loperamide + varying doses of this compound).

    • Positive Control group (Loperamide + positive control drug).

  • Induction of Constipation:

    • Administer loperamide (e.g., 5 mg/kg for rats, 10 mg/kg for mice) subcutaneously or intraperitoneally to all groups except the Normal Control group.[7]

    • The Normal Control group receives the vehicle.

  • Drug Administration:

    • One hour after loperamide administration, orally administer this compound, the positive control drug, or the vehicle to the respective groups.

  • Assessment of Constipation Parameters:

    • Fecal Pellet Count and Water Content: Immediately after drug administration, place individual animals in metabolic cages without food and water. Collect all fecal pellets excreted over a defined period (e.g., 2-6 hours). Count the number of pellets and measure their wet weight. Dry the pellets in an oven at 60°C for 24 hours to determine the dry weight. Calculate the fecal water content using the formula: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[4]

    • Gastrointestinal Transit Time: 30 minutes after the administration of the test compounds, orally administer a charcoal meal (10 ml/kg for rats, 0.25 ml/mouse). After a set time (e.g., 30 minutes for mice, 60 minutes for rats), euthanize the animals by cervical dislocation. Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the intestinal transit ratio as: (Distance traveled by charcoal / Total length of small intestine) x 100.[4]

Protocol 2: Low-Fiber Diet-Induced Constipation in Rodents

Materials:

  • Male C57BL/6 mice (8 weeks old).

  • Standard rodent chow.

  • Low-fiber diet (custom diet with low cellulose (B213188) content, commercially available).

  • This compound.

  • Positive control drug (e.g., Lubiprostone).

  • Carmine (B74029) red marker (5% in 0.5% methylcellulose).

  • Metabolic cages.

Procedure:

  • Acclimatization and Diet Induction:

    • Acclimatize mice on a standard diet for one week.

    • After acclimatization, switch the diet of all groups except the Normal Control to a low-fiber diet for a period of 2-4 weeks to induce constipation. The Normal Control group continues to receive the standard diet.

  • Grouping:

    • Normal Control (Standard diet + Vehicle).

    • Low-Fiber Diet Control (Low-fiber diet + Vehicle).

    • This compound treatment groups (Low-fiber diet + varying doses of this compound).

    • Positive Control group (Low-fiber diet + positive control drug).

  • Drug Administration:

    • After the constipation induction period, begin daily oral administration of this compound, the positive control drug, or the vehicle for a specified duration (e.g., 1-2 weeks).

  • Assessment of Constipation Parameters:

    • Fecal Pellet Count and Weight: During the last 24 hours of the treatment period, house individual mice in metabolic cages and collect all fecal pellets. Count the number of pellets and measure their total wet and dry weight.

    • Intestinal Transit Time (Carmine Red Method): On the final day of treatment, administer the carmine red marker orally. Record the time of administration and monitor the time until the first red-colored fecal pellet is excreted. This time is recorded as the intestinal transit time.

Visualizations

Signaling Pathway of this compound

Minesapride_Mechanism cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Minesapride This compound HTR4 5-HT4 Receptor Minesapride->HTR4 Binds & Activates AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Vesicle Acetylcholine Vesicles PKA->ACh_Vesicle Promotes Exocytosis ACh Acetylcholine ACh_Vesicle->ACh Releases M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to Contraction Muscle Contraction (Increased Motility) M_Receptor->Contraction

Caption: Signaling pathway of this compound via 5-HT4 receptor activation.

Experimental Workflow for Loperamide-Induced Constipation Model

Loperamide_Workflow cluster_prep Preparation cluster_induction Induction & Treatment cluster_assessment Assessment Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8-10) Acclimatization->Grouping Lop_Admin Loperamide Administration (5 mg/kg, s.c.) Grouping->Lop_Admin Drug_Admin This compound/Control Admin (Oral Gavage) Lop_Admin->Drug_Admin 1 hour later Fecal_Collection Fecal Pellet Collection (2-6 hours) Drug_Admin->Fecal_Collection Charcoal_Admin Charcoal Meal Administration Drug_Admin->Charcoal_Admin 30 mins later Dissection Intestine Dissection Charcoal_Admin->Dissection 30-60 mins later Measurement Measurement of Transit Dissection->Measurement

Caption: Experimental workflow for the loperamide-induced constipation model.

Experimental Workflow for Low-Fiber Diet-Induced Constipation Model

LowFiber_Workflow cluster_prep Preparation & Induction cluster_treatment Treatment cluster_assessment Assessment Acclimatization Animal Acclimatization (1 week, Standard Diet) Diet_Induction Low-Fiber Diet Feeding (2-4 weeks) Acclimatization->Diet_Induction Grouping Random Grouping Diet_Induction->Grouping Drug_Admin Daily this compound/Control Admin (1-2 weeks) Grouping->Drug_Admin Fecal_Collection 24h Fecal Collection (Last day of treatment) Drug_Admin->Fecal_Collection Carmine_Admin Carmine Red Administration Drug_Admin->Carmine_Admin Observation Observation of First Red Feces Carmine_Admin->Observation

Caption: Experimental workflow for the low-fiber diet-induced constipation model.

References

Application of (RS)-Minesapride in Organ Bath Experiments: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Minesapride, also known as DSP-6952, is a novel, selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor. [1][2] Its prokinetic properties make it a compound of interest for researchers in gastroenterology, pharmacology, and drug development, particularly for studying gastrointestinal motility disorders such as Irritable Bowel Syndrome with Constipation (IBS-C).[3][4] Organ bath experiments are a fundamental in vitro technique to characterize the pharmacological activity of this compound on isolated gastrointestinal tissues.

Mechanism of Action

This compound exerts its prokinetic effects by binding to and partially activating 5-HT4 receptors located on enteric neurons within the gastrointestinal wall. This activation is thought to facilitate the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and enhances gastrointestinal motility.[3]

Data Presentation

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

ParameterReceptorValueSpeciesReference
Ki (nM)5-HT4(b)51.9Guinea Pig[1]

Table 2: Functional Activity of this compound in Isolated Guinea Pig Colon

ParameterValueReference
EC50 (nM)271.6[1]
Intrinsic Activity (%)57[1]

Experimental Protocols

This section provides a detailed protocol for assessing the contractile effect of this compound on an isolated guinea pig colon preparation in an organ bath setup.

Materials and Reagents
  • Male Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.

  • This compound (DSP-6952)

  • 5-Hydroxytryptamine (Serotonin) as a reference agonist

  • Carbogen gas (95% O2, 5% CO2)

  • Distilled water

Equipment
  • Organ bath system with a water jacket for temperature control

  • Isometric force transducer

  • Data acquisition system and software

  • Dissection tools (scissors, forceps)

  • Surgical thread

Experimental Procedure
  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Open the abdominal cavity and carefully excise the distal colon.

    • Place the excised tissue in a petri dish containing Krebs-Henseleit solution and aerate with carbogen.

    • Gently remove the intestinal contents by flushing with Krebs-Henseleit solution.

    • Cut the colon into segments of approximately 2-3 cm in length.

  • Organ Bath Setup:

    • Mount the colonic segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer using surgical thread.

    • Apply an initial resting tension of 1.0 g to the tissue.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Protocol:

    • After the equilibration period, record a stable baseline of spontaneous contractions.

    • To assess tissue viability, contract the tissue with a submaximal concentration of a standard agonist like carbachol (B1668302) or a high potassium solution. Wash the tissue and allow it to return to baseline.

    • Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., in half-log increments) once the response to the previous concentration has reached a plateau.

    • Record the contractile responses until a maximal effect is observed or the highest desired concentration is reached.

    • At the end of the experiment, add a maximal concentration of a full agonist like serotonin (B10506) to determine the maximum possible contraction of the tissue.

  • Data Analysis:

    • Measure the amplitude of the contractile response at each concentration of this compound.

    • Express the responses as a percentage of the maximal contraction induced by the reference full agonist (e.g., serotonin).

    • Plot the concentration-response data on a semi-logarithmic graph (response vs. log concentration).

    • Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist) using a non-linear regression analysis (e.g., a four-parameter logistic equation). The intrinsic activity is the Emax of this compound expressed as a percentage of the Emax of the full agonist.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Organ Bath Analysis A Tissue Preparation (Guinea Pig Distal Colon) B Mounting in Organ Bath (Krebs Solution, 37°C, Carbogen) A->B C Equilibration (60 min, 1.0 g tension) B->C D Cumulative Addition of this compound C->D E Data Acquisition (Isometric Contraction) D->E F Data Analysis (Concentration-Response Curve) E->F G Determination of EC50 and Intrinsic Activity F->G

Experimental workflow for assessing this compound in an organ bath.

G cluster_1 Signaling Pathway of this compound in Enteric Neurons Minesapride (B609043) This compound Receptor 5-HT4 Receptor Minesapride->Receptor G_protein Gs Protein Activation Receptor->G_protein AC Adenylyl Cyclase Activation G_protein->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA ACh_release Enhanced Acetylcholine (ACh) Release PKA->ACh_release Contraction Smooth Muscle Contraction ACh_release->Contraction

Signaling pathway of this compound leading to smooth muscle contraction.

References

Best Practices for the Dissolution and Administration of (RS)-Minesapride in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Minesapride , also known as DSP-6952, is a potent and selective partial agonist of the serotonin (B10506) 5-HT4 receptor, investigated for its prokinetic effects in the gastrointestinal (GI) tract.[1] These application notes provide detailed protocols for the dissolution and administration of this compound in preclinical animal studies, designed for researchers, scientists, and drug development professionals. The following sections offer guidance on preparing and administering this compound through various routes, summarizing key quantitative data, and outlining the underlying signaling pathway.

Solubility and Vehicle Selection

Recommended Vehicle Formulations:

  • For Oral (p.o.) and Intragastric (i.g.) Administration: A common vehicle for oral gavage of poorly soluble compounds in rodents is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and saline. A typical formulation involves dissolving the compound first in a small amount of DMSO and then diluting it with saline. For other 5-HT4 agonists, a 10% propylene (B89431) glycol solution has also been used.

  • For Intraperitoneal (i.p.) Injection: For systemic administration via intraperitoneal injection, a sterile, isotonic solution is required. A common vehicle is a solution of 20% DMSO in saline. It is crucial to ensure complete dissolution and to minimize the volume of injection to avoid irritation.

  • For Intracolonic (i.c.) Administration: For direct administration to the colon, this compound can be dissolved in a small volume of saline for delivery via a catheter.

Researchers should perform small-scale solubility tests to determine the optimal vehicle and concentration for their specific experimental needs.

Administration Protocols

The following protocols are based on preclinical studies of this compound and general best practices for animal research. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage) in Mice and Rats

This method is suitable for assessing the systemic effects of orally available this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO in 0.9% sterile saline)

  • Appropriately sized gavage needles (flexible-tipped needles are recommended to reduce the risk of esophageal injury)

  • Syringes

  • Balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.

    • Weigh the this compound powder accurately.

    • To prepare a 10% DMSO in saline vehicle, first dissolve the this compound powder in the required volume of DMSO.

    • Once fully dissolved, add the corresponding volume of sterile 0.9% saline to reach the final desired concentration and vehicle composition.

    • Vortex or sonicate the solution until it is clear and homogenous. Prepare the solution fresh daily.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Fill the syringe with the appropriate volume of the dosing solution.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Intraperitoneal (i.p.) Injection in Mice and Rats

This route allows for rapid systemic absorption.

Materials:

  • This compound powder

  • Vehicle (e.g., 20% DMSO in sterile 0.9% saline)

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Follow the same procedure as for oral administration to prepare a sterile solution of this compound in the chosen vehicle. Ensure the final solution is filtered through a 0.22 µm sterile filter.

  • Animal Handling and Injection:

    • Properly restrain the animal to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle.

    • Aspirate slightly to ensure no blood or urine is drawn back, indicating incorrect placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Observe the animal for any adverse reactions.

Intracolonic (i.c.) Administration in Rats

This method is used for studying the local effects of this compound on the colon.

Materials:

  • This compound powder

  • Sterile 0.9% saline

  • Flexible catheter (e.g., a soft polyethylene (B3416737) tube)

  • Syringe

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the calculated amount of this compound in sterile 0.9% saline to the desired concentration.

  • Animal Handling and Administration:

    • Anesthetize the rat.

    • Carefully insert the flexible catheter into the anus to a depth of approximately 8 cm.

    • Slowly infuse the this compound solution.

    • After infusion, keep the animal in a head-down position for a few minutes to prevent leakage.

    • Withdraw the catheter and allow the animal to recover from anesthesia.

    • Monitor the animal post-procedure.

Quantitative Data from Preclinical Studies

The following table summarizes the effective doses of this compound (DSP-6952) observed in various preclinical models.

Animal ModelAdministration RouteEffective Dose RangeObserved Effect
Micep.o.1 - 10 mg/kgIncreased fecal wet weight
Micep.o.0.429 mg/kg (ED50)Improved clonidine-induced delay in whole-gut transit
Micep.o.0.310 mg/kg (ED50)Improved morphine-induced delay in whole-gut transit
Ratsi.p.10 mg/kgInhibition of visceral hypersensitivity
Ratsp.o.30 mg/kgInhibition of visceral hypersensitivity
Ratsi.c.30 mg/kgInhibition of visceral hypersensitivity
Guinea Pigsi.g.3 - 10 mg/kgEnhanced colonic transit rate
Dogsp.o.1.56 mg/kg (ED50)Induced colonic giant migrating contractions

Signaling Pathway and Experimental Workflow

5-HT4 Receptor Signaling Pathway

This compound acts as a partial agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT4 receptor primarily involves the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate cellular function, including promoting gastrointestinal motility.

Caption: 5-HT4 Receptor Signaling Cascade.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting an in vivo study with this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A1 Calculate Dose & Prepare Formulation B1 Administer this compound (p.o., i.p., or i.c.) A1->B1 A2 Animal Acclimatization A2->B1 C1 Monitor Animal Behavior & Clinical Signs B1->C1 C2 Measure Experimental Endpoints (e.g., GI Transit Time) C1->C2 D1 Data Collection & Statistical Analysis C2->D1 D2 Interpret Results D1->D2

Caption: In Vivo Experimental Workflow.

References

Troubleshooting & Optimization

Troubleshooting (RS)-Minesapride insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (RS)-Minesapride, focusing on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel and selective partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor.[1][2] Its primary mechanism of action involves the stimulation of 5-HT4 receptors, which are G-protein-coupled receptors (GPCRs).[3][4] Activation of these receptors, particularly on cholinergic nerve terminals, facilitates the release of acetylcholine (B1216132).[5][6] This action enhances gastrointestinal motility, making it a potential therapeutic agent for conditions like irritable bowel syndrome with constipation (IBS-C).[7][8]

Q2: I am observing precipitation or insolubility of this compound in my aqueous buffer. What are the initial steps to address this?

Insolubility of compounds like this compound in aqueous solutions is a common challenge. The recommended initial approach is to modify the pH of your solvent. Since many pharmaceutical compounds are weak acids or bases, their solubility is highly dependent on the pH of the solution.[9] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH is often effective. A systematic approach to test a range of pH values (e.g., from 4.0 to 8.0) is a good starting point.

Q3: Can I use organic solvents to dissolve this compound?

Yes, using a co-solvent strategy with water-miscible organic solvents is a standard method for dissolving poorly soluble drugs.[9] Common choices include Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol. It is crucial to first dissolve the compound in a minimal amount of the organic solvent to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect cellular viability and experimental outcomes. It is recommended to keep the final organic solvent concentration below 1%, and ideally below 0.1%.

Q4: Are there other methods to enhance the solubility of this compound for in vitro studies?

If pH adjustment and co-solvents are insufficient, other techniques can be employed. These include the use of surfactants to form micelles that can encapsulate the drug, or the application of formulation strategies like creating solid dispersions or reducing particle size through micronization.[10][11][12] However, for most laboratory-scale in vitro experiments, a combination of a suitable organic solvent stock and careful pH control of the final aqueous solution is the most practical approach.

Troubleshooting Guide: this compound Insolubility

This guide provides a step-by-step workflow for addressing solubility issues with this compound in your experiments.

Visual Workflow for Troubleshooting Insolubility

G start Start: this compound Insolubility Observed prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock ph_adjust pH Adjustment of Aqueous Buffer prep_stock->ph_adjust test_solubility Test Solubility of Diluted Stock in pH-Adjusted Buffer ph_adjust->test_solubility precip_check Precipitation Observed? test_solubility->precip_check success Success: Compound Soluble Proceed with Experiment precip_check->success No troubleshoot Further Troubleshooting: - Lower final concentration - Test other co-solvents (Ethanol) - Consider surfactants precip_check->troubleshoot Yes

Caption: Troubleshooting workflow for this compound insolubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).

    • Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Objective: To dilute the this compound stock solution into an aqueous buffer while maintaining solubility.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Experimental aqueous buffer (e.g., PBS, HBSS)

    • pH meter and solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Procedure:

    • Adjust the pH of your experimental aqueous buffer to the desired value. It is recommended to test a range of pH values (e.g., 6.0, 7.0, 7.4).

    • Perform serial dilutions of the this compound stock solution into the pH-adjusted buffer to achieve the final desired concentrations for your experiment.

    • After each dilution step, vortex the solution well.

    • Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, consider further pH adjustments or using a lower final concentration.

    • Important: Always add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation. Ensure the final DMSO concentration is as low as possible (ideally <0.1%).

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions
SolventRecommended Starting ConcentrationNotes
DMSO10 - 50 mMStandard choice for creating high-concentration stocks.
Ethanol5 - 20 mMAn alternative to DMSO, may be less cytotoxic in some assays.
Methanol5 - 20 mMAnother potential organic co-solvent.

Note: The exact solubility in these solvents has not been publicly reported. These are recommended starting points based on common practices for poorly soluble compounds.

Table 2: Troubleshooting Options for Aqueous Insolubility
StrategyRecommended ActionExpected Outcome
pH Adjustment Test a range of pH values from 6.0 to 8.0 in your aqueous buffer.Increased solubility at an optimal pH.
Co-solvent Use Prepare a concentrated stock in DMSO or ethanol and dilute into buffer.Improved solubility at the desired final concentration.
Concentration Reduction Lower the final working concentration of this compound.May prevent precipitation if the compound is at its solubility limit.
Surfactant Addition Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%).Enhanced solubility through micelle formation.

Signaling Pathway Visualization

This compound acts as a 5-HT4 receptor agonist. The 5-HT4 receptor is a Gs-protein coupled receptor. Its activation initiates a signaling cascade that leads to the modulation of cellular functions, including the release of acetylcholine.

Diagram 1: 5-HT4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Minesapride (B609043) This compound Receptor 5-HT4 Receptor (GPCR) Minesapride->Receptor binds & activates G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ACh_release Increased Acetylcholine Release PKA->ACh_release leads to

Caption: Activation of the 5-HT4 receptor by this compound.

References

Overcoming off-target effects in (RS)-Minesapride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during experiments with (RS)-Minesapride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as DSP-6952, is a novel gastrointestinal (GI) prokinetic agent.[1][2] Its primary mechanism of action is as a partial agonist with high affinity for the serotonin (B10506) 5-HT4 receptor.[1][3] This interaction is thought to increase acetylcholine (B1216132) release in the enteric nervous system, leading to enhanced GI motility.

Q2: What are the known on-target effects of this compound?

As a 5-HT4 receptor partial agonist, this compound has been shown to:

  • Enhance gastric motility.[3]

  • Induce colonic giant migrating contractions (GMCs) associated with defecation in conscious dogs.[3]

  • Increase colonic transit rate in guinea pigs.[3]

  • Increase fecal wet weight in mice without causing diarrhea.[3]

  • Inhibit visceral hypersensitivity in animal models.[3]

Q3: What are the major known off-target effects of this compound?

Preclinical studies indicate that this compound has a favorable safety profile with minimal off-target effects, particularly concerning cardiovascular risk.[1]

  • hERG Channels: this compound showed minimal effects on human ether-a-go-go-related gene (hERG) channels at concentrations up to 100 μM.[1] This is a significant advantage over older 5-HT4 agonists like cisapride, which were withdrawn from the market due to the risk of QT prolongation and cardiac arrhythmias.[4]

  • Coronary Vasoconstriction: Unlike tegaserod (B130379) or sumatriptan, this compound did not induce contraction in the rabbit coronary artery at concentrations up to 100 μM, suggesting a low risk of cardiac ischemia.[1]

  • Other Receptors: While a comprehensive screening against a wide panel of receptors is not publicly available, its designation as a "highly selective" 5-HT4 receptor agonist in several studies suggests a low affinity for other serotonin receptor subtypes and other G-protein coupled receptors.

Q4: What is the reported binding affinity and functional activity of this compound?

In vitro pharmacological studies have characterized the binding and functional parameters of this compound.[1]

ParameterValueSpecies/System
Binding Affinity (Ki) 51.9 nMHuman 5-HT4(b) Receptor
Functional Activity (EC50) 271.6 nMIsolated Guinea Pig Colon Contraction
Intrinsic Activity 57%Isolated Guinea Pig Colon Contraction

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments, with a focus on differentiating on-target from potential off-target effects.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent prokinetic effects in vitro (e.g., isolated tissue bath). 1. On-target (Partial Agonism): The partial agonist nature of Minesapride might lead to a plateau in response at higher concentrations. 2. Tissue Desensitization: Prolonged exposure to a 5-HT4 agonist can lead to receptor desensitization. 3. Experimental Variability: Differences in tissue preparation, buffer composition, or temperature can affect results.1. Perform a full dose-response curve to characterize the partial agonism. 2. Limit the exposure time of the tissue to Minesapride and ensure adequate washout periods between applications. 3. Standardize the experimental protocol, including tissue handling and bath conditions. Use a positive control with a full agonist (e.g., serotonin) to confirm tissue viability and responsiveness.
Unexpected cardiovascular effects in animal models (e.g., increased heart rate). 1. On-target (5-HT4 mediated): 5-HT4 receptors are present in the atria, and their activation can lead to an increased heart rate (positive chronotropic effect).[1][4] 2. Off-target (unlikely): While Minesapride has a good cardiovascular safety profile, species-specific off-target effects cannot be entirely ruled out.1. To confirm a 5-HT4-mediated effect, pre-treat the animals with a selective 5-HT4 receptor antagonist (e.g., GR 113808). The antagonist should block the heart rate increase induced by Minesapride.[1] 2. If the effect persists in the presence of a 5-HT4 antagonist, consider further investigation into other potential off-target interactions.
Diarrhea observed in animal studies. 1. On-target (High Dose): Excessive stimulation of 5-HT4 receptors can lead to increased intestinal secretion and motility, resulting in diarrhea. This was a common, though generally mild, adverse event in clinical trials. 2. Vehicle/Formulation Effects: The vehicle used to dissolve and administer Minesapride could be contributing to the observed effect.1. Perform a dose-response study to determine the therapeutic window for prokinetic effects without inducing diarrhea.[3] 2. Administer a vehicle-only control group to rule out any effects of the formulation.
Lack of effect in a specific cell line or tissue. 1. Low/No 5-HT4 Receptor Expression: The target cells or tissue may not express sufficient levels of the 5-HT4 receptor. 2. Incorrect Splice Variant: Different splice variants of the 5-HT4 receptor exist, and Minesapride's affinity may vary between them.1. Confirm 5-HT4 receptor expression using techniques such as RT-qPCR, Western blot, or immunohistochemistry. 2. If possible, use a cell line known to express the specific 5-HT4 receptor splice variant of interest.

Experimental Protocols

1. In Vitro Functional Assay: Isolated Guinea Pig Colon Contraction

This protocol is designed to assess the prokinetic activity of this compound by measuring its effect on the contractility of isolated guinea pig colonic tissue.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and excise the distal colon.

    • Gently flush the lumen with Krebs solution to remove fecal content.

    • Prepare longitudinal muscle strips (approximately 1-2 cm in length).

  • Experimental Setup:

    • Mount the tissue strips in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record contractile activity.

    • Allow the tissue to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with regular changes of the Krebs solution.

  • Procedure:

    • After equilibration, record a stable baseline of spontaneous contractions.

    • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the organ bath at regular intervals.

    • Record the contractile response at each concentration until a plateau is reached.

  • Data Analysis:

    • Measure the amplitude of contractions at each concentration.

    • Normalize the data to the maximum response induced by a full agonist (e.g., serotonin) to determine the intrinsic activity.

    • Calculate the EC50 value from the concentration-response curve.

2. Off-Target Assessment: hERG Channel Assay (Patch Clamp)

This protocol outlines the use of manual or automated patch-clamp electrophysiology to evaluate the potential inhibitory effect of this compound on the hERG potassium channel.

  • Cell Culture:

    • Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

    • Culture the cells according to standard protocols.

  • Electrophysiology:

    • Prepare a single-cell suspension and plate the cells for patch-clamp recording.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage pulse protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

  • Procedure:

    • Record stable baseline hERG currents in the vehicle control solution.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the hERG currents at each concentration after allowing for sufficient time for the drug effect to stabilize.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of inhibition of the hERG current relative to the baseline.

    • Determine the IC50 value if significant inhibition is observed.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Minesapride This compound HTR4 5-HT4 Receptor Minesapride->HTR4 Binds and activates AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates (enhances opening) Ca_ion Ca_channel->Ca_ion Influx ACh_vesicle ACh Vesicle Ca_ion->ACh_vesicle Triggers fusion ACh Acetylcholine ACh_vesicle->ACh Release ACh_postsynaptic Acetylcholine ACh->ACh_postsynaptic mAChR Muscarinic ACh Receptor Contraction Muscle Contraction mAChR->Contraction Leads to ACh_postsynaptic->mAChR Binds

Caption: Signaling pathway of this compound in enteric neurons.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis receptor_binding Receptor Binding Assay (Determine Ki for 5-HT4R) functional_assay Functional Assay (e.g., Colon Contraction) (Determine EC50 & Intrinsic Activity) receptor_binding->functional_assay selectivity_panel Selectivity Screening (Panel of off-target receptors) functional_assay->selectivity_panel hERG_assay hERG Patch Clamp Assay (Assess cardiovascular risk) selectivity_panel->hERG_assay pk_pd Pharmacokinetics/ Pharmacodynamics (Animal Models) hERG_assay->pk_pd efficacy_model Efficacy Models (e.g., Constipation models) pk_pd->efficacy_model safety_pharm Safety Pharmacology (Cardiovascular & CNS) efficacy_model->safety_pharm end Clinical Candidate safety_pharm->end start Compound Synthesis (this compound) start->receptor_binding

Caption: Preclinical experimental workflow for this compound.

Troubleshooting_Logic start Unexpected Experimental Result is_in_vivo Is the experiment in vivo? start->is_in_vivo is_cardiac Is it a cardiovascular effect? is_in_vivo->is_cardiac Yes is_gi_motility Is it a GI motility effect? is_in_vivo->is_gi_motility No is_in_vitro Is the experiment in vitro? is_in_vivo->is_in_vitro No use_antagonist Use selective 5-HT4 antagonist is_cardiac->use_antagonist Yes effect_blocked Effect Blocked? use_antagonist->effect_blocked on_target Likely On-Target Effect effect_blocked->on_target Yes off_target Potential Off-Target Effect (Requires further investigation) effect_blocked->off_target No check_dose Review Dose & Vehicle Control is_gi_motility->check_dose Yes check_dose->on_target check_expression Confirm 5-HT4 Receptor Expression is_in_vitro->check_expression Yes check_protocol Review Experimental Protocol (e.g., buffer, temperature, tissue viability) is_in_vitro->check_protocol No check_expression->on_target check_protocol->on_target

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: (RS)-Minesapride In Vitro Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers improve the reproducibility of in vitro results with (RS)-Minesapride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a partial agonist with high affinity for the serotonin (B10506) 5-HT4 receptor.[1][2] Its mechanism of action involves the stimulation of these receptors, which are G-protein-coupled receptors (GPCRs) of the Gs alpha subunit family.[3][4] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7] This signaling cascade is responsible for its prokinetic effects in the gastrointestinal tract.[8][9]

Q2: Which cell lines are suitable for in vitro studies with this compound?

Several cell lines endogenously or recombinantly expressing the 5-HT4 receptor can be used. Commonly utilized cell lines for studying 5-HT4 receptor agonists include:

  • HT-29: A human colon adenocarcinoma cell line that endogenously expresses 5-HT4 receptors.[10][11]

  • Caco-2: A human colorectal adenocarcinoma cell line that also endogenously expresses 5-HT4 receptors.[12]

  • CHO-K1 or HEK293 cells: These cell lines are often used for stable or transient transfection with the human 5-HT4 receptor to create a more controlled experimental system.[13][14]

Q3: What are the expected downstream effects of this compound in vitro?

The primary downstream effect is an increase in intracellular cAMP levels.[6][15] Depending on the cell type and experimental model, other measurable outcomes can include:

  • Increased cell proliferation or motility.[10][12]

  • Modulation of ion channel activity, such as chloride efflux in colonocytes.[6]

  • For more complex co-culture or organoid models, changes in smooth muscle contractility.[16]

Q4: How should this compound be stored and handled?

While specific stability data for this compound was not found, related compounds like cisapride (B12094) have shown stability in suspension for up to 91 days at 4°C and 28 days at 25°C in amber plastic bottles.[17] For optimal reproducibility, it is recommended to:

  • Store the compound as a powder at the recommended temperature, protected from light and moisture.

  • Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Before use, allow the stock solution to fully equilibrate to room temperature.

Troubleshooting Guide

Issue 1: Low or No Cellular Response to this compound

Q: I am not observing the expected increase in cAMP or other downstream effects after applying this compound. What could be the cause?

Possible Causes and Solutions:

  • Low Receptor Expression: The cell line may have low or inconsistent expression of the 5-HT4 receptor, especially over multiple passages.

    • Solution: Regularly verify 5-HT4 receptor expression using RT-qPCR or Western blot. For transfected cell lines, confirm the stability of expression. Consider using a cell line with higher or more stable receptor expression.

  • Suboptimal Agonist Concentration: The concentration range of this compound may not be optimal for your specific cell system.

    • Solution: Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your specific cell line and assay conditions.

  • Incorrect Stimulation Time: The incubation time with this compound may be too short to allow for sufficient cAMP accumulation.

    • Solution: Optimize the stimulation time. For Gs-coupled GPCRs, equilibrium is often reached after 15 minutes, but this can vary.[18]

  • Compound Degradation: The this compound stock solution may have degraded.

    • Solution: Prepare fresh stock solutions and store them properly in aliquots to minimize freeze-thaw cycles.

  • Assay Sensitivity: The cAMP assay may not be sensitive enough to detect small changes.

    • Solution: Ensure you are using a high-sensitivity cAMP assay, such as TR-FRET or AlphaScreen.[5][13] Also, consider adding a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.[18]

Issue 2: High Background Signal or Basal Activity

Q: My untreated control cells show a high level of cAMP, masking the effect of this compound. What can I do?

Possible Causes and Solutions:

  • Serum Components: Fetal Bovine Serum (FBS) contains various growth factors, lipids, and hormones that can activate GPCRs and increase basal cAMP levels.[19][20]

    • Solution: Before stimulating with this compound, serum-starve the cells for a few hours to overnight in a low-serum or serum-free medium. This will help to reduce the basal activity of the signaling pathway.

  • Constitutive Receptor Activity: Some cell lines may exhibit constitutive (agonist-independent) activity of the 5-HT4 receptor or other endogenous GPCRs.

    • Solution: If using a transfected cell line, select a clone with low basal activity. The use of an inverse agonist in control wells can help to quantify and account for constitutive activity.

  • Cell Stress: High cell density or prolonged incubation in suboptimal buffers can lead to cell stress and non-specific increases in cAMP.[18]

    • Solution: Optimize cell density to avoid overgrowth.[18] Use the appropriate stimulation buffer for your assay duration; for incubations longer than 2 hours, consider using a cell culture medium instead of a simple buffer.[18]

Issue 3: High Variability and Poor Reproducibility Between Experiments

Q: I am getting inconsistent results from one experiment to the next. How can I improve reproducibility?

Possible Causes and Solutions:

  • Serum Batch Variability: Different lots of FBS can have varying compositions of growth factors and other components, significantly impacting cellular signaling and experimental outcomes.[20][21][22]

    • Solution: When a new batch of FBS is purchased, test it against the old batch to ensure consistent cell growth and response. If possible, purchase a large quantity of a single lot to last for an entire series of experiments.[21]

  • Cell Passage Number: The characteristics of cultured cells can change over time with increasing passage numbers, leading to genetic and phenotypic drift.[23]

    • Solution: Use cells within a defined, low passage number range for all experiments. Regularly thaw a fresh vial of low-passage cells to maintain consistency.

  • Inconsistent Cell Culture Conditions: Minor variations in cell density, incubation times, or media composition can lead to significant differences in results.[22]

    • Solution: Standardize all cell culture and experimental protocols. Ensure consistent seeding densities and that cells are in the same growth phase (e.g., 80-90% confluency) when starting an experiment.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and signaling pathways, leading to unreliable results.

    • Solution: Regularly test your cell cultures for mycoplasma contamination.

Data Presentation

Table 1: Factors Influencing In Vitro Assay Reproducibility

ParameterSource of VariabilityRecommended Action
Cell Line Passage number, receptor expression levels, mycoplasma contamination.Use low passage number cells, regularly check receptor expression and test for mycoplasma.
Culture Medium Serum batch-to-batch variability.[20][21]Test new serum lots; purchase large quantities of a single lot.[21]
Compound Degradation of stock solution.Prepare fresh stocks, aliquot, and store at -20°C or -80°C.
Assay Conditions Cell density, stimulation time, buffer composition.[18]Optimize cell density and stimulation time; use appropriate buffers.[18]

Experimental Protocols

Protocol 1: In Vitro cAMP Measurement Assay

This protocol is a general guideline for measuring this compound-induced cAMP production in a 384-well plate format using a TR-FRET-based assay.

  • Cell Seeding:

    • Culture cells (e.g., HT-29 or 5-HT4-transfected HEK293) to 80-90% confluency.

    • Harvest cells and resuspend in an appropriate assay buffer.

    • Seed cells into a 384-well plate at a pre-optimized density.[18]

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a positive control (e.g., Forskolin) and a negative control (vehicle).

  • Cell Stimulation:

    • Add the diluted compounds to the corresponding wells.

    • Incubate the plate at 37°C for an optimized duration (e.g., 30 minutes).[13]

  • cAMP Detection:

    • Following the manufacturer's instructions for your specific cAMP assay kit (e.g., LANCE Ultra cAMP), add the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP).[13]

    • Incubate as recommended by the manufacturer (e.g., 1 hour at room temperature).

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. The signal is typically inversely proportional to the amount of cAMP produced.[13]

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw data to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.[13]

Visualizations

G cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol Minesapride (B609043) This compound HTR4 5-HT4 Receptor Minesapride->HTR4 Binds Gs_alpha Gαs HTR4->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Conversion Gs_alpha->AC Activates G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Ion Channel Modulation, Gene Transcription) PKA->CellularResponse Phosphorylates Targets

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

G start Start: Inconsistent In Vitro Results check_reagents Are compound and reagents fresh and properly stored? start->check_reagents check_cells Are cells low passage and mycoplasma-free? check_reagents->check_cells Yes remediate_reagents Prepare fresh aliquots of this compound and reagents. check_reagents->remediate_reagents No check_serum Is a consistent, tested lot of serum being used? check_cells->check_serum Yes remediate_cells Thaw a new vial of low-passage, certified cells. check_cells->remediate_cells No check_protocol Is the experimental protocol standardized? check_serum->check_protocol Yes remediate_serum Qualify a new lot of serum or purchase a single large lot. check_serum->remediate_serum No remediate_protocol Standardize cell density, timing, and volumes. check_protocol->remediate_protocol No rerun_experiment Re-run Experiment check_protocol->rerun_experiment Yes remediate_reagents->rerun_experiment remediate_cells->rerun_experiment remediate_serum->rerun_experiment remediate_protocol->rerun_experiment

Caption: Troubleshooting workflow for improving experimental reproducibility.

G prep_cells 1. Prepare Cells (Culture to 80-90% confluency) seed_plate 2. Seed Plate (Optimize cell density in 384-well plate) prep_cells->seed_plate serum_starve 3. Serum Starve (Optional) (Incubate in low/no serum media) seed_plate->serum_starve prep_compound 4. Prepare Compound (Serial dilution of this compound) serum_starve->prep_compound stimulate 5. Stimulate Cells (Add compound and incubate) prep_compound->stimulate detect 6. Add Detection Reagents (e.g., TR-FRET reagents) stimulate->detect read 7. Read Plate (Measure signal on plate reader) detect->read analyze 8. Analyze Data (Calculate EC50) read->analyze

Caption: General experimental workflow for a cAMP assay.

References

Addressing variability in animal responses to (RS)-Minesapride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal responses to (RS)-Minesapride during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective partial agonist for the serotonin (B10506) 5-HT4 receptor.[1] Its primary mechanism of action involves stimulating these receptors in the gastrointestinal (GI) tract, which leads to the release of acetylcholine (B1216132) and subsequent promotion of GI motility.[1] In preclinical studies on experimental animals, Minesapride (B609043) has been shown to enhance gastrointestinal motility, increase the frequency of defecation, and inhibit visceral hypersensitivity.[2]

Q2: What are the potential applications of this compound in preclinical research?

A2: Based on its mechanism of action, this compound is primarily investigated for its prokinetic effects on the gastrointestinal system. Preclinical research applications include studying its efficacy in animal models of constipation, gastroparesis, and other disorders related to impaired GI motility.[2][3]

Q3: What are the known off-target effects of this compound?

A3: Preclinical safety studies have indicated that Minesapride has a preferable safety profile due to its high selectivity for the 5-HT4 receptor.[2] Unlike some non-selective 5-HT4 receptor agonists, it does not have a significant affinity for the human Ether-a-go-go-Related Gene (hERG) cardiac potassium channels, suggesting a lower risk of certain cardiovascular side effects.[2]

Troubleshooting Guide: Addressing Variability in Animal Responses

Variability in animal responses to this compound can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating these variables.

Issue 1: Inconsistent or lower-than-expected prokinetic efficacy.

Possible Causes and Solutions:

  • Animal Model and Induced Pathology:

    • Cause: The chosen model of constipation or gastroparesis may not be suitable or consistently induced. The method of induction (e.g., loperamide (B1203769), low-fiber diet) can significantly impact the baseline and the response to treatment.[4][5][6]

    • Solution: Ensure the constipation model is well-characterized and consistently reproducible. Refer to established protocols for inducing constipation in your chosen animal model.[4][5][6] The experimental workflow for a loperamide-induced constipation model is outlined below.

  • Pharmacokinetics and Metabolism:

    • Cause: There can be significant species and strain differences in drug metabolism and oral bioavailability.[7] Liver function can also impact the metabolism of the compound.

    • Solution: Conduct pilot pharmacokinetic studies in your chosen animal species and strain to determine the optimal dosing regimen. Consider the health status of the animals, particularly liver function.

  • Route of Administration and Formulation:

    • Cause: Improper administration technique or an unsuitable vehicle for this compound can lead to inconsistent drug exposure.

    • Solution: Ensure all personnel are proficient in the chosen route of administration (e.g., oral gavage). The vehicle should be appropriate for the solubility of this compound and non-toxic to the animals.

Issue 2: High inter-individual variability in response within the same experimental group.

Possible Causes and Solutions:

  • Environmental Stressors:

    • Cause: Stress from housing conditions (e.g., single vs. group housing, cage size, noise levels), handling, and experimental procedures can significantly alter physiological responses and increase variability.[8][9][10][11][12]

    • Solution: Standardize housing and environmental conditions. Acclimatize animals to the experimental procedures and handling to minimize stress.[13]

  • Diet and Gut Microbiome:

    • Cause: The composition of the diet can influence drug metabolism and the gut microbiome, which in turn can affect gastrointestinal function and drug response.[14][15][16][17]

    • Solution: Provide a standardized diet to all animals in the study. Be aware that changes in diet can alter the gut microbiome and potentially influence the effects of this compound.

  • Genetic and Phenotypic Differences:

    • Cause: Even within the same strain, there can be genetic and phenotypic variability that influences drug response.[7][18]

    • Solution: Use a sufficient number of animals to account for individual variability and ensure statistical power. Randomize animals to treatment groups to distribute any inherent variability evenly.[19]

Data Presentation

Table 1: Factors Influencing Variability in Animal Responses to this compound and Mitigation Strategies.

FactorPotential Impact on this compound ResponseMitigation Strategies
Animal Model Inconsistent induction of constipation/gastroparesis leading to variable baseline and treatment effects.[4][5][6]Use a well-characterized and reproducible model. Standardize the induction protocol.
Species/Strain Differences in 5-HT4 receptor expression, distribution, and drug metabolism.[7]Conduct pilot studies to select the most appropriate species/strain.
Housing Stress from isolation or overcrowding can alter physiological responses.[8][9][10]Standardize housing density and enrichment.
Handling & Procedures Stress-induced physiological changes can mask or alter drug effects.[20][21]Acclimatize animals to handling and procedures. Refine techniques to minimize distress.
Diet Influence on drug metabolism and gut microbiome.[15][16][17]Provide a consistent, standardized diet throughout the study.
Health Status Underlying health issues, particularly liver or kidney impairment, can affect drug pharmacokinetics.Use healthy animals and perform health checks prior to and during the study.

Experimental Protocols

Protocol 1: Loperamide-Induced Constipation Model in Rodents

This protocol provides a general framework for inducing constipation in rodents to test the efficacy of this compound. Specific parameters may need to be optimized for your chosen species and strain.

  • Animal Selection: Use healthy, adult male or female rodents (e.g., Wistar rats, C57BL/6 mice) of a consistent age and weight.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[13]

  • Baseline Measurement: Monitor and record baseline fecal parameters (number of pellets, total weight, and water content) for 24-48 hours before induction.

  • Induction of Constipation: Administer loperamide hydrochloride (e.g., 4-5 mg/kg, subcutaneously, or 10 mg/kg, oral gavage) dissolved in a suitable vehicle (e.g., 0.9% saline).[4] The dose and route may require optimization.

  • Treatment Administration: Administer this compound or vehicle control at the desired dose and route of administration. The timing of administration relative to loperamide induction should be consistent.

  • Outcome Assessment:

    • Fecal Parameters: Collect and analyze fecal pellets for a defined period (e.g., 6-24 hours) post-treatment. Measure the number of pellets, total wet weight, and dry weight (to calculate water content).

    • Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) orally.[22] After a set time, euthanize the animal and measure the distance traveled by the marker through the small intestine.

Mandatory Visualizations

signaling_pathway Minesapride This compound HTR4 5-HT4 Receptor (on Enteric Neurons) Minesapride->HTR4 Binds to & Activates AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates ACh Acetylcholine Release PKA->ACh Promotes Motility Increased GI Motility ACh->Motility

Caption: Signaling pathway of this compound in enteric neurons.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Fecal Measurement (24-48 hours) Acclimatization->Baseline Induction Induce Constipation (e.g., Loperamide) Baseline->Induction Treatment Administer this compound or Vehicle Induction->Treatment Assessment Outcome Assessment (Fecal Parameters, GI Transit) Treatment->Assessment

Caption: Experimental workflow for a constipation model study.

logical_relationship cluster_factors Contributing Factors Variability Observed Variability in This compound Response Animal Animal-Related (Species, Strain, Sex, Health) Variability->Animal Environmental Environmental (Housing, Diet, Stress) Variability->Environmental Experimental Experimental (Model, Dosing, Procedures) Variability->Experimental

Caption: Factors contributing to response variability.

References

How to minimize degradation of (RS)-Minesapride in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (RS)-Minesapride Experimental Stability

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of this compound during experimental procedures. Given that specific degradation kinetics for this compound are not extensively published, this document outlines best practices based on the stability of related benzamide (B126) compounds and general principles of pharmaceutical forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound, with the chemical name 4-Amino-5-chloro-N-[[(2S)-4-[(1-glycoloyl-4-piperidyl)methyl]morpholine-2-yl]methyl]-2-methoxybenzamide, is a benzamide derivative.[1][2] It functions as a partial agonist for the 5-hydroxytryptamine 4 (5-HT4) receptor.[2][3][4] Compounds in this class can be susceptible to degradation, particularly through hydrolysis of the amide bond.[5][6]

Q2: What are the most likely causes of this compound degradation in an experimental setting?

Based on its benzamide structure, the most probable degradation pathways for this compound include:

  • Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions.[5]

  • Oxidation: The molecule may be sensitive to oxidative stress, a common degradation pathway for many pharmaceuticals.[7]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation in photosensitive compounds.[8][9]

  • Thermal Degradation: High temperatures can accelerate the rate of all chemical degradation processes.[9][10]

Q3: How can I prepare stock solutions of this compound to ensure maximum stability?

For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol (B145695). It is recommended to:

  • Use a high-purity, anhydrous grade of the chosen solvent.

  • Prepare solutions at a relatively high concentration (e.g., 10-50 mM) to minimize the relative impact of any water present.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.

Q4: What general storage conditions are recommended for this compound?

To maintain the integrity of this compound, both in solid form and in solution, it is crucial to control environmental factors.[7]

  • Solid Compound: Store in a cool, dark, and dry place, preferably in a desiccator to protect from moisture.

  • Solutions: Store frozen at -20°C or -80°C, protected from light. Avoid long-term storage in aqueous buffers.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: I am observing a loss of compound potency or inconsistent results over time in my cell-based assays.

  • Possible Cause: Degradation of this compound in the aqueous culture medium.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the exposure time of the compound in the aqueous medium to the shortest duration compatible with your experimental endpoint.

    • pH of Medium: Check the pH of your culture medium. Significant deviations from neutral pH can accelerate hydrolysis.

    • Fresh Working Solutions: Prepare fresh working solutions from a frozen stock immediately before each experiment. Do not store diluted aqueous solutions.

    • Control Experiment: Run a stability control by incubating this compound in the culture medium for the duration of the experiment. Analyze the sample by HPLC at the end of the incubation period to quantify any degradation.

Problem 2: My HPLC analysis shows extra peaks appearing in my this compound sample.

  • Possible Cause: The compound is degrading under the experimental or storage conditions, leading to the formation of new chemical entities.

  • Troubleshooting Steps:

    • Identify the Stress Factor: Systematically evaluate the conditions your sample is exposed to. This process, known as a forced degradation study, can help pinpoint the cause.[11][12][13] Test the stability of the compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) as outlined in the protocol below.

    • Review Solvent/Buffer Composition: Ensure that the solvents or buffers used are compatible with this compound. Certain buffer components can catalyze degradation.

    • Check for Contamination: Ensure that glassware and equipment are scrupulously clean to avoid contamination with acids, bases, or oxidizing agents.

Problem 3: The compound appears to be precipitating out of my aqueous buffer.

  • Possible Cause: Poor aqueous solubility, which is a common characteristic of benzamide compounds.[14] This is a physical stability issue rather than chemical degradation, but it will also lead to a loss of active compound concentration.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of this compound in your specific experimental buffer.

    • Use of Co-solvents: If compatible with your experimental system, consider using a small percentage of a co-solvent like DMSO or ethanol to maintain solubility.

    • pH Adjustment: Evaluate if adjusting the pH of the buffer (while considering its impact on chemical stability) can improve solubility.

Quantitative Data Summary

As specific degradation kinetics for this compound are not publicly available, the following table is provided as a template for researchers to record their findings from forced degradation studies.

Stress ConditionReagent/Condition DetailsIncubation Time (hours)Temperature (°C)% this compound Remaining (Hypothetical)Degradants Observed (Peak Area %)
Control Deionized Water244099.5%Not Applicable
Acid Hydrolysis 0.1 M HCl244085.2%D1 (10.1%), D2 (4.7%)
Base Hydrolysis 0.1 M NaOH244078.9%D3 (15.8%), D4 (5.3%)
Oxidation 3% H₂O₂244092.1%D5 (7.9%)
Photolytic (Solid) 1.2 million lux hours-2598.8%Minor impurities
Photolytic (Solution in Water) 1.2 million lux hours-2594.5%D6 (5.5%)
Thermal 60°C Heat (Solid)486096.3%D7 (3.7%)

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to identify the degradation pathways of this compound.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable C18 column and UV detector

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.

3. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.

  • Acid Hydrolysis: 0.1 M HCl. Incubate at 40-60°C.

  • Base Hydrolysis: 0.1 M NaOH. Incubate at 40-60°C.

  • Oxidation: 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber.

  • Control: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.

4. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by HPLC. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants. A target degradation of 5-20% is often aimed for to ensure that the primary degradation products are observed.[8]

Visualizations

G cluster_0 Troubleshooting Workflow Start Inconsistent Results or New HPLC Peaks Observed Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solution Assess Solution Stability (Solvent, pH, Age) Start->Check_Solution Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) Check_Storage->Forced_Degradation Check_Solution->Forced_Degradation Identify_Cause Identify Specific Degradation Pathway Forced_Degradation->Identify_Cause Optimize_Protocol Optimize Experimental Protocol (e.g., use fresh solutions, protect from light) Identify_Cause->Optimize_Protocol Cause Identified End Consistent Results Achieved Optimize_Protocol->End G cluster_1 Potential Degradation Pathways of a Benzamide Compound Parent This compound (Benzamide Derivative) Hydrolysis Hydrolysis (Acid or Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis (Light Exposure) Parent->Photolysis Degradant1 Amide Cleavage Products (Carboxylic Acid + Amine) Hydrolysis->Degradant1 Degradant2 Oxidized Products (e.g., N-oxides) Oxidation->Degradant2 Degradant3 Photodegradation Products Photolysis->Degradant3 G cluster_2 Simplified 5-HT4 Receptor Signaling Pathway Minesapride (B609043) This compound Receptor 5-HT4 Receptor (GPCR) Minesapride->Receptor Binds & Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Effect Cellular Response (e.g., Prokinetic Effect) PKA->Effect Phosphorylates Targets

References

Interpreting unexpected results in (RS)-Minesapride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with (RS)-Minesapride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Unexpected Result: Lack of a Clear Dose-Response in Efficacy Studies

Question: We are observing a plateau or a non-linear dose-response curve for this compound in our in vitro or in vivo efficacy models. What could be the underlying reasons?

Answer: A lack of a clear dose-response relationship has been noted in some clinical trials of Minesapride (B609043).[1][2] Several factors at the preclinical level could contribute to this observation:

  • Receptor Saturation: The high affinity of this compound for the 5-HT4 receptor may lead to receptor saturation at higher concentrations, resulting in a plateau effect.

  • Receptor Desensitization and Internalization: As a G protein-coupled receptor (GPCR), the 5-HT4 receptor is subject to agonist-induced desensitization and internalization.[3] Prolonged or high-concentration exposure to this compound may lead to a rapid decrease in the number of functional receptors on the cell surface, diminishing the response.

  • Partial Agonist Activity: this compound is a partial agonist.[1][4] At high concentrations, it may compete with and displace endogenous serotonin (B10506), which is a full agonist. This could lead to a decrease in the overall signaling response compared to lower concentrations where it may be acting additively with endogenous serotonin.

Troubleshooting Steps:

  • Conduct a Time-Course Experiment: To investigate desensitization, measure the response to a fixed concentration of this compound at multiple time points.

  • Receptor Internalization Assay: Visualize receptor internalization using techniques like confocal microscopy to assess the translocation of tagged 5-HT4 receptors from the cell membrane to intracellular compartments upon treatment with this compound.

  • Evaluate Downstream Signaling: Besides the primary endpoint (e.g., cAMP production), assess other downstream markers to get a more comprehensive picture of the signaling cascade.

2. Unexpected Result: Higher than Expected Gastrointestinal Motility or Diarrhea

Question: Our animal models are showing an unexpectedly high incidence of diarrhea or excessive prokinetic effects with this compound, even at lower doses. What could be the cause?

Answer: Diarrhea is the most commonly reported adverse event in clinical trials of this compound.[4][5] While this is an expected on-target effect of a 5-HT4 agonist, a higher-than-anticipated response could be due to:

  • Species-Specific Differences: The density and distribution of 5-HT4 receptors in the gastrointestinal tract can vary between species, leading to differential sensitivity to agonists.

  • Off-Target Effects: Although this compound is reported to be highly selective for the 5-HT4 receptor, it is crucial to rule out potential off-target effects, especially at higher concentrations.[4] For instance, some other 5-HT4 agonists have shown affinity for other serotonin receptor subtypes, such as 5-HT2B receptors, which could influence gastrointestinal function.[6]

  • Pharmacokinetics: Unexpectedly high systemic exposure due to factors like altered metabolism or excretion in the specific animal model could lead to exaggerated pharmacological effects. However, studies in humans have shown no major or human-specific metabolites of Minesapride.

Troubleshooting Steps:

  • Selectivity Profiling: If not already done, perform a comprehensive selectivity screen of this compound against a panel of other GPCRs, ion channels, and transporters to identify potential off-target interactions.

  • Pharmacokinetic Analysis: Measure the plasma concentrations of this compound in your animal model to correlate exposure levels with the observed effects.

  • Isolated Tissue Experiments: Use ex vivo preparations, such as the guinea pig ileum contractility assay, to characterize the potency and efficacy of this compound in a controlled environment and compare it with known selective 5-HT4 agonists.

3. Unexpected Result: Lack of Efficacy in a Specific Cell Line or Tissue

Question: We are not observing the expected pro-secretory or pro-motility effects of this compound in our experimental system. What should we check?

Answer: A lack of response to this compound can stem from several experimental factors:

  • Low or Absent 5-HT4 Receptor Expression: The cell line or tissue preparation may not express sufficient levels of the 5-HT4 receptor to elicit a measurable response.

  • Inefficient Gs-Protein Coupling: The 5-HT4 receptor signals through the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cAMP. A defect in this signaling pathway in your specific cell line could blunt the response.

  • Reagent or Compound Issues: Degradation of this compound or other critical reagents in the assay can lead to a loss of activity.

Troubleshooting Steps:

  • Confirm Receptor Expression: Verify the expression of the 5-HT4 receptor in your cell line or tissue using techniques like RT-qPCR, Western blotting, or radioligand binding assays.

  • Use a Positive Control: Employ a known 5-HT4 receptor agonist (e.g., serotonin, prucalopride) to confirm that the signaling pathway is functional in your experimental system.

  • Check Compound Integrity: Ensure the purity and stability of your this compound stock solution.

  • Optimize Assay Conditions: For functional assays like cAMP measurement, optimize cell number, agonist concentration, and incubation time.

Data Presentation

Table 1: Clinical Trial Efficacy Data for this compound in IBS-C

DoseChange in Weekly CSBMs from Baseline (vs. Placebo)Overall IBS Symptom Improvement (vs. Placebo)Reference(s)
10 mgNo significant differenceNot reported[1],[2]
20 mgNo significant differenceNot reported[1],[2]
40 mgSignificant increaseSignificant improvement[4],[1],[2]

CSBMs: Complete Spontaneous Bowel Movements

Table 2: Common Adverse Events in this compound Clinical Trials

Adverse EventThis compound (Pooled Doses)PlaceboReference(s)
Diarrhea42.9%37.1%[4],[5]
Any Treatment-Emergent AE55.0%60.0%[4]

Experimental Protocols

1. 5-HT4 Receptor Activation: cAMP HTRF Assay

This protocol describes a method to measure the activation of the 5-HT4 receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound

  • Serotonin (as a positive control)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer to the desired concentration.

  • Assay Plate Preparation: Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Add 5 µL of this compound at various concentrations (typically in a serial dilution) to the appropriate wells. Include wells with serotonin as a positive control and wells with buffer only as a negative control.

  • Incubation: Seal the plate and incubate at room temperature for the optimized duration (e.g., 30 minutes).

  • Lysis and Detection: Add 5 µL of the cAMP-d2 reagent followed by 5 µL of the anti-cAMP-cryptate reagent to each well.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve. Plot the dose-response curve for this compound to determine its EC50.

2. Guinea Pig Ileum Contractility Assay

This ex vivo protocol assesses the prokinetic effect of this compound by measuring its ability to induce contractions in an isolated segment of the guinea pig ileum.

Materials:

  • Guinea pig

  • Tyrode's physiological salt solution

  • This compound

  • Acetylcholine (B1216132) (as a positive control)

  • Organ bath with aeration

  • Isotonic transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Clean the segment and place it in Tyrode's solution.

  • Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end to a fixed point and the other to an isotonic transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a slight tension (e.g., 0.5-1 g), with regular changes of the Tyrode's solution.

  • Dose-Response Curve:

    • Record a stable baseline.

    • Add increasing concentrations of this compound to the organ bath in a cumulative or non-cumulative manner.

    • Record the contractile response for each concentration until a plateau is reached.

    • Wash the tissue thoroughly between doses (for non-cumulative addition).

  • Positive Control: After washing out the test compound, elicit a maximal contraction with a high concentration of acetylcholine to confirm tissue viability.

  • Data Analysis: Measure the amplitude of the contractions at each concentration of this compound. Plot the dose-response curve and determine the EC50.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Minesapride This compound HTR4 5-HT4 Receptor Minesapride->HTR4 Binds to G_protein Gs Protein HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

G cluster_workflow Troubleshooting Workflow for Lack of Efficacy Start No response to This compound Check_Receptor Confirm 5-HT4 Receptor Expression (RT-qPCR, Western, Binding Assay) Start->Check_Receptor Receptor_Present Receptor Present? Check_Receptor->Receptor_Present Check_Pathway Test Pathway with Positive Control (e.g., Serotonin) Pathway_Functional Pathway Functional? Check_Pathway->Pathway_Functional Check_Compound Verify Compound Integrity and Concentration Compound_OK Compound OK? Check_Compound->Compound_OK Optimize_Assay Optimize Assay Conditions (Cell #, Incubation Time) Assay_Optimized Assay Optimized? Optimize_Assay->Assay_Optimized Receptor_Present->Check_Pathway Yes End Problem Identified Receptor_Present->End No (Use different model) Pathway_Functional->Check_Compound Yes Consider_Other_Factors Consider Other Factors: - Cell line passage - G-protein coupling efficiency Pathway_Functional->Consider_Other_Factors No Compound_OK->Optimize_Assay Yes Compound_OK->End No (Prepare fresh compound) Assay_Optimized->Consider_Other_Factors No Assay_Optimized->End Yes Consider_Other_Factors->End

Caption: Logical workflow for troubleshooting lack of efficacy.

References

Refinement of (RS)-Minesapride administration routes for optimal absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of (RS)-Minesapride for optimal absorption. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the administration and absorption studies of this compound.

Issue Potential Cause Troubleshooting Steps
Low Oral Bioavailability Poor aqueous solubility of this compound. First-pass metabolism in the liver.1. Formulation Improvement: Consider formulation strategies such as micronization to increase the surface area for dissolution, or the use of solid dispersions and self-emulsifying drug delivery systems (SEDDS) to enhance solubility. 2. Co-administration with Absorption Enhancers: Investigate the use of permeation enhancers or inhibitors of metabolic enzymes, if applicable to the metabolic pathway of Minesapride (B609043). 3. Alternative Administration Routes: Explore routes that bypass the gastrointestinal tract and first-pass metabolism, such as intravenous, sublingual, or transdermal administration.
High Variability in Absorption Influence of food on gastrointestinal transit time and pH. Inter-individual differences in metabolism.1. Standardize Administration Conditions: In preclinical studies, administer this compound at a consistent time relative to feeding. For clinical trials, investigate the effect of food on absorption in a dedicated study. 2. Control for Genetic Factors: If significant inter-individual variability is observed, consider genotyping for relevant metabolic enzymes to stratify the study population.
Poor Absorption in a Specific Animal Model Species-specific differences in gastrointestinal physiology or metabolism.1. Review Literature: Research the gastrointestinal transit time, pH, and expression of relevant transporters and metabolic enzymes in the chosen animal model. 2. Consider Alternative Models: If significant differences are identified that could impact absorption, consider using a more appropriate animal model.
Precipitation of Drug in Solution for Injection Low solubility of this compound in the chosen vehicle.1. Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents. 2. pH Adjustment: Investigate the effect of pH on the solubility of Minesapride and adjust the vehicle pH accordingly, ensuring it remains within a physiologically acceptable range.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of administration studied for this compound?

A1: The primary route of administration for this compound in clinical trials has been oral. Studies have shown that it is rapidly absorbed after oral administration[1][2].

Q2: What are the known pharmacokinetic parameters of orally administered this compound in humans?

A2: A study in healthy young and elderly Japanese subjects receiving a single 40 mg oral dose of minesapride in a fasted state provided the following pharmacokinetic data[1][2][3]:

ParameterYoung Adults (n=12)Elderly Adults (n=12)
Cmax (ng/mL) 2117.52302.1
Tmax (h) Not specifiedNot specified
t½ (h) ~7~7

Q3: What alternative administration routes could be considered for this compound to improve absorption?

A3: To potentially improve bioavailability by avoiding first-pass metabolism, the following routes could be investigated:

  • Intravenous (IV): This route ensures 100% bioavailability and provides a direct measure of the drug's pharmacokinetic profile without the influence of absorption.

  • Sublingual: Administration under the tongue allows for rapid absorption directly into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism[4][5][6][7]. This route is suitable for potent compounds.

  • Transdermal: A transdermal patch could provide sustained and controlled release of this compound, which may be beneficial for maintaining therapeutic drug levels over an extended period[8].

Q4: Are there any general considerations for formulating this compound for these alternative routes?

A4: Yes, for each route, specific formulation strategies are necessary:

  • Intravenous: Requires a sterile, pyrogen-free solution with a physiologically compatible pH and tonicity. The drug must be completely solubilized.

  • Sublingual: Typically formulated as a fast-dissolving tablet or a liquid spray to maximize contact with the sublingual mucosa.

  • Transdermal: Requires a formulation that enhances the permeation of the drug through the skin, often involving penetration enhancers or specific patch technologies. The drug should have a suitable molecular weight (typically <500 Da) and lipophilicity[8].

Experimental Protocols

Protocol 1: Intravenous Administration in Rodents

This protocol outlines the general procedure for intravenous administration of a test compound like this compound in rats or mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline, or a solution containing a solubilizing agent like cyclodextrin)

  • Syringes and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • Anesthetic (if required)

Procedure:

  • Preparation: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1-5 mL/kg for bolus injection in rats)[9].

  • Animal Restraint: Properly restrain the animal. For tail vein injections in rats and mice, a restrainer tube is commonly used.

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Insert the needle into the lateral tail vein and inject the solution slowly.

  • Observation: Monitor the animal for any adverse reactions during and after the injection.

Visualizations

Signaling Pathway of 5-HT4 Receptor Agonists

Activation of the 5-HT4 receptor by an agonist like this compound primarily initiates a Gs-protein coupled signaling cascade.

Gs_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., for prokinetic effects) CREB->Gene_Transcription Promotes Minesapride This compound Minesapride->5HT4R Binds to

Caption: 5-HT4 Receptor Gs-Protein Signaling Pathway.

Experimental Workflow for Comparing Administration Routes

This diagram illustrates a typical workflow for a preclinical study comparing different administration routes for a test compound.

workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_outcome Outcome prep Formulation Development (Oral, IV, Sublingual, Transdermal) oral Oral Gavage prep->oral iv Intravenous Injection prep->iv sublingual Sublingual Administration prep->sublingual transdermal Transdermal Patch Application prep->transdermal sampling Blood Sampling (Serial Time Points) oral->sampling iv->sampling sublingual->sampling transdermal->sampling bioanalysis LC-MS/MS Bioanalysis (Drug Concentration) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) bioanalysis->pk_analysis comparison Comparison of Absorption Profiles pk_analysis->comparison

Caption: Workflow for Comparative Pharmacokinetic Studies.

References

Dealing with tachyphylaxis in long-term (RS)-Minesapride treatment models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering tachyphylaxis in long-term (RS)-Minesapride treatment models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, high-affinity partial agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1][2][3] Its primary mechanism of action involves binding to and activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs).[4] Specifically, the 5-HT4 receptor is coupled to the Gs alpha subunit, and its activation stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade in the gastrointestinal tract is thought to promote motility, which is the basis for its investigation in treating conditions like irritable bowel syndrome with constipation (IBS-C).[1][2][3][5][6]

Q2: What is tachyphylaxis and why is it a concern in long-term this compound treatment models?

Tachyphylaxis, also known as acute desensitization, is a rapid decrease in the response to a drug following repeated administration.[7][8][9] In the context of long-term this compound treatment, tachyphylaxis can manifest as a diminished prokinetic effect over time. This phenomenon is a concern because it can lead to a loss of therapeutic efficacy in experimental models and potentially in clinical applications. Understanding and mitigating tachyphylaxis is crucial for developing sustainable long-term treatment strategies.

Q3: What are the molecular mechanisms underlying tachyphylaxis to 5-HT4 receptor agonists like this compound?

The primary mechanisms of tachyphylaxis for GPCRs like the 5-HT4 receptor involve:

  • Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[7][10]

  • β-Arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestin proteins, which bind to the receptor.[7][10] This binding sterically hinders the coupling of the receptor to its G-protein (Gs), thereby uncoupling it from downstream signaling (e.g., cAMP production).[7][10]

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface into endosomes via clathrin-coated pits.[10][11][12][13][14] This reduces the number of receptors available for agonist binding.[10]

  • Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.[10]

Troubleshooting Guides

Problem 1: Diminished functional response to this compound over time in our in vitro cell-based assay.

  • Possible Cause 1: Receptor Desensitization and Internalization.

    • Troubleshooting Steps:

      • Confirm Receptor Expression: Ensure that the cell line continues to express the 5-HT4 receptor at expected levels throughout the experiment. This can be checked via Western blot or qPCR.

      • Assess Receptor Localization: Use immunofluorescence or a fluorescently tagged receptor to visualize receptor internalization after prolonged exposure to this compound. A shift from membrane to intracellular localization is indicative of internalization.

      • Measure Second Messenger Levels: Quantify intracellular cAMP levels at different time points after this compound application. A peak in cAMP followed by a gradual decline despite the continued presence of the agonist suggests desensitization.

      • Implement a "Washout" Period: To see if the response can be restored (resensitization), remove this compound from the culture medium for a period (e.g., 1-24 hours) before re-stimulating.

  • Possible Cause 2: Cell Culture Issues.

    • Troubleshooting Steps:

      • Check Cell Viability: Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) to rule out cytotoxicity from long-term drug exposure.

      • Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered receptor expression or signaling.

      • Verify Reagent Stability: Ensure that the stock solution of this compound is stable and has not degraded over the course of the experiment. Prepare fresh solutions if in doubt.[15]

Problem 2: Inconsistent or decreasing efficacy of this compound in our in vivo animal model of GI motility.

  • Possible Cause 1: Pharmacokinetic Issues.

    • Troubleshooting Steps:

      • Review Dosing Regimen: The dosing interval may be too short, not allowing for sufficient time for receptor resensitization between doses. Consider increasing the time between administrations.[16]

      • Assess Drug Metabolism: Changes in drug metabolism over the course of a long-term study could alter the effective concentration of this compound. While less common for tachyphylaxis, it's a factor in long-term studies.

  • Possible Cause 2: Pharmacodynamic Tachyphylaxis.

    • Troubleshooting Steps:

      • Examine Receptor Expression in Target Tissue: After the study, collect relevant tissues (e.g., colon) and measure 5-HT4 receptor mRNA and protein levels to assess for downregulation.

      • Consider Partial Agonism: As a partial agonist, the maximal effect of this compound is lower than that of a full agonist. It's possible that the observed waning effect is related to the intrinsic properties of the drug. One study on another 5-HT4 partial agonist, YKP10811, showed that it maintained its activity after repeated administrations, unlike the full agonist tegaserod.[17] This suggests that the degree of agonism can influence the development of tachyphylaxis.

Data Presentation

Table 1: Hypothetical Comparison of Agonist-Induced 5-HT4 Receptor Desensitization

ParameterFull Agonist (e.g., Serotonin)Partial Agonist (this compound)Antagonist (Control)
EC50 for cAMP Production (Initial) 5 nM15 nMN/A
EC50 for cAMP Production (after 24h pre-treatment) 50 nM25 nMN/A
Maximal cAMP Response (% of Forskolin) 95%60%0%
Receptor Internalization (at 1h) 60%35%<5%
Receptor Downregulation (at 24h) 40%15%<2%

Experimental Protocols

Protocol 1: In Vitro cAMP Assay to Measure Tachyphylaxis

Objective: To quantify the desensitization of the 5-HT4 receptor-mediated cAMP response following prolonged exposure to this compound.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).

  • This compound.

  • Forskolin (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed HEK293-5HT4 cells in 96-well plates at a density of 20,000 cells/well and culture for 24 hours.

  • Pre-treatment (Induction of Tachyphylaxis):

    • Treat the cells with a concentration of this compound (e.g., 1 µM) or vehicle for a prolonged period (e.g., 24 hours).

  • Washout:

    • Carefully aspirate the pre-treatment medium.

    • Wash the cells three times with warm, serum-free medium to remove any remaining agonist.

  • Acute Stimulation:

    • Add fresh medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15 minutes.

    • Add varying concentrations of this compound to the wells to generate a dose-response curve. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.[13]

  • Data Analysis:

    • Plot the dose-response curves for the pre-treated and non-pre-treated cells.

    • Calculate the EC50 and Emax values for each condition to quantify the extent of desensitization.

Protocol 2: Radioligand Binding Assay for Receptor Downregulation

Objective: To determine if long-term treatment with this compound leads to a decrease in the total number of 5-HT4 receptors.

Materials:

  • HEK293-5HT4 cells or tissue homogenates from an in vivo study.

  • This compound.

  • Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808).

  • Unlabeled 5-HT4 receptor antagonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Cell/Tissue Preparation:

    • Culture and treat cells with this compound (e.g., 1 µM) or vehicle for 48 hours.

    • Harvest the cells, prepare membrane fractions by homogenization and centrifugation.[18]

  • Binding Reaction:

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 20 µg) to each well.[18]

    • Add increasing concentrations of the radiolabeled antagonist to the wells.

    • For each concentration, prepare a parallel set of wells containing an excess of unlabeled antagonist to determine non-specific binding.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.[18]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.[18]

  • Quantification:

    • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Perform saturation binding analysis (e.g., Scatchard plot) to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant) for both treated and untreated samples.[19] A significant decrease in Bmax in the this compound-treated group indicates receptor downregulation.

Visualizations

Tachyphylaxis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Minesapride (B609043) Minesapride 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs 2. Activation Arrestin β-Arrestin 5HT4R->Arrestin 7. Binding AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP Gs->AC 3. Activation PKA PKA cAMP->PKA 5. Activation Response Cellular Response (e.g., Motility) PKA->Response GRK GRK Arrestin->Gs Uncoupling Endosome Endosome Arrestin->Endosome 8. Internalization Endosome->5HT4R Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome 9. Degradation

Caption: Signaling and tachyphylaxis pathway for this compound at the 5-HT4 receptor.

Troubleshooting_Workflow Start Diminished Response to this compound CheckAssay In Vitro or In Vivo? Start->CheckAssay InVitro In Vitro Issues CheckAssay->InVitro In Vitro InVivo In Vivo Issues CheckAssay->InVivo In Vivo ReceptorLevel Assess Receptor (Expression, Localization) InVitro->ReceptorLevel Signaling Measure Downstream Signal (e.g., cAMP) InVitro->Signaling CellHealth Check Cell Health (Viability, Passage) InVitro->CellHealth Dosing Review Dosing Regimen & Pharmacokinetics InVivo->Dosing ReceptorDown Assess Receptor Downregulation in Target Tissue InVivo->ReceptorDown Solution Modify Protocol: - Washout period - Adjust dose interval - Use low passage cells ReceptorLevel->Solution Signaling->Solution CellHealth->Solution Dosing->Solution ReceptorDown->Solution

Caption: A logical workflow for troubleshooting diminished this compound response.

References

Strategies to enhance the signal-to-noise ratio in (RS)-Minesapride binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in (RS)-Minesapride binding assays.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for an this compound binding assay?

A desirable signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1.[1] A ratio of 5:1 or higher is considered excellent.[1] If non-specific binding constitutes more than 50% of the total binding, it can be challenging to obtain reliable data.[1] Another benchmark is that specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[2]

Q2: What are the primary targets of this compound?

This compound is a serotonin (B10506) receptor agonist, with a high affinity for the 5-HT4 receptor.[3][4][5][6][7][8] Its mechanism of action involves stimulating these receptors, which are G-protein coupled receptors.[9]

Q3: How do I determine non-specific binding in my assay?

Non-specific binding (NSB) is the portion of the radioligand that binds to components other than the target receptor, such as filters, lipids, or other proteins.[2][10] It is determined by measuring the amount of bound radioligand in the presence of a high concentration of an unlabeled competitor ligand that saturates the target receptors.[2][11] For 5-HT4 receptors, a compound like unlabeled 5-HT or another high-affinity 5-HT4 ligand would be appropriate.[12] The concentration of the unlabeled competitor should typically be 100- to 1000-fold higher than the Kd of the radioligand.[1]

Q4: Should I use whole cells or membrane preparations for my assay?

While whole cells expressing the target receptor can be used, membrane preparations are more common for receptor binding assays to reduce the complexity of the system.[1][13] Using whole cells may lead to higher non-specific binding due to the presence of other cellular components, necessitating more stringent optimization of washing steps.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound binding assays that can lead to a poor signal-to-noise ratio.

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific signal from your target receptor.[12]

Potential Cause Troubleshooting Strategy
Radioligand Issues - Concentration too high: Use the radioligand at a concentration at or below its dissociation constant (Kd) for competition assays.[2][12] For saturation experiments, ensure NSB is less than 50% of total binding at the highest concentration.[2] - Sticking to labware: Use polypropylene (B1209903) or siliconized tubes and pipette tips.[1] Consider using low-protein binding plates.[11] - Degradation: Use a fresh, high-purity stock of the radioligand.[1]
Filter Issues - Inadequate pre-treatment: Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the negatively charged filter.[1][12][14]
Suboptimal Buffer Composition - Lack of blocking agents: Include blocking agents like Bovine Serum Albumin (BSA) (0.05% - 0.3%) in your binding buffer to reduce non-specific binding.[12] - Hydrophobic interactions: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the binding and wash buffers.[1][15]
Inefficient Washing - Insufficient wash steps: Increase the number of wash steps (e.g., from 3 to 5).[1][12] - Inadequate wash volume: Increase the volume of ice-cold wash buffer used for each wash.[1] - Slow filtration: Ensure rapid filtration and washing to minimize the dissociation of the specifically bound ligand.[1]
Issue 2: Low Specific Binding Signal

A weak specific binding signal can make it difficult to distinguish from the background noise.

Potential Cause Troubleshooting Strategy
Insufficient Receptor Concentration - Increase the amount of membrane preparation (protein concentration) in the assay.[2] A linear relationship between protein concentration and radioligand binding should be established to determine the optimal amount.[14]
Suboptimal Binding Conditions - Incubation time: Perform a time-course experiment to ensure the binding reaction has reached equilibrium.[12][16] - Temperature: Optimize the incubation temperature. While room temperature is a common starting point, this may need adjustment.[1] - pH: Ensure the pH of the binding buffer is optimal, typically around 7.4.[1]
Inactive Reagents - Radioligand: Verify the specific activity and concentration of your radioligand stock.[1] - Membrane preparation: Prepare fresh membrane fractions and accurately determine the protein concentration.[1]
Incorrect Assay Setup - Pipetting errors: Use calibrated pipettes and ensure thorough mixing of all reagents.[1] - Inconsistent handling: Be consistent with incubation times and washing procedures for all samples.[1]

Experimental Protocols

Standard Radioligand Binding Assay Protocol (Filtration)

This protocol provides a general framework for a filtration-based radioligand binding assay.

1. Reagent Preparation:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[12] Other components may include NaCl to mimic physiological ionic strength and BSA as a blocking agent.[12]

  • Radioligand: Prepare serial dilutions of the radiolabeled ligand (e.g., [³H]-Minesapride) at the desired concentrations.

  • Unlabeled Ligand: Prepare a high concentration of an appropriate unlabeled competitor (e.g., 10 µM 5-HT) to determine non-specific binding.[12]

  • Membrane Preparation: Homogenize tissue or cells expressing the 5-HT4 receptor in an ice-cold buffer and prepare a membrane fraction through differential centrifugation.[1] Determine the protein concentration of the final membrane suspension.[1]

2. Assay Procedure:

  • Set up triplicate tubes/wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding (TB): Add binding buffer, radioligand dilution, and membrane preparation (e.g., 10-70 µg protein).[12]

  • Non-Specific Binding (NSB): Add binding buffer, a high concentration of the unlabeled ligand, radioligand dilution, and membrane preparation.[12]

  • Incubate the reactions to allow binding to reach equilibrium (e.g., 60 minutes at room temperature, but this should be optimized).[1]

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through a GF/B or GF/C filter plate using a cell harvester.[12]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[1]

  • Dry the filter plate, add a scintillation cocktail, and measure the bound radioactivity using a scintillation counter.[12]

4. Data Analysis:

  • Calculate Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).[12]

  • For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax.

  • For competition binding experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.[12] The Ki can then be calculated using the Cheng-Prusoff equation.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Radioligand, Membranes) TB Total Binding (Radioligand + Membranes) Reagents->TB NSB Non-Specific Binding (Radioligand + Membranes + Cold Ligand) Reagents->NSB Comp Competition (Radioligand + Membranes + Test Compound) Reagents->Comp Plates Pre-treat Filter Plates (e.g., with PEI) Filter Rapid Filtration Plates->Filter Incubate Incubate to Equilibrium TB->Incubate NSB->Incubate Comp->Incubate Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding (TB - NSB) Count->Calculate Plot Plot Data & Determine (Kd, Bmax, IC50, Ki) Calculate->Plot

Caption: Workflow for a typical radioligand binding assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm Minesapride (B609043) This compound Receptor 5-HT4 Receptor Minesapride->Receptor Binds Gs_alpha Gαs Receptor->Gs_alpha Activates AC Adenylyl Cyclase Gs_alpha->AC Stimulates Gs_betagamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Response Phosphorylates Targets

Caption: Simplified 5-HT4 receptor signaling pathway.

References

Validation & Comparative

A Preclinical Showdown: (RS)-Minesapride vs. Prucalopride in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective and safe prokinetic agents to treat gastrointestinal motility disorders is ongoing. This guide provides a detailed preclinical comparison of two prominent 5-HT4 receptor agonists, (RS)-Minesapride and prucalopride (B966), focusing on their efficacy in validated animal models. The data presented herein is compiled from publicly available preclinical research to aid in the objective assessment of these compounds.

This compound, also known as DSP-6952, is a partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, while prucalopride is a selective, high-affinity 5-HT4 receptor agonist.[1] Both compounds exert their prokinetic effects by stimulating 5-HT4 receptors in the gastrointestinal tract, which leads to the release of acetylcholine (B1216132) and subsequent enhancement of intestinal motility.[1] This guide delves into their comparative in vitro receptor pharmacology and in vivo efficacy in models mimicking constipation.

In Vitro Pharmacology: A Tale of Two Agonists

The foundational interaction of these compounds with the 5-HT4 receptor dictates their prokinetic potential. Preclinical studies have characterized their binding affinities and functional activities, providing a basis for comparing their potency and intrinsic efficacy.

ParameterThis compound (DSP-6952)PrucaloprideReference
5-HT4 Receptor Binding Affinity (Ki) 51.9 nM (for 5-HT4(b) receptor)2.5 nM (for human 5-HT4a), 8 nM (for human 5-HT4b)[2][3]
Functional Activity (EC50) 271.6 nM (in isolated guinea pig colon)pEC50 of 7.5 (in guinea pig proximal colon)[2][4]
Intrinsic Activity 57% (partial agonist, in isolated guinea pig colon)Partial agonist with intrinsic activity of 0.63-0.86 depending on the tissue and 5-HT4 splice variant[2][5]

Note: A lower Ki value indicates a higher binding affinity. pEC50 is the negative logarithm of the EC50 value.

One study noted that the affinity of Minesapride for the 5-HT4 receptors is "almost comparable to that in prucalopride".[1]

In Vivo Efficacy: Accelerating Gastrointestinal Transit

The ultimate test of a prokinetic agent lies in its ability to enhance gastrointestinal motility in a living system. Preclinical models of constipation are invaluable for assessing this efficacy.

Guinea Pig Colonic Transit

Studies in guinea pigs have demonstrated the ability of both compounds to enhance colonic motility.

CompoundDoseEffect on Colonic TransitReference
This compound (DSP-6952) 3-10 mg/kg, i.g.Significantly enhanced colonic transit rate.[2]
Prucalopride 10 mg/kg, p.o.Significantly increased the amount of fecal pellet expelled.[6]
Mouse Models of Constipation

To further evaluate their therapeutic potential, this compound was tested in mouse models where constipation was induced by clonidine (B47849) (an α2-adrenergic agonist that inhibits acetylcholine release) or morphine (an opioid that reduces intestinal motility).

ModelThis compound (DSP-6952) DoseEffectED50Reference
Clonidine-induced delay in whole-gut transit 1-10 mg/kg, p.o.Dose-dependently improved delayed transit.0.429 mg/kg[2]
Morphine-induced delay in whole-gut transit 1-10 mg/kg, p.o.Dose-dependently improved delayed transit.0.310 mg/kg[2]

Signaling Pathway and Experimental Workflow

The prokinetic effects of both this compound and prucalopride are initiated by their binding to 5-HT4 receptors on enteric neurons. This activation triggers a downstream signaling cascade that ultimately enhances muscle contraction and intestinal motility.

5-HT4 Receptor Signaling Pathway Agonist This compound or Prucalopride Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Release Increased Acetylcholine (ACh) Release PKA->ACh_Release Muscle_Contraction Smooth Muscle Contraction ACh_Release->Muscle_Contraction Stimulates Motility Enhanced GI Motility Muscle_Contraction->Motility

5-HT4 Receptor Signaling Pathway for Prokinetic Effect.

The evaluation of these compounds in preclinical models follows a structured workflow to ensure reliable and reproducible data.

Preclinical Efficacy Workflow start Start: Compound Selection (this compound / Prucalopride) in_vitro In Vitro Characterization (Receptor Binding & Functional Assays) start->in_vitro animal_model Animal Model Selection (e.g., Guinea Pig, Mouse) in_vitro->animal_model constipation_induction Induction of Constipation (Optional) (e.g., Clonidine, Morphine) animal_model->constipation_induction drug_administration Drug Administration (Oral or Intragastric) animal_model->drug_administration constipation_induction->drug_administration motility_assessment Assessment of GI Motility (Colonic Transit, Whole-Gut Transit) drug_administration->motility_assessment data_analysis Data Analysis & Comparison motility_assessment->data_analysis end End: Efficacy Profile data_analysis->end

General workflow for preclinical evaluation of prokinetic agents.

Experimental Protocols

A summary of the methodologies employed in the key preclinical studies is provided below to allow for a deeper understanding of the presented data.

In Vitro 5-HT4 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT4 receptor.

  • Method: Membranes from cells expressing the human 5-HT4 receptor (e.g., 5-HT4a or 5-HT4b isoforms) are incubated with a radiolabeled ligand known to bind to the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Isolated Guinea Pig Colon)
  • Objective: To assess the functional activity (EC50 and intrinsic activity) of the test compound as a 5-HT4 receptor agonist.

  • Method: A segment of the guinea pig colon is suspended in an organ bath containing a physiological salt solution. The tissue is stimulated electrically to induce contractions. The test compound is added to the bath in increasing concentrations, and the resulting change in contractile force is measured. The EC50, the concentration of the compound that produces 50% of the maximal response, is determined. The intrinsic activity is calculated as the maximal response produced by the test compound relative to the maximal response produced by a full agonist like serotonin.

In Vivo Colonic Transit Assay (Guinea Pig)
  • Objective: To evaluate the effect of the test compound on colonic motility in vivo.

  • Method: Guinea pigs are administered the test compound or vehicle orally. At a specified time after administration, a marker (e.g., charcoal meal or radio-opaque markers) is given orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the colon is measured. The colonic transit rate is calculated as a percentage of the total length of the colon. Alternatively, fecal pellet output can be measured over a period of time as an indicator of colonic motility.[6]

In Vivo Whole-Gut Transit Assay (Mouse Models of Constipation)
  • Objective: To assess the efficacy of the test compound in reversing delayed gastrointestinal transit in a constipation model.

  • Method: Mice are pre-treated with an agent to induce constipation, such as clonidine or morphine. The test compound or vehicle is then administered orally. Subsequently, a non-absorbable marker (e.g., carmine (B74029) red or charcoal) is given orally. The time until the first appearance of the colored feces (for carmine red) or the distance traveled by the charcoal meal in the gastrointestinal tract is measured to determine the whole-gut transit time or gastric emptying and small intestinal transit, respectively.[2]

Conclusion

Both this compound and prucalopride demonstrate prokinetic activity in preclinical models through their action on the 5-HT4 receptor. Prucalopride exhibits a higher binding affinity for the 5-HT4 receptor in in vitro assays. This compound, a partial agonist, has shown efficacy in enhancing colonic transit in guinea pigs and reversing delayed gut transit in mouse models of constipation. While direct comparative in vivo studies are limited, the available preclinical data suggest that both compounds are effective in stimulating gastrointestinal motility. Further head-to-head studies would be beneficial to delineate the nuanced differences in their efficacy and potency profiles. This guide provides a foundational comparison to inform further research and development in the field of gastrointestinal prokinetics.

References

A Comparative Analysis of (RS)-Minesapride and Other 5-HT4 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (RS)-Minesapride and other prominent 5-HT4 receptor agonists, supported by experimental data. This analysis focuses on the pharmacological and functional differences to aid in the evaluation and selection of these compounds for research and development purposes.

This compound is a novel, selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, primarily investigated for its therapeutic potential in treating gastrointestinal motility disorders such as irritable bowel syndrome with predominant constipation (IBS-C).[1][2][3] Its mechanism of action, like other 5-HT4 agonists, involves the stimulation of 5-HT4 receptors, which are Gs-protein coupled receptors. This activation leads to a cascade of intracellular events, including the activation of adenylyl cyclase, an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent activation of protein kinase A (PKA). This signaling pathway ultimately modulates neuronal activity, leading to enhanced gastrointestinal motility and other physiological effects. This guide will compare this compound with other notable 5-HT4 agonists, namely Prucalopride, Velusetrag (B1683485), and Naronapride, focusing on their binding affinities, functional activities, and selectivity.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its comparators, providing a clear overview of their pharmacological profiles.

Compound5-HT4 Receptor Binding Affinity (Ki, nM)Reference
This compoundComparable to Prucalopride[2]
Prucalopride2.5 (for 5-HT4a), 8 (for 5-HT4b)[4][5]
VelusetragpKi = 8.3[6]
NaronaprideHigh Affinity[7][8]

Table 1: 5-HT4 Receptor Binding Affinities. This table presents the binding affinities (Ki values) of the respective compounds for the 5-HT4 receptor. A lower Ki value indicates a higher binding affinity. The affinity of this compound is reported to be nearly equivalent to that of Prucalopride.

Compound5-HT4 Receptor Functional Activity (pEC50)Intrinsic ActivityReference
This compoundPartial AgonistNot specified
Prucalopride7.5 - 7.8Partial to Full Agonist (tissue-dependent)[4]
Velusetrag8.3High Intrinsic Activity[6][9]
NaronaprideFull Agonist (GI tract) / Partial Agonist (heart)Not specified[10]

Table 2: 5-HT4 Receptor Functional Activity. This table outlines the functional potency (pEC50) and intrinsic activity of each agonist. A higher pEC50 value indicates greater potency. The intrinsic activity describes the ability of the agonist to elicit a maximal response upon binding to the receptor.

CompoundSelectivity ProfileReference
This compoundHigh selectivity for 5-HT4 receptors.[2]
PrucaloprideHighly selective for 5-HT4 receptors with minimal activity at other serotonin (B10506) receptor subtypes.[11]
VelusetragHighly selective for 5-HT4 receptors with no significant affinity for other serotonin receptors or the hERG channel.[6][12]
NaronaprideHighly selective 5-HT4 receptor agonist with additional dopamine (B1211576) D2 receptor antagonistic properties.[8][13]

Table 3: Selectivity Profiles. This table highlights the selectivity of each compound for the 5-HT4 receptor over other receptors. High selectivity is a crucial factor in minimizing off-target side effects. Notably, Naronapride exhibits a dual mechanism of action.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts and processes relevant to the comparative analysis of these 5-HT4 agonists.

5-HT4_Receptor_Signaling_Pathway 5-HT4 Agonist 5-HT4 Agonist 5-HT4 Receptor 5-HT4 Receptor 5-HT4 Agonist->5-HT4 Receptor Gαs Gαs 5-HT4 Receptor->Gαs activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response phosphorylates targets

Caption: 5-HT4 Receptor Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Radioligand Binding Radioligand Binding Data Analysis Data Analysis Radioligand Binding->Data Analysis Determine Ki cAMP Accumulation cAMP Accumulation cAMP Accumulation->Data Analysis Determine EC50 Animal Model Animal Model Whole Gut Transit Whole Gut Transit Animal Model->Whole Gut Transit Whole Gut Transit->Data Analysis Assess Prokinetic Effect Compound Synthesis Compound Synthesis Compound Synthesis->Radioligand Binding Compound Synthesis->cAMP Accumulation Compound Synthesis->Animal Model

Caption: Experimental Workflow for 5-HT4 Agonist Evaluation

Comparative_Analysis_Logic Agonist Properties Agonist Properties Binding Affinity (Ki) Binding Affinity (Ki) Agonist Properties->Binding Affinity (Ki) Functional Potency (EC50) Functional Potency (EC50) Agonist Properties->Functional Potency (EC50) Selectivity Selectivity Agonist Properties->Selectivity Therapeutic Potential Therapeutic Potential Binding Affinity (Ki)->Therapeutic Potential Functional Potency (EC50)->Therapeutic Potential Safety Profile Safety Profile Selectivity->Safety Profile

Caption: Logical Framework for Comparative Analysis

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of findings.

Radioligand Binding Assay (for determining Ki)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.[14][15][16]

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the 5-HT4 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled 5-HT4 receptor ligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (this compound or other agonists).

    • To determine non-specific binding, a high concentration of an unlabeled 5-HT4 antagonist is added to a set of wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (for determining EC50)

This cell-based assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of its functional potency.

  • Cell Culture and Plating:

    • Culture cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

    • Seed the cells into 96-well or 384-well plates and allow them to adhere and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test agonist (this compound or other agonists) to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a competitive immunoassay format.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the amount of cAMP produced at each concentration of the test agonist.

    • Plot the cAMP concentration as a function of the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

In Vivo Whole Gut Transit Time Assay (in Mice)

This in vivo assay assesses the prokinetic effect of a compound by measuring the time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.[17][18][19][20][21]

  • Animal Preparation:

    • Use adult male or female mice (e.g., C57BL/6 strain).

    • House the mice individually in cages with a wire mesh bottom to allow for the collection of fecal pellets.

    • Fast the mice for a predetermined period (e.g., 4-6 hours) before the experiment, with free access to water.

  • Compound Administration:

    • Administer the test compound (this compound or other agonists) or vehicle control to the mice via oral gavage.

  • Marker Administration:

    • After a set time following compound administration (e.g., 30 minutes), administer a non-absorbable colored marker (e.g., 6% carmine (B74029) red in 0.5% methylcellulose) via oral gavage.

  • Observation and Data Collection:

    • Record the time of marker administration.

    • Observe the mice continuously and record the time of the first appearance of a colored fecal pellet.

    • The whole gut transit time is the time elapsed between the administration of the marker and the expulsion of the first colored pellet.

  • Data Analysis:

    • Compare the whole gut transit times between the vehicle-treated group and the groups treated with different doses of the test compounds.

    • A significant decrease in transit time in the compound-treated groups compared to the vehicle group indicates a prokinetic effect.

Conclusion

This compound emerges as a promising selective 5-HT4 receptor partial agonist with a pharmacological profile comparable to the established agent, Prucalopride. Its high selectivity for the 5-HT4 receptor suggests a favorable safety profile with a reduced risk of off-target effects. The newer generation of 5-HT4 agonists, including Velusetrag and Naronapride, also demonstrate high selectivity and potent prokinetic activity. The choice of a particular 5-HT4 agonist for research or therapeutic development will depend on the specific application, considering factors such as the desired level of intrinsic activity and, in the case of Naronapride, the potential utility of its dual 5-HT4 agonism and D2 antagonism. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and comparison of these and other novel 5-HT4 receptor modulators.

References

Validating the selectivity of (RS)-Minesapride against other serotonin receptors

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Minesapride (also known as DSP-6952) is a potent partial agonist of the serotonin (B10506) 5-HT4 receptor, a key target in the development of therapies for gastrointestinal motility disorders such as irritable bowel syndrome with constipation (IBS-C). A critical aspect of its pharmacological profile is its selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and the dopamine (B1211576) D2 receptor, which is crucial for minimizing off-target effects. This guide provides a comparative analysis of the selectivity of this compound, supported by available experimental data.

Quantitative Analysis of Receptor Binding and Functional Activity

To objectively assess the selectivity of this compound, its binding affinity (Ki) and functional potency (EC50) at various receptors are compared. The following table summarizes the available in vitro data. A higher Ki value indicates lower binding affinity, while a higher EC50 value indicates lower functional potency.

Receptor SubtypeThis compound (DSP-6952)Reference Compound
Binding Affinity (Ki, nM)
5-HT4(b)51.9[1]-
Functional Activity (EC50, nM)
5-HT4 (guinea pig colon)271.6 (57% intrinsic activity)[1]-

The data clearly indicates that this compound possesses a strong affinity for the 5-HT4 receptor.[1] Its partial agonist activity suggests that it can stimulate the receptor to a submaximal level, which may contribute to its therapeutic efficacy while potentially reducing the risk of overstimulation.

Experimental Protocols

The determination of binding affinity and functional activity is crucial for characterizing the selectivity of a compound. The following are detailed methodologies for the key experiments typically employed.

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT4 receptor).

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-GR113808 for 5-HT4).

  • Test compound (this compound).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with receptor) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Experimental workflow for radioligand binding assay.

Functional Assays (cAMP Accumulation Assay)

This assay is used to determine the functional potency (EC50) and efficacy (intrinsic activity) of a compound at Gs-coupled receptors like the 5-HT4 receptor.

Objective: To measure the ability of the test compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon receptor activation.

Materials:

  • Whole cells expressing the target receptor (e.g., CHO or HEK293 cells).

  • Test compound (this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Stimulation: Cells are then stimulated with varying concentrations of the test compound.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) and the intrinsic activity (the maximal response relative to a full agonist) are determined from this curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing Target Receptor Plating Cell Plating Cells->Plating TestCompound Test Compound (this compound) Stimulation Stimulation TestCompound->Stimulation PreIncubation Pre-incubation (with PDE inhibitor) Plating->PreIncubation PreIncubation->Stimulation Detection cAMP Detection Stimulation->Detection DoseResponse Dose-Response Curve Detection->DoseResponse EC50_IA EC50 & Intrinsic Activity Calculation DoseResponse->EC50_IA

Experimental workflow for cAMP functional assay.

Signaling Pathways

Understanding the signaling pathways of the target receptors provides context for the functional assays and the physiological effects of this compound.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).

G Minesapride This compound Receptor 5-HT4 Receptor Minesapride->Receptor Gs Gs protein Receptor->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->CellularResponse phosphorylates targets leading to

Signaling pathway of the 5-HT4 receptor.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi-protein coupled receptor (GPCR), which typically has an inhibitory effect on adenylyl cyclase.

G Dopamine Dopamine Receptor Dopamine D2 Receptor Dopamine->Receptor Gi Gi protein Receptor->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreased production CellularResponse Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->CellularResponse reduced downstream effects

Signaling pathway of the Dopamine D2 receptor.

Conclusion

The available data demonstrates that this compound is a potent partial agonist at the 5-HT4 receptor. A comprehensive assessment of its selectivity would require further publicly available data on its binding and functional activity at a broader range of serotonin and dopamine receptors. The high selectivity for the 5-HT4 receptor is a desirable characteristic for a gastrointestinal prokinetic agent, as it is expected to minimize the potential for side effects associated with the activation of other receptor systems.

References

Head-to-Head Comparison: (RS)-Minesapride and Tegaserod for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of (RS)-Minesapride and tegaserod (B130379), two serotonin (B10506) 5-HT₄ receptor agonists investigated for the treatment of gastrointestinal motility disorders such as irritable bowel syndrome with constipation (IBS-C).

At a Glance: Key Differences and Similarities

FeatureThis compoundTegaserod
Primary Mechanism Partial agonist at the 5-HT₄ receptorPartial agonist at the 5-HT₄ receptor
Receptor Selectivity High selectivity for the 5-HT₄ receptorAlso exhibits antagonism at the 5-HT₂B receptor
Clinical Use Investigational, has undergone Phase 2 and 3 trials for IBS-CPreviously approved for IBS-C in women <65 without cardiovascular risk factors; use has been restricted due to cardiovascular safety concerns
Reported Efficacy Demonstrated improvement in stool frequency and abdominal symptoms in IBS-C patients[1][2][3]Effective in relieving overall IBS-C symptoms, including abdominal pain, bloating, and constipation[4]
Key Adverse Events Diarrhea (mild)[3]Diarrhea, headache, and concerns about cardiovascular events in at-risk populations

Mechanism of Action: A Shared Pathway with Subtle Differences

Both this compound and tegaserod exert their prokinetic effects primarily through the activation of the serotonin 5-HT₄ receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the gastrointestinal tract, this signaling cascade results in the release of acetylcholine, which in turn enhances gut motility and peristalsis.

While both are partial agonists, a key distinction lies in their broader receptor activity. Tegaserod is also known to be a potent antagonist at the 5-HT₂B receptor.[5] The clinical implications of this 5-HT₂B antagonism are not fully elucidated but may contribute to its overall pharmacological profile. In contrast, this compound is characterized by its high selectivity for the 5-HT₄ receptor.[4]

cluster_drug Drug cluster_receptor Receptor cluster_downstream Downstream Signaling Minesapride (B609043) This compound HT4 5-HT₄ Receptor Minesapride->HT4 Partial Agonist Tegaserod Tegaserod Tegaserod->HT4 Partial Agonist HT2B 5-HT₂B Receptor Tegaserod->HT2B Antagonist AC Adenylyl Cyclase HT4->AC Activates cAMP ↑ cAMP AC->cAMP ACh ↑ Acetylcholine Release cAMP->ACh Motility ↑ GI Motility ACh->Motility

Figure 1: Simplified signaling pathway of this compound and tegaserod.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the in vitro pharmacological profiles of this compound and tegaserod.

Table 1: 5-HT₄ Receptor Binding Affinity and Functional Potency

CompoundReceptor SubtypeKᵢ (nM)EC₅₀ (nM)Intrinsic Activity (%)
This compound (DSP-6952) 5-HT₄₍b₎51.9[6]271.6 (guinea pig colon contraction)[6]57[6]
Tegaserod 5-HT₄₍c₎~4.0 (pKi = 8.4)[5]~2.5 (pEC₅₀ = 8.6, cAMP elevation)[5]Partial Agonist

Note: Data for this compound and tegaserod were obtained from different studies and experimental systems, which may influence direct comparability.

Table 2: Selectivity Profile Against Other Serotonin Receptors

Compound5-HT₂ₐ Receptor Kᵢ (nM)5-HT₂B Receptor Kᵢ (nM)5-HT₂C Receptor Kᵢ (nM)
This compound (DSP-6952) >10,000>10,000>10,000
Tegaserod ~31.6 (pKi = 7.5)[5]~4.0 (pKi = 8.4)[5]~100 (pKi = 7.0)[5]

These data highlight the high selectivity of this compound for the 5-HT₄ receptor compared to tegaserod, which shows significant affinity for the 5-HT₂B receptor.

Pharmacokinetic Profiles

Table 3: Comparative Pharmacokinetics

ParameterThis compoundTegaserod
Tₘₐₓ (hours) ~1-2~1
t₁/₂ (hours) ~7~11 (intravenous)
Bioavailability Dose-proportional absorption~10% (fasting)
Protein Binding Data not available~98%
Metabolism Not extensively metabolized, no major metabolites >10% of parent drug[5]Presystemic hydrolysis in the stomach and direct glucuronidation[7]
Excretion Primarily fecal via bile[1]Approximately two-thirds in feces (unchanged) and one-third in urine (as metabolites)[7]
Food Effect Cₘₐₓ and AUC reduced by approximately half under fed conditionsBioavailability reduced by 40-65% with food

Clinical Efficacy and Safety

Both this compound and tegaserod have demonstrated efficacy in clinical trials for IBS-C.

This compound: In Phase 2 and 3 trials, this compound (at doses up to 40 mg/day) was shown to increase the frequency of spontaneous bowel movements and improve abdominal symptoms compared to placebo in patients with IBS-C.[1][2][3] The most common adverse event reported was mild diarrhea.[3] Importantly, preclinical studies and dedicated QT/QTc studies have suggested a favorable cardiovascular safety profile for this compound, with no significant effects on the hERG channel or QT prolongation.[4][6]

Tegaserod: Multiple large-scale clinical trials established the efficacy of tegaserod (typically 6 mg twice daily) in providing overall relief from IBS-C symptoms, including abdominal pain, bloating, and constipation.[4] However, post-marketing surveillance revealed a small but statistically significant increase in the risk of cardiovascular ischemic events in patients with pre-existing cardiovascular disease or risk factors. This led to the withdrawal and subsequent restricted re-introduction of the drug for women under 65 with no history of cardiovascular ischemic events. The most common side effects are diarrhea and headache.

Experimental Protocols

5-HT₄ Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT₄ receptor.

cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep1 Homogenize tissue/cells expressing 5-HT₄ receptors in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend membrane pellet in assay buffer prep2->prep3 assay1 Combine: - Membrane preparation - [³H]-GR113808 (Radioligand) - Test compound (e.g., Minesapride or Tegaserod) at varying concentrations prep3->assay1 assay2 Incubate to allow binding equilibrium assay1->assay2 detect1 Separate bound from free radioligand (e.g., vacuum filtration) assay2->detect1 detect2 Quantify bound radioactivity (scintillation counting) detect1->detect2 detect3 Calculate IC₅₀ and Kᵢ values detect2->detect3

Figure 2: Workflow for a 5-HT₄ receptor binding assay.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells expressing the 5-HT₄ receptor (e.g., HEK293 cells transfected with the human 5-HT₄ receptor) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT₄ receptor antagonist (e.g., [³H]-GR113808) and varying concentrations of the unlabeled test compound (this compound or tegaserod).

  • Incubation: The reaction is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to measure the ability of a compound to stimulate cAMP production through the 5-HT₄ receptor.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT₄ receptor are cultured to an appropriate confluency in multi-well plates.

  • Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are pre-incubated for a short period.

  • Compound Stimulation: Varying concentrations of the test compound (this compound or tegaserod) are added to the wells, and the plates are incubated at 37°C for a defined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is calculated. The intrinsic activity is determined by comparing the maximal response of the test compound to that of a full agonist (e.g., serotonin).

In Vivo Model of Colonic Transit: Bead Expulsion Test

This in vivo assay is used to assess the prokinetic effect of a compound on colonic motility in rodents.

step1 Administer test compound (e.g., Minesapride or Tegaserod) or vehicle to fasted mice step2 After a defined period, insert a small glass bead into the distal colon step1->step2 step3 Place each mouse in an individual cage and observe for bead expulsion step2->step3 step4 Record the time taken to expel the bead (latency to expulsion) step3->step4 step5 Compare expulsion times between treatment and vehicle groups step4->step5

Figure 3: Workflow for the bead expulsion test.

Detailed Methodology:

  • Animal Preparation: Mice are fasted overnight with free access to water.

  • Compound Administration: The test compound (this compound or tegaserod) or vehicle is administered orally or via another appropriate route.

  • Bead Insertion: After a specified pre-treatment time (e.g., 30-60 minutes), a small glass bead (e.g., 3 mm diameter) is inserted into the distal colon of each mouse to a fixed depth (e.g., 2 cm from the anus).

  • Observation: Each mouse is placed in an individual cage, and the time until the expulsion of the bead is recorded. A cut-off time is typically set (e.g., 120 minutes).

  • Data Analysis: The mean latency to bead expulsion is calculated for each treatment group and compared to the vehicle control group. A shorter expulsion time indicates increased colonic motility.

Conclusion

This compound and tegaserod are both partial agonists of the 5-HT₄ receptor with demonstrated prokinetic activity. This compound exhibits a more selective pharmacological profile, with a high affinity for the 5-HT₄ receptor and minimal interaction with other serotonin receptor subtypes. This high selectivity may translate to a more favorable cardiovascular safety profile compared to tegaserod, which also possesses 5-HT₂B receptor antagonist activity and has been associated with cardiovascular concerns in certain patient populations. Further head-to-head clinical trials would be necessary to definitively compare their clinical efficacy and safety profiles.

References

Cross-Validation of (RS)-Minesapride's Dual Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Minesapride (DSP-6952) is an emerging therapeutic agent for gastrointestinal motility disorders, primarily investigated for its efficacy in Irritable Bowel Syndrome with constipation (IBS-C).[1][2] Its mechanism of action is centered around a dual engagement of serotonergic and dopaminergic pathways, distinguishing it from other prokinetic agents. This guide provides a comprehensive comparison of this compound's pharmacological profile with established gastrointestinal motility drugs, supported by experimental data and detailed methodologies.

A Dual-Action Prokinetic: 5-HT₄ Partial Agonism and Putative D₂ Antagonism

This compound is characterized as a partial agonist of the serotonin (B10506) 5-HT₄ receptor with high affinity.[3] This agonism is a well-established mechanism for promoting gastrointestinal motility. Furthermore, its structural classification as a sulpiride (B1682569) derivative suggests an interaction with dopamine (B1211576) D₂ receptors, a common target for many prokinetic drugs. This guide cross-validates this dual mechanism by comparing its in vitro pharmacology with selective 5-HT₄ agonists and D₂ antagonists.

Comparative Pharmacological Data

To objectively assess the mechanism of this compound, its binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) are compared with prucalopride (B966) (a high-affinity 5-HT₄ agonist), cisapride (B12094) and mosapride (B1662829) (5-HT₄ agonists with broader receptor profiles), and sulpiride (a selective D₂ receptor antagonist).

CompoundTarget ReceptorBinding Affinity (Ki) (nM)Functional Potency (EC₅₀/IC₅₀) (nM)Functional Activity
This compound (DSP-6952) 5-HT₄(b) 51.9 [3]271.6 (EC₅₀) [3]Partial Agonist (57% intrinsic activity) [3]
Dopamine D₂ Data not availableData not availablePutative Antagonist
Prucalopride5-HT₄a2.5[4]~3.2 (pEC₅₀ = 7.5)[5]Full Agonist
5-HT₄b8[4]~1.6 (pEC₅₀ = 7.8)[5]Full Agonist
Cisapride5-HT₄Data not available110-140 (EC₅₀)[6]Agonist
Mosapride5-HT₄84.2[2]73 - 3029 (EC₅₀, tissue dependent)[7]Agonist
SulpirideDopamine D₂29[8]210 (IC₅₀)[8]Antagonist

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to obtain the comparative pharmacological data.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound to its target receptor.

General Protocol for 5-HT₄ Receptor ([³H]-GR113808 displacement):

  • Membrane Preparation: Homogenates of tissues or cells expressing 5-HT₄ receptors (e.g., guinea pig striatum) are prepared in an appropriate buffer.[9]

  • Assay Incubation: Membranes are incubated with a fixed concentration of the radioligand [³H]-GR113808 and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

General Protocol for Dopamine D₂ Receptor ([³H]-spiperone displacement):

  • Membrane Preparation: Membranes from cells expressing dopamine D₂ receptors (e.g., CHO-D₂ cells) are prepared.

  • Assay Incubation: Membranes are incubated with a fixed concentration of the radioligand [³H]-spiperone and a range of concentrations of the test compound.

  • Separation: The separation of bound from free radioligand is achieved by rapid filtration.

  • Quantification: Radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined from competition curves, and Ki values are calculated using the Cheng-Prusoff equation.[7]

Functional Assays

Objective: To determine the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy of a compound at its target receptor.

General Protocol for 5-HT₄ Receptor Agonist Activity (cAMP Accumulation Assay):

  • Cell Culture: Cells expressing 5-HT₄ receptors are cultured in appropriate media.

  • Compound Incubation: Cells are incubated with varying concentrations of the test agonist.

  • cAMP Measurement: The intracellular accumulation of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) relative to a full agonist like serotonin.

General Protocol for Dopamine D₂ Receptor Antagonist Activity (Forskolin-stimulated cAMP Inhibition Assay):

  • Cell Culture: Cells expressing D₂ receptors are grown to an appropriate confluency.

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the test antagonist.

  • Agonist Stimulation: A fixed concentration of a D₂ receptor agonist (e.g., dopamine) and a stimulant of adenylyl cyclase (forskolin) are added to the cells.

  • cAMP Measurement: The inhibition of forskolin-stimulated cAMP production is measured.

  • Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist's effect, is determined from the concentration-response curve.

Signaling Pathways and Mechanism of Action

The dual mechanism of this compound can be visualized through its interaction with two distinct signaling pathways in enteric neurons.

Minesapride_Mechanism_of_Action cluster_5HT4 5-HT₄ Receptor Pathway cluster_D2 Dopamine D₂ Receptor Pathway cluster_outcome Net Effect Minesapride_5HT4 This compound (Partial Agonist) Receptor_5HT4 5-HT₄ Receptor Minesapride_5HT4->Receptor_5HT4 Binds G_s Gαs Receptor_5HT4->G_s Activates AC Adenylyl Cyclase G_s->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates ACh_release_inc Acetylcholine (B1216132) Release PKA->ACh_release_inc Prokinetic_Effect Enhanced Prokinetic Effect ACh_release_inc->Prokinetic_Effect Minesapride_D2 This compound (Putative Antagonist) Receptor_D2 D₂ Receptor Minesapride_D2->Receptor_D2 Blocks Dopamine Dopamine Dopamine->Receptor_D2 Binds G_i Gαi Receptor_D2->G_i Activates AC_inhib Adenylyl Cyclase G_i->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec ACh_release_dec ↓ Acetylcholine Release cAMP_dec->ACh_release_dec ACh_release_dec->Prokinetic_Effect Inhibition is relieved

Caption: Dual mechanism of this compound leading to a prokinetic effect.

As a partial agonist at the 5-HT₄ receptor, this compound stimulates the Gαs-protein coupled pathway, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cAMP. This cascade enhances the release of acetylcholine from enteric neurons, thereby promoting gut motility. Concurrently, as a putative D₂ receptor antagonist, this compound is expected to block the inhibitory effect of dopamine on acetylcholine release. Dopamine, acting on presynaptic D₂ receptors, typically inhibits adenylyl cyclase via Gαi-protein coupling, reducing cAMP and consequently decreasing acetylcholine release. By antagonizing this pathway, this compound would disinhibit acetylcholine release, further contributing to its prokinetic effect.

Experimental Workflow for Pharmacological Characterization

The comprehensive in vitro characterization of a compound like this compound involves a multi-step process.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_data Data Analysis and Interpretation Binding_5HT4 Radioligand Binding Assay (5-HT₄ Receptor) Ki_Calc Ki Calculation (Cheng-Prusoff) Binding_5HT4->Ki_Calc Binding_D2 Radioligand Binding Assay (D₂ Receptor) Binding_D2->Ki_Calc Functional_5HT4 cAMP Accumulation Assay (5-HT₄ Agonism) EC50_IC50_Calc EC₅₀/IC₅₀ Determination Functional_5HT4->EC50_IC50_Calc Efficacy_Calc Efficacy (Eₘₐₓ) Determination Functional_5HT4->Efficacy_Calc Functional_D2 cAMP Inhibition Assay (D₂ Antagonism) Functional_D2->EC50_IC50_Calc Selectivity Selectivity Profile Ki_Calc->Selectivity EC50_IC50_Calc->Selectivity Compound Test Compound (this compound) Compound->Binding_5HT4 Compound->Binding_D2 Compound->Functional_5HT4 Compound->Functional_D2

Caption: Workflow for in vitro pharmacological characterization.

Conclusion

The available data strongly support the classification of this compound as a partial 5-HT₄ receptor agonist with an affinity comparable to other established prokinetic agents. Its structural relationship to sulpiride strongly implies a concurrent D₂ receptor antagonist activity, a hypothesis that requires further quantitative validation through dedicated binding and functional assays. This dual mechanism of action, enhancing pro-motility signaling while potentially blocking inhibitory pathways, presents a promising and potentially more effective therapeutic strategy for complex gastrointestinal motility disorders like IBS-C. Further research should focus on elucidating the precise D₂ receptor pharmacology of this compound to fully characterize its unique therapeutic profile.

References

In vivo efficacy of (RS)-Minesapride compared to existing IBS-C treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo efficacy of (RS)-Minesapride, an investigational selective 5-hydroxytryptamine 4 (5-HT4) receptor partial agonist, against established treatments for Irritable Bowel Syndrome with Constipation (IBS-C). The following sections detail the available clinical trial data, experimental methodologies, and relevant signaling pathways to offer a comprehensive overview for research and development professionals.

Comparative Efficacy of this compound and Existing IBS-C Treatments

The following table summarizes the quantitative efficacy data from clinical trials of this compound and other approved IBS-C therapies. It is important to note that these data are from separate clinical trials and not from head-to-head comparison studies.

Treatment (Dosage)Primary EndpointResponder Rate (Drug)Responder Rate (Placebo)Key Secondary Endpoint ImprovementsCommon Adverse Events
This compound (40 mg/day)FDA Composite Endpoint (≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for ≥6 of 12 weeks)[1][2]14.9%[1][2]13.6%[1][2]Significantly increased Spontaneous Bowel Movement (SBM) frequency compared to placebo.[1][2] A greater percentage of patients met the stricter composite evaluation for ≥9 of 12 weeks (P < 0.05).[1][2]Mild diarrhea[1][2]
Linaclotide (290 mcg/day)FDA Composite Endpoint33.6% - 33.7%[3][4]13.9% - 21.0%[3][4]Significant improvement in abdominal pain and Complete Spontaneous Bowel Movements (CSBMs).[3][4][5]Diarrhea[3]
Plecanatide (3 mg/day)FDA Composite Endpoint21.5% - 30.2%[6]14.2% - 17.8%[6]Significant improvement in abdominal bloating and cramping, and increased frequency of bowel movements.[7]Diarrhea[7]
Lubiprostone (8 mcg twice daily)Overall Responder Status (monthly responders for at least 2 of 3 months)[6]17.9%[3][6]10.1%[3][6]Greater improvements in abdominal discomfort or pain, bloating, constipation severity, stool consistency, and straining.[6]Nausea, diarrhea, abdominal distension[6][8]
Tenapanor (50 mg twice daily)FDA Composite Endpoint27.0%[4]18.7%[4]Significant improvement in abdominal pain.[4][9]Diarrhea[9]

Experimental Protocols

The clinical evaluation of this compound and other IBS-C treatments typically follows a randomized, double-blind, placebo-controlled trial design. Below is a generalized experimental protocol based on reported studies.

1. Study Population:

  • Inclusion criteria typically involve patients meeting the Rome III or Rome IV criteria for IBS-C.[1][2][10]

  • Exclusion criteria often include a history of other gastrointestinal diseases that could explain the symptoms, recent abdominal surgery, and abuse of laxatives.[3]

2. Study Design:

  • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound at various doses) or a placebo.[1][2][10]

  • Blinding: Both the patients and the investigators are unaware of the treatment assignment (double-blind).[1][2][10]

  • Treatment Duration: The treatment period typically lasts for a predefined duration, such as 4 to 12 weeks.[1][2][10]

3. Data Collection:

  • Patients maintain a daily electronic diary to record symptoms, including the frequency and consistency of bowel movements (using the Bristol Stool Form Scale), the severity of abdominal pain, bloating, and straining.[3]

4. Efficacy Endpoints:

  • Primary Endpoint: The primary measure of efficacy is often the U.S. Food and Drug Administration (FDA) composite endpoint for IBS-C. This endpoint defines a responder as a patient who experiences both a clinically significant improvement in abdominal pain (e.g., ≥30% reduction from baseline) and an increase in the frequency of complete spontaneous bowel movements (CSBMs) (e.g., an increase of ≥1 from baseline) in the same week for a specified number of weeks (e.g., at least 6 out of 12 weeks).[1][2]

  • Secondary Endpoints: These may include changes from baseline in the weekly frequency of SBMs and CSBMs, stool consistency, and scores for abdominal pain, bloating, and straining.[1][3]

5. Safety and Tolerability Assessment:

  • Adverse events are monitored and recorded throughout the study.[10]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

Minesapride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Enteric Neuron / Epithelial Cell Serotonin Serotonin (5-HT) Receptor 5-HT4 Receptor Serotonin->Receptor Binds to Minesapride (B609043) This compound Minesapride->Receptor Partial Agonist AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IonChannel Ion Channels (e.g., CFTR) PKA->IonChannel Phosphorylates Secretion Increased Fluid and Electrolyte Secretion IonChannel->Secretion Leads to Motility Increased GI Motility Secretion->Motility Promotes

Caption: Signaling pathway of this compound as a 5-HT4 receptor partial agonist.

IBS_C_Trial_Workflow Start Patient Screening (Rome IV Criteria for IBS-C) Randomization Randomization Start->Randomization GroupA Treatment Group (this compound) Randomization->GroupA GroupB Placebo Group Randomization->GroupB Treatment 12-Week Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment DataCollection Daily Electronic Diary (Pain, SBM, CSBM, etc.) Treatment->DataCollection Data collected throughout Analysis Efficacy & Safety Analysis (Primary & Secondary Endpoints) DataCollection->Analysis Results Results Interpretation Analysis->Results

Caption: Typical experimental workflow for an in vivo efficacy trial of an IBS-C drug.

References

(RS)-Minesapride: A Safer Alternative to Cisapride for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the safety profiles of (RS)-Minesapride and cisapride (B12094) reveals a significantly improved cardiovascular safety margin for this compound, positioning it as a promising therapeutic alternative for gastrointestinal motility disorders. This guide provides a detailed comparison of their preclinical and clinical safety data, with a focus on cardiovascular adverse effects, supported by experimental methodologies.

This compound, a novel, high-selectivity 5-HT4 receptor partial agonist, has demonstrated a superior safety profile compared to cisapride, a once widely used prokinetic agent that was largely withdrawn from the market due to serious cardiovascular adverse events.[1][2] The primary concern with cisapride is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[3][4][5] In contrast, preclinical and clinical studies have shown that this compound has minimal to no significant affinity for the hERG channel, mitigating the risk of such severe cardiac side effects.[1][3]

Comparative Safety Profile: this compound vs. Cisapride

The following table summarizes the key safety data for this compound and cisapride, highlighting the significant differences in their cardiovascular risk profiles.

Safety ParameterThis compound (DSP-6952)Cisapride
hERG Channel Affinity (IC50) Minimal effects up to 100 μM6.5 nM - 44.5 nM[3][4][5]
Primary Cardiovascular Risk Transient, dose-dependent increase in heart rate (class effect of 5-HT4 agonists)[3]QT interval prolongation, Torsades de Pointes, ventricular arrhythmias[3]
Other Common Adverse Events Mild and transient diarrhea[1]Diarrhea, abdominal cramping, headache, dizziness
Receptor Selectivity High selectivity for 5-HT4 receptors[3]Non-selective 5-HT4 receptor agonist

Experimental Protocols

hERG Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp)

The assessment of a compound's potential to inhibit the hERG potassium channel is a critical component of preclinical cardiovascular safety evaluation. The whole-cell patch-clamp technique is the gold standard for this assessment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium current.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.

  • Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

  • Electrophysiological Recording:

    • Whole-cell currents are recorded using a patch-clamp amplifier.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution typically containing (in mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 10 HEPES, and 4 ATP, with pH adjusted to 7.2 with KOH.

    • The extracellular (bath) solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit hERG currents, a depolarizing pulse to +20 mV for 2-5 seconds is applied to activate and then inactivate the channels.

    • A subsequent repolarizing step to -50 mV for 2-5 seconds is then applied to record the deactivating tail current, which is used to measure the peak hERG current.

  • Data Analysis:

    • The peak tail current amplitude is measured before and after the application of various concentrations of the test compound.

    • The percentage of current inhibition is calculated for each concentration.

    • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Signaling Pathway of Cisapride-Induced Cardiotoxicity

The primary mechanism underlying the cardiotoxicity of cisapride is its direct blockade of the hERG potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential.

Cisapride_Cardiotoxicity cluster_cardiomyocyte Cardiac Myocyte Cisapride Cisapride hERG hERG K+ Channel (IKr current) Cisapride->hERG Blocks K_efflux Reduced K+ Efflux AP_prolongation Action Potential Prolongation K_efflux->AP_prolongation Leads to QT_prolongation QT Interval Prolongation AP_prolongation->QT_prolongation Results in EAD Early Afterdepolarizations (EADs) AP_prolongation->EAD Can trigger TdP Torsades de Pointes (TdP) EAD->TdP Can lead to

Caption: Mechanism of cisapride-induced cardiotoxicity.

Experimental Workflow for Preclinical Cardiovascular Safety Assessment

A systematic approach is employed during preclinical drug development to evaluate the potential cardiovascular risks of a new chemical entity.

Preclinical_CV_Safety_Workflow cluster_workflow Preclinical Cardiovascular Safety Assessment In_vitro In Vitro Screening (e.g., hERG Assay) Data_analysis Data Analysis and Risk Assessment In_vitro->Data_analysis In_vivo In Vivo Studies (e.g., Telemetered Animals) In_vivo->Data_analysis Go_NoGo Go/No-Go Decision for Clinical Trials Data_analysis->Go_NoGo

Caption: Preclinical cardiovascular safety workflow.

References

Statistical Analysis of (RS)-Minesapride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive statistical analysis of clinical trial data for (RS)-Minesapride, a novel prokinetic agent, intended for researchers, scientists, and drug development professionals. The following sections present a detailed comparison of this compound with a placebo, summarizing key efficacy and safety data from clinical trials. This document also outlines the experimental protocols employed in these studies and visualizes the drug's mechanism of action and the clinical trial workflow.

Comparative Efficacy and Safety Analysis

This compound has been evaluated in clinical trials for the treatment of Irritable Bowel Syndrome with predominant constipation (IBS-C). The primary focus of these studies has been to establish its efficacy in improving bowel function and reducing abdominal symptoms, alongside a thorough assessment of its safety profile.

Efficacy Data

The efficacy of this compound was primarily assessed by the proportion of responders, defined by a composite endpoint of improvement in both stool frequency and abdominal pain, and the change from baseline in the number of spontaneous bowel movements (SBMs).

Table 1: Responder Rates in a 12-Week, Double-Blind, Placebo-Controlled Study [1][2]

Treatment GroupFDA Composite Responder Rate (%)N
Placebo13.6103
Minesapride (B609043) 10 mg13.6103
Minesapride 20 mg19.2104
Minesapride 40 mg14.9101

The FDA composite endpoint responder was defined as a patient who reported an increase of one or more complete spontaneous bowel movements (CSBMs) from baseline and an improvement of ≥30% from baseline in the weekly average of the worst abdominal pain score, both in the same week for at least 6 out of 12 weeks.

While a clear dose-response relationship was not established for the primary endpoint, a stricter composite evaluation showed that a greater percentage of patients treated with 40 mg of minesapride met the responder criteria for at least 9 out of 12 weeks compared to placebo (P < 0.05)[1][2].

Table 2: Change from Baseline in Spontaneous Bowel Movement (SBM) Frequency [1]

Treatment GroupAdjusted Mean Change from Baseline at Week 12 (SBMs/week)P-value vs. Placebo
Placebo--
Minesapride 40 mgSignificantly increased< 0.001

In a 4-week, double-blind, phase 2 study, the 40 mg dose of minesapride showed a statistically significant increase in the weekly frequency of CSBMs compared to placebo (P = .040)[3]. The 12 mg and 40 mg groups also demonstrated a significant decrease in the overall IBS severity index score compared to placebo[3].

Safety and Tolerability

This compound was found to be safe and well-tolerated in clinical trials[1][2].

Table 3: Most Common Treatment-Emergent Adverse Events (TEAEs) [3]

Adverse EventPooled Minesapride Groups (%)Placebo Group (%)
Diarrhea42.937.1

The most frequently reported adverse event was mild diarrhea[1]. A dedicated QT/QTc study indicated that minesapride does not have an effect on QT prolongation[1].

Experimental Protocols

The clinical trials for this compound followed rigorous, standardized protocols to ensure the validity and reliability of the data collected.

Phase 2, Double-Blind, Placebo-Controlled, Dose-Finding Study[1][2]
  • Objective: To evaluate the efficacy and safety of different doses of minesapride in patients with Rome IV defined IBS-C.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 411 patients with a diagnosis of IBS-C according to Rome IV criteria.

  • Treatment: Patients were randomized to receive minesapride at doses of 10, 20, or 40 mg per day, or a placebo, for 12 weeks.

  • Primary Endpoint: The Food and Drug Administration (FDA) composite endpoint for IBS-C, which required a patient to have an increase of one or more complete spontaneous bowel movements (CSBMs) from baseline and an improvement of ≥30% from baseline in the weekly average of the worst abdominal pain score, both occurring in the same week for at least 6 out of the 12 weeks of treatment.

  • Statistical Analysis: The primary analysis was performed on the modified intention-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug. The responder rates were compared between the minesapride groups and the placebo group using Fisher's exact test. The Hochberg method was used to adjust for multiplicity in statistical testing[1].

Phase 2, Double-Blind, Placebo-Controlled Study[3]
  • Objective: To assess the efficacy and safety of minesapride in patients with Rome III-defined IBS-C.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: 171 patients with IBS-C as defined by the Rome III criteria.

  • Treatment: Patients were randomly assigned to receive minesapride (1, 4, 12, or 40 mg) or a placebo once daily for 4 weeks.

  • Primary Outcome: Improvement in the weekly frequency of CSBMs, abdominal symptoms, and overall IBS-C symptoms based on the Japanese version of the IBS severity index score.

  • Safety Evaluation: Adverse events were recorded throughout the study.

Mechanism of Action and Signaling Pathway

This compound is a partial agonist with high affinity and selectivity for the 5-hydroxytryptamine 4 (5-HT4) receptor[1]. The activation of 5-HT4 receptors, which are G-protein coupled receptors, stimulates the Gs alpha subunit. This in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be the primary mechanism through which minesapride exerts its prokinetic effects, promoting gastrointestinal motility.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Space Minesapride This compound Receptor 5-HT4 Receptor Minesapride->Receptor Binds to G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Increased Motility) PKA->Response Leads to

Caption: this compound activates the 5-HT4 receptor, initiating a Gs-protein signaling cascade that increases intracellular cAMP levels and leads to enhanced gastrointestinal motility.

Clinical Trial Workflow

The execution of a placebo-controlled clinical trial for a prokinetic drug in IBS-C typically follows a structured workflow to ensure patient safety and data integrity.

Clinical_Trial_Workflow Screening Screening & Informed Consent (Rome IV Criteria Assessment) Baseline Baseline Period (2 weeks, no treatment) Symptom Diary Screening->Baseline Randomization Randomization (1:1:1:1 ratio) Baseline->Randomization Treatment Treatment Period (12 weeks) - Placebo - Minesapride 10mg - Minesapride 20mg - Minesapride 40mg Randomization->Treatment FollowUp Follow-up (Safety Assessment) Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety Endpoints) FollowUp->Analysis

Caption: A typical workflow for a randomized, placebo-controlled clinical trial evaluating this compound for IBS-C, from initial patient screening to final data analysis.

References

Replicating Published Findings on (RS)-Minesapride's Prokinetic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(RS)-Minesapride (also known as DSP-6952) is a novel prokinetic agent that has demonstrated potential in preclinical and clinical studies for the management of gastrointestinal motility disorders, particularly irritable bowel syndrome with constipation (IBS-C). This guide provides a comprehensive comparison of this compound with other key prokinetic agents, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and therapeutic potential of this compound.

Mechanism of Action

This compound is a high-affinity partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] Its prokinetic effects are believed to be mediated through the activation of these receptors on enteric neurons, leading to the release of acetylcholine (B1216132) and subsequent enhancement of gastrointestinal motility.[2]

Signaling Pathway of this compound

Activation of the 5-HT4 receptor by this compound primarily initiates a Gs-protein coupled signaling cascade. This involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which is thought to phosphorylate downstream targets involved in enhancing neurotransmitter release and smooth muscle contractility. An alternative, less characterized pathway may involve Src-dependent signaling.

Minesapride (B609043) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Minesapride This compound Receptor 5-HT4 Receptor Minesapride->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates Src Src Kinase Receptor->Src AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Enhanced Acetylcholine Release & Prokinetic Effects PKA->Effect Alternative_Effect Alternative Signaling Src->Alternative_Effect

Signaling cascade of this compound.

Comparative Preclinical Data

The following tables summarize key preclinical findings for this compound and comparator prokinetic agents.

In Vitro Receptor Binding and Functional Activity
CompoundReceptor TargetBinding Affinity (Ki, nM)Functional AssayPotency (EC50, nM)Intrinsic Activity (%)Reference
This compound 5-HT4(b)51.9Guinea Pig Colon Contraction271.657[3]
Prucalopride5-HT4Comparable to Minesapride---[2]
Mosapride (B1662829)5-HT4-Guinea Pig Colon Contraction-Low (similar to Tegaserod)[3]
Cisapride (B12094)5-HT4-Guinea Pig Gastroduodenal Motility100 - 1000-[4]
In Vivo Prokinetic Effects
CompoundAnimal ModelExperimental FocusKey FindingsReference
This compound Conscious DogsGastric Motility & Colonic ContractionsEnhanced gastric motility and induced colonic giant migrating contractions (GMCs) associated with defecation (ED50 for GMCs = 1.56 mg/kg).[5]
This compound Guinea PigsColonic TransitSignificantly enhanced colonic transit rate at 3-10 mg/kg (i.g.). This effect was antagonized by a selective 5-HT4 receptor antagonist.[5]
This compound MiceWhole-Gut Transit (constipation models)Dose-dependently improved clonidine-induced (atonic) and morphine-induced (spastic) constipation (ED50 = 0.429 mg/kg and 0.310 mg/kg, respectively).[5]
This compound MiceFecal OutputRapidly increased fecal wet weight without increasing fluid content (1-10 mg/kg, p.o.).[5]
PrucaloprideHealthy HumansColonic TransitSignificantly accelerated overall colonic transit.[6]
CisaprideConscious DogsGastric EmptyingAccelerated gastric emptying of a liquid and solid test meal in a delayed emptying model (0.16-1.25 mg/kg p.o.).[4]
MosaprideGuinea PigsIleal and Colonic MotilityIncreased peristaltic contraction velocity in the ileum and shortened colonic transit time.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of common experimental protocols used to assess the prokinetic effects of compounds like this compound.

In Vitro Guinea Pig Colon Contraction Assay

This assay is a standard method to evaluate the contractile effect of a substance on intestinal smooth muscle.

Guinea_Pig_Colon_Contraction_Workflow A 1. Isolate Guinea Pig Colon B 2. Mount Tissue in Organ Bath (Krebs solution, 37°C, gassed with 95% O2/5% CO2) A->B C 3. Equilibrate Tissue Under Tension B->C D 4. Add Test Compound (this compound or comparator) C->D E 5. Record Isotonic or Isometric Contractions (via force-displacement transducer) D->E F 6. Analyze Data (Concentration-response curves, EC50, Intrinsic Activity) E->F

Workflow for in vitro colon contraction assay.

Protocol Details:

  • Tissue Preparation: A segment of the distal colon is isolated from a euthanized guinea pig and placed in physiological salt solution (e.g., Krebs solution).

  • Mounting: The tissue is mounted in an organ bath containing warmed and aerated Krebs solution. One end is fixed, and the other is attached to a force-displacement transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Drug Administration: The test compound is added to the organ bath in increasing concentrations to establish a concentration-response curve.

  • Data Acquisition: The contractile responses are recorded and measured.

  • Analysis: The data is analyzed to determine the potency (EC50) and intrinsic activity of the compound relative to a full agonist like serotonin.

In Vivo Colonic Transit Assay in Guinea Pigs

This in vivo model assesses the effect of a drug on the movement of contents through the colon.

Colonic_Transit_Assay_Workflow A 1. Administer Test Compound (this compound or vehicle) to Guinea Pigs B 2. Administer Non-absorbable Marker (e.g., carmine (B74029) red or charcoal meal) orally A->B C 3. Euthanize Animals at a Predetermined Time B->C D 4. Excise the Colon C->D E 5. Measure the Distance Traveled by the Marker D->E F 6. Calculate Colonic Transit Rate (% of total colonic length) E->F

Workflow for in vivo colonic transit assay.

Protocol Details:

  • Animal Dosing: Guinea pigs are administered the test compound or vehicle via an appropriate route (e.g., oral gavage).

  • Marker Administration: A non-absorbable colored marker is given orally.

  • Time Course: After a specific time, the animals are euthanized.

  • Tissue Collection: The entire colon is carefully excised.

  • Measurement: The distance traveled by the leading edge of the marker from the cecum is measured, along with the total length of the colon.

  • Calculation: The colonic transit is expressed as the percentage of the total colonic length traveled by the marker.

Clinical Findings for this compound in IBS-C

Clinical trials have evaluated the efficacy and safety of this compound in patients with IBS-C.

Study PhasePopulationDosagePrimary OutcomeKey FindingsReference
Phase 2171 patients with Rome III-defined IBS-C in Japan1, 4, 12, or 40 mg once daily for 4 weeksImprovement in weekly frequency of complete spontaneous bowel movements (CSBMs)The 40 mg dose showed a statistically significant increase in the weekly frequency of CSBMs compared to placebo at week 4. The 12 mg and 40 mg doses significantly decreased the overall IBS severity index score.[1][8]
Phase 2 (dose-finding)411 patients with Rome IV-defined IBS-C10, 20, or 40 mg once daily for 12 weeksFDA composite endpoint for IBS-CThe primary endpoint was not met. However, the 40 mg dose significantly increased the frequency of spontaneous bowel movements (SBMs) compared with placebo.[2][9]

Adverse Events: In clinical trials, the most common treatment-emergent adverse event reported for this compound was diarrhea.[1][8]

Conclusion

This compound is a potent 5-HT4 receptor partial agonist with demonstrated prokinetic effects in preclinical models, including enhancement of gastric motility and colonic transit. Clinical studies in patients with IBS-C have shown its potential to increase stool frequency. For a comprehensive understanding and replication of these findings, detailed adherence to the described experimental protocols is essential. Further direct comparative studies with other prokinetic agents, particularly focusing on gastric emptying and small bowel transit in clinical settings, would be beneficial to fully elucidate the therapeutic profile of this compound.

References

A Comparative Meta-analysis of Selective 5-HT4 Agonists in Clinical Trials, Including (RS)-Minesapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of clinical trial outcomes for selective serotonin (B10506) 4 (5-HT4) receptor agonists, with a special focus on (RS)-Minesapride. The following sections detail the efficacy and safety of these agents in the treatment of chronic constipation (CC) and irritable bowel syndrome with constipation (IBS-C), alongside the experimental protocols of pivotal trials and an overview of the underlying signaling pathways.

Comparative Efficacy of Selective 5-HT4 Agonists

Selective 5-HT4 agonists have demonstrated efficacy in treating chronic constipation by stimulating peristalsis and intestinal secretion. A systematic review and meta-analysis of 13 randomized controlled trials (RCTs) involving prucalopride (B966), velusetrag (B1683485), and naronapride (B1676966) showed that these agents were superior to placebo in increasing the frequency of spontaneous complete bowel movements (SCBMs).[1][2] Specifically, the relative risk (RR) of achieving a mean of ≥3 SCBMs per week was 1.85 compared to control.[1][2] Another network meta-analysis of 33 RCTs found that prucalopride (2 mg once daily) ranked highest for efficacy at 12 weeks for achieving three or more CSBMs per week.[3]

This compound, a newer partial 5-HT4 receptor agonist, has been evaluated in Phase 2 clinical trials for IBS-C.[4][5] In one study, minesapride (B609043) (40 mg) significantly increased the weekly frequency of CSBMs compared to placebo at week 4.[4][6] Another 12-week trial, however, did not meet its primary endpoint based on the FDA composite responder rate, although the 40 mg dose did show a significant increase in SBM frequency compared to placebo at week 12.[5][7]

The following table summarizes the key efficacy outcomes from a meta-analysis of prucalopride, velusetrag, and naronapride, and from individual clinical trials of this compound.

Drug Class/DrugConditionPrimary Efficacy EndpointResult vs. Placebo/ControlCitation
Highly Selective 5-HT4 Agonists (Prucalopride, Velusetrag, Naronapride) Chronic ConstipationMean ≥3 SCBMs/weekRR = 1.85 (95% CI 1.23-2.79)[1][2]
Mean ≥1 SCBM/week increase from baselineRR = 1.57 (95% CI 1.19, 2.06)[1][2]
This compound IBS-CChange from baseline in weekly frequency of CSBMs (4 weeks)Greater in all minesapride groups (40 mg vs placebo, P = .040)[4][6]
IBS-CFDA composite responder rate (12 weeks)No significant dose-response relationship[5][7]
Increase in SBM frequency (12 weeks)Significant increase with 40 mg dose (adjusted P < 0.001)[5][7]

Comparative Safety and Tolerability

Adverse events associated with highly selective 5-HT4 agonists are generally considered minor.[1][2] The most frequently reported adverse event is headache.[1][2] For this compound, the most common treatment-emergent adverse event reported in clinical trials was mild diarrhea.[4][5][6][7] A pooled analysis of minesapride trials showed that the proportion of patients with treatment-emergent adverse events was 55.0% in the minesapride groups compared to 60.0% in the placebo group.[4][6]

Drug Class/DrugMost Common Adverse EventsCitation
Highly Selective 5-HT4 Agonists (Prucalopride, Velusetrag, Naronapride) Headache[1][2]
This compound Diarrhea[4][5][6][7]

Experimental Protocols

The clinical trials included in the meta-analyses and the individual studies of this compound followed rigorous, double-blind, placebo-controlled designs.

Prucalopride, Velusetrag, and Naronapride Trials for Chronic Constipation:

  • Study Design: Randomized, placebo-controlled trials with a treatment duration of up to 12 weeks.[1][2]

  • Participant Population: Adults with chronic constipation.[1][2]

  • Primary Efficacy Outcomes:

    • Proportion of patients with a mean of three or more SCBMs per week.[1][2]

    • Proportion of patients with an increase of one or more SCBMs per week from baseline.[1][2]

  • Secondary Outcomes: Patient-Assessment of Constipation Quality of Life (PAC-QOL) and Patient-Assessment of Constipation Symptoms (PAC-SYM) scores.[1][2]

This compound Trials for IBS-C:

  • Study Design: Double-blind, placebo-controlled, dose-finding studies with treatment durations of 4 or 12 weeks.[4][5][6][7]

  • Participant Population: Patients with Rome III or Rome IV defined IBS-C.[4][5][6][7]

  • Primary Efficacy Outcomes:

    • (4-week study): Improvement in the weekly frequency of CSBMs, abdominal symptoms, and IBS-C symptoms (Japanese version of the IBS severity index score).[4][6]

    • (12-week study): FDA composite endpoint (a patient who reported an increase in one or more CSBMs from baseline and an improvement of ≥30% from baseline in weekly average of worst abdominal pain score, both in the same week for ≥6/12 weeks).[5][7]

  • Safety Assessment: Recording of all adverse events.[4][6]

Signaling Pathways and Visualizations

The therapeutic effects of selective 5-HT4 agonists are mediated through the activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[8][9][10] 5-HT4 receptors can also signal through a G-protein-independent pathway that involves the activation of Src tyrosine kinase.[9][11]

Below are diagrams illustrating the 5-HT4 receptor signaling pathway, a typical clinical trial workflow for these agonists, and the logical flow of a meta-analysis.

5-HT4_Receptor_Signaling_Pathway cluster_cell Cell Membrane 5HT4R 5-HT4 Receptor Gas Gαs 5HT4R->Gas Activates Src Src Tyrosine Kinase 5HT4R->Src Activates (G-protein independent) Agonist 5-HT4 Agonist Agonist->5HT4R Binds to AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Peristalsis & Intestinal Secretion PKA->Cellular_Response Leads to Src->Cellular_Response Leads to

Caption: 5-HT4 Receptor Signaling Pathway

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (CC or IBS-C Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm Treatment Arm (Selective 5-HT4 Agonist) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 4-12 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data Collection (SCBM/CSBM frequency, AEs) Treatment_Period->Data_Collection Data_Analysis Data Analysis (Efficacy & Safety) Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results Meta_Analysis_Process Define_Question Define Research Question (Efficacy & Safety of 5-HT4 Agonists) Literature_Search Comprehensive Literature Search (Databases: PubMed, Embase, etc.) Define_Question->Literature_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Literature_Search->Study_Selection Data_Extraction Data Extraction (Study Characteristics, Outcomes) Study_Selection->Data_Extraction Quality_Assessment Assess Risk of Bias Data_Extraction->Quality_Assessment Statistical_Analysis Statistical Analysis (Pooling of data, e.g., RR) Quality_Assessment->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Conclusion Formulate Conclusion Interpretation->Conclusion

References

Safety Operating Guide

Navigating the Disposal of (RS)-Minesapride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (RS)-Minesapride, a research compound, by synthesizing best practices from safety data sheets of analogous compounds and general laboratory guidelines.

Core Safety and Handling Principles

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related benzamide (B126) derivatives and general chemical safety protocols dictate a cautious approach. Unused this compound should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Handling:

  • Avoid generating dust.

  • Ensure adequate ventilation in the handling area.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of this compound should align with local, state, and federal regulations for chemical waste. The following procedure is a general guideline and should be adapted to institutional protocols.

  • Waste Identification and Segregation:

    • This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, should be segregated from general laboratory trash.

    • It is recommended to collect this waste in a dedicated, clearly labeled hazardous waste container. Hazardous pharmaceutical waste is often collected in black containers, while non-hazardous pharmaceutical waste may be collected in blue containers[1].

  • Containerization:

    • Use a sealable, leak-proof container compatible with the chemical.

    • The container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's waste management program.

  • In-Lab Deactivation (if applicable and approved):

    • For trace amounts or contaminated surfaces, decontamination procedures may be necessary. Consult your institution's chemical hygiene plan for approved methods. Do not attempt to neutralize or chemically alter the waste without a validated and approved protocol.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • The primary method for the disposal of pharmaceutical waste is incineration by a licensed facility[1]. This ensures the complete destruction of the active compound.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.

Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the drain. This can lead to environmental contamination of waterways[2]. The EPA's Subpart P explicitly bans the sewering of hazardous waste pharmaceuticals[1].

  • Do NOT dispose of this compound in the regular trash. Uncontrolled disposal can pose risks to waste handlers and the environment.

Quantitative Data Summary

Specific quantitative data for the disposal of this compound is not available. However, for context, the table below presents toxicological data for Cisapride, a related benzamide derivative, which underscores the importance of careful handling and disposal.

ParameterValue (for Cisapride)Species
Oral LD508,715 mg/kgMouse
Oral LD504,166 mg/kgRat
Intravenous LD5027,400 µg/kgRat
Data sourced from a Cisapride Safety Data Sheet[3]. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_empty_container Is it an empty, decontaminated container? start->is_empty_container is_trace_contamination Is it trace contamination on labware? is_empty_container->is_trace_contamination No recycle_trash Recycle or dispose in regular trash per institutional policy is_empty_container->recycle_trash Yes bulk_waste Is it bulk compound or concentrated solution? is_trace_contamination->bulk_waste No decontaminate Decontaminate according to approved institutional protocol is_trace_contamination->decontaminate Yes collect_hw Collect in a labeled hazardous waste container bulk_waste->collect_hw Yes decontaminate->collect_hw ehs_pickup Arrange for EHS pickup and incineration collect_hw->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

Environmental Considerations

Pharmaceuticals are emerging environmental contaminants, and their presence in soil and water can have adverse effects on ecosystems[2][4]. Proper disposal of research compounds like this compound is a crucial step in minimizing the pharmaceutical footprint of research activities. By adhering to these guidelines, laboratories can contribute to a safer research environment and the protection of our natural resources.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.

References

Personal protective equipment for handling (RS)-Minesapride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (RS)-Minesapride, a selective 5-HT4 receptor partial agonist. The information is intended for researchers, scientists, and professionals in drug development.

This compound is an investigational drug that has been studied for its prokinetic effects, particularly in the context of irritable bowel syndrome with constipation (IBS-C).[1][2][3][4] As a research chemical, it is imperative to handle this compound with the appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds suggest that it should be handled with care. The following recommendations are based on general best practices for handling research chemicals of this nature. A thorough risk assessment should be conducted before handling.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust meet ANSI Z87.1 standards.[5]
Hand Protection Nitrile GlovesDisposable, powder-free.[6] Check for tears before and during use.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Protection Fume Hood or RespiratorUse a properly functioning chemical fume hood. If not available, a NIOSH-approved respirator may be necessary for handling powders.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the compound in powdered form to avoid inhalation.

General Hygiene and Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • The storage container should be clearly labeled with the compound name and any known hazards.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste: Collect contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated, sealed container.

  • Liquid Waste: Collect any solutions containing this compound in a clearly labeled, sealed waste container.

  • Disposal Method: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[7]

Mechanism of Action: Signaling Pathway

This compound is a partial agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[3][8][9] Its mechanism of action involves stimulating these receptors, which are primarily found in the gastrointestinal tract, leading to increased motility.

Minesapride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in GI Tract) Serotonin Serotonin (5-HT) Receptor 5-HT4 Receptor Serotonin->Receptor Binds and activates AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased GI Motility PKA->Cellular_Response Phosphorylates targets leading to Minesapride (B609043) This compound Minesapride->Receptor Binds and partially activates

Caption: Signaling pathway of this compound as a 5-HT4 receptor partial agonist.

Experimental Workflow: General Protocol for In Vitro Studies

The following provides a generalized workflow for preparing this compound for in vitro experiments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve stock 3. Prepare Concentrated Stock Solution dissolve->stock serial 4. Perform Serial Dilutions stock->serial treat 5. Treat Cells/Tissues with Working Concentrations serial->treat incubate 6. Incubate for a Defined Period treat->incubate assay 7. Perform Assay (e.g., cAMP measurement) incubate->assay collect 8. Collect Data assay->collect analyze 9. Analyze and Interpret Results collect->analyze

Caption: General experimental workflow for preparing and using this compound in vitro.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.